CNT2 inhibitor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLIKUSWRSEPSM-WGQQHEPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of CNT2 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of CNT2 inhibitor-1, a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). This document details the inhibitor's binding affinity, summarizes its structure-activity relationship based on current literature, and outlines the experimental protocols used for its characterization. Furthermore, it explores the physiological role of CNT2 in cellular signaling and metabolism, providing context for the potential downstream effects of its inhibition. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and molecular biology.
Introduction to Concentrative Nucleoside Transporter 2 (CNT2)
The human concentrative nucleoside transporter 2 (hCNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter primarily responsible for the uptake of purine nucleosides, such as adenosine and inosine, as well as the pyrimidine nucleoside uridine.[1] CNT2 plays a crucial role in nucleoside salvage pathways, which are essential for the synthesis of nucleotides.[2] Beyond its role in nucleoside salvage, CNT2 is implicated in the regulation of extracellular adenosine levels, thereby modulating purinergic signaling.[3][4] This transporter is expressed in various tissues, including the liver, kidney, intestine, and skeletal muscle.[1] Given its involvement in key physiological processes and its potential as a drug target for conditions like hyperuricemia, the development of selective CNT2 inhibitors is of significant interest.[1]
This compound: A Potent hCNT2 Inhibitor
This compound, also identified as compound 48 in the foundational study by Tatani et al. (2015), is a novel 8-aminoadenosine derivative that demonstrates potent inhibitory activity against hCNT2.[5][6]
Quantitative Data Summary
The inhibitory potency of this compound and related compounds from the discovery study are summarized in the table below. This data highlights the structure-activity relationship (SAR) and the superior potency of this compound.
| Compound ID | Structure | hCNT2 IC50 (nM) |
| This compound (48) | 8-aminoadenosine derivative | 640 [5] |
| Parent Compound (12) | 8-aminoadenosine derivative | 52,000[5] |
| 2'-deoxy-5-fluorouridine | Known hCNT2 inhibitor | >1,000,000[5] |
| Phlorizin | Known hCNT2 inhibitor | >1,000,000[5] |
| 7,8,3'-trihydroxyflavone | Known hCNT2 inhibitor | >1,000,000[5] |
Table 1: Inhibitory activity of this compound and reference compounds against hCNT2.
This compound exhibits an 81-fold more potent inhibitory activity than its parent compound and is over 1500-fold more potent than previously known hCNT2 inhibitors.[5][6]
Mechanism of Action
This compound acts as a competitive inhibitor of the hCNT2 transporter. By binding to the transporter, it blocks the uptake of natural nucleoside substrates into the cell. The primary mechanism is the direct occlusion of the substrate binding site or the induction of a conformational change in the transporter that prevents substrate translocation.
Signaling Pathways and Cellular Effects
The inhibition of CNT2 can have significant downstream effects on cellular signaling and metabolism due to the disruption of nucleoside transport.
-
Purinergic Signaling: By blocking the uptake of adenosine, this compound can lead to an increase in extracellular adenosine concentrations. Adenosine is a potent signaling molecule that acts on various G-protein coupled purinergic receptors (A1, A2A, A2B, and A3), influencing a wide range of physiological processes including inflammation, neurotransmission, and cardiovascular function.[3][4]
-
Energy Metabolism: Adenosine that is transported into the cell can be phosphorylated to AMP, a key regulator of the AMP-activated protein kinase (AMPK) pathway.[4][7] AMPK is a central regulator of cellular energy homeostasis. By inhibiting adenosine uptake, this compound may indirectly modulate AMPK activity, impacting cellular energy levels.[7]
The following diagram illustrates the proposed mechanism of action and the potential impact on downstream signaling pathways.
Experimental Protocols
The following section provides a detailed methodology for the key experiment used to characterize this compound, based on the information available in the primary literature and general laboratory practices.
hCNT2 Inhibition Assay ([³H]-Uridine Uptake)
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-uridine) into cells expressing hCNT2.
4.1.1. Materials and Reagents
-
HEK293 cells stably expressing hCNT2 (or other suitable host cells)
-
Control (mock-transfected) HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-Uridine (specific activity ~25-50 Ci/mmol)
-
This compound and other test compounds
-
Scintillation cocktail
-
96-well cell culture plates
-
Microplate scintillation counter
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Cell Culture: Culture HEK293-hCNT2 and mock-transfected cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed transport buffer.
-
Compound Treatment: Add transport buffer containing various concentrations of this compound or the vehicle control (e.g., DMSO) to the wells. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Uptake: Initiate the uptake by adding transport buffer containing [³H]-uridine to each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The specific time should be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Add a cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete lysis.
-
Measurement: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The hCNT2-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in hCNT2-expressing cells. The percentage of inhibition is determined relative to the vehicle-treated control. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a potent and selective inhibitor of the hCNT2 transporter. Its mechanism of action involves the direct blockade of nucleoside transport, which can have significant implications for cellular signaling pathways, particularly purinergic signaling and energy metabolism. The detailed experimental protocols provided in this guide offer a foundation for further investigation and characterization of this and other CNT2 inhibitors. This document serves as a critical resource for researchers aiming to understand and leverage the therapeutic potential of targeting the hCNT2 transporter.
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CNT2 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the discovery and synthesis of CNT2 inhibitor-1, a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). This document details the scientific background, discovery process, chemical synthesis, and biological activity of this compound, presenting a comprehensive resource for researchers in pharmacology and drug development.
Introduction to Concentrative Nucleoside Transporter 2 (CNT2)
The human concentrative nucleoside transporter 2 (hCNT2), encoded by the SLC28A2 gene, is a sodium-dependent symporter primarily responsible for the transport of purine nucleosides and the pyrimidine nucleoside uridine across cell membranes.[1][2] CNT2 plays a crucial role in various physiological processes, including nucleoside salvage pathways for DNA and RNA synthesis, and the regulation of extracellular adenosine levels, which is a key signaling molecule in inflammation and cardiovascular physiology.[1][2]
Given its role in purine absorption, hCNT2 has emerged as a promising therapeutic target for conditions associated with excess purine intake, such as hyperuricemia and gout.[3] Inhibition of hCNT2 in the gastrointestinal tract is hypothesized to reduce the absorption of dietary purines, thereby lowering systemic uric acid levels.[3]
Discovery of this compound
This compound, also referred to as compound 48 in the primary literature, was identified through a focused drug discovery effort starting from the natural CNT2 substrate, adenosine.[3] The discovery process involved the strategic modification of the adenosine scaffold to convert it from a substrate to an inhibitor.
Experimental Workflow: From Hit Discovery to Lead Optimization
The discovery of this compound followed a systematic workflow common in drug discovery, beginning with a library of modified adenosine derivatives and progressing through screening and optimization.
References
The Binding Affinity and Kinetics of CNT2 Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CNT2 inhibitor-1, a potent inhibitor of the human Concentrative Nucleoside Transporter 2 (hCNT2). While kinetic data such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) are not publicly available, this document summarizes the known inhibitory activity and provides detailed, state-of-the-art experimental protocols for the determination of these crucial parameters.
Quantitative Binding Data
The primary reported measure of the potency of this compound is its half-maximal inhibitory concentration (IC50). This value was determined in a cell-based assay using human embryonic kidney (HEK293) cells engineered to express hCNT2.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | 640 nM | hCNT2-expressing HEK293 cells | Inhibition of [3H]uridine uptake | [1][2] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the rate of the biological process (in this case, nucleoside transport) by 50%. It is an important measure of potency but is dependent on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established techniques in the field and can be adapted to determine the binding affinity and kinetics of this inhibitor.
Cell-Based hCNT2 Inhibition Assay (Uridine Uptake)
This protocol describes a method to determine the IC50 value of a test compound by measuring the inhibition of radiolabeled uridine uptake into hCNT2-expressing cells.
Materials:
-
hCNT2-expressing HEK293 cells
-
Wild-type HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS)
-
Sodium-free buffer (e.g., choline-based)
-
[3H]Uridine
-
This compound (or other test compounds)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Culture hCNT2-expressing HEK293 cells and wild-type HEK293 cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
Preparation of Solutions: Prepare a range of concentrations of this compound in the appropriate assay buffer. Also, prepare a solution of [3H]uridine at a final concentration suitable for the assay (typically in the low nanomolar range).
-
Uptake Assay: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells twice with pre-warmed PBS. c. Add the assay buffer containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO). d. Pre-incubate the cells with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. e. Initiate the uptake by adding the [3H]uridine solution to each well. f. Incubate for a short, defined period (e.g., 1-5 minutes) to ensure measurement of the initial rate of transport. g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold PBS. h. To measure sodium-independent uptake, perform parallel experiments in a sodium-free buffer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the counts from the wild-type cells (or sodium-free condition) from the counts of the hCNT2-expressing cells to determine the specific uptake. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target protein, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Materials:
-
Purified, recombinant hCNT2 protein
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound
-
High-quality DMSO
Procedure:
-
hCNT2 Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the purified hCNT2 protein over the activated surface to allow for covalent coupling via amine groups. The protein should be diluted in a buffer with a pH below its isoelectric point to promote electrostatic pre-concentration. c. Deactivate any remaining active esters on the surface with an injection of ethanolamine. d. A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in the running buffer. It is crucial to match the DMSO concentration in all samples and the running buffer to minimize bulk refractive index effects. b. Inject the different concentrations of the inhibitor over the hCNT2-immobilized and reference surfaces. c. Monitor the binding response (in Resonance Units, RU) in real-time. Each cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface). d. Between cycles, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor without denaturing the protein.
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. b. Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. c. This fitting will yield the kinetic rate constants kon and koff, and the equilibrium dissociation constant Kd.
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Materials:
-
Purified, recombinant hCNT2 protein
-
This compound
-
ITC instrument
-
Dialysis buffer
-
High-quality DMSO
Procedure:
-
Sample Preparation: a. Thoroughly dialyze the purified hCNT2 protein against the ITC running buffer to ensure a precise buffer match between the protein solution and the inhibitor solution. b. Prepare a concentrated stock solution of this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the protein and inhibitor solutions. c. Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
ITC Experiment: a. Load the hCNT2 protein solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing. d. Perform a series of small, sequential injections of the inhibitor into the protein solution. e. The instrument will measure the heat released or absorbed after each injection.
-
Data Analysis: a. Integrate the heat-flow peaks for each injection to determine the heat change per mole of injectant. b. Plot the heat change against the molar ratio of inhibitor to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model). d. The fitting will provide the values for the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Experimental Workflows
CNT2-Mediated Adenosine Uptake and AMPK Signaling
CNT2 plays a crucial role in the cellular uptake of adenosine. Once inside the cell, adenosine can be phosphorylated to adenosine monophosphate (AMP), which in turn can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: CNT2-mediated adenosine uptake and subsequent activation of the AMPK signaling pathway.
Experimental Workflow for IC50 Determination
The following diagram illustrates the logical flow of the cell-based inhibition assay to determine the IC50 of this compound.
Caption: Workflow for determining the IC50 of this compound using a cell-based uptake assay.
Logical Relationship for Binding Kinetics Determination
This diagram shows the relationship between the experimental techniques and the key binding parameters they determine.
Caption: Relationship between experimental techniques and the determined binding kinetic and thermodynamic parameters.
References
- 1. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of CNT2 Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure-activity relationship (SAR) for a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2), known as CNT2 inhibitor-1 (also referred to as compound 48). The inhibition of hCNT2 is a promising therapeutic strategy for managing hyperuricemia by controlling the absorption of dietary purines.
Core Structure-Activity Relationship Insights
The development of this compound began with the modification of adenosine, a natural substrate for hCNT2. Initial screening of adenosine derivatives identified 8-(benzylamino)adenosine (compound 12) as a moderate inhibitor. Subsequent SAR studies on 8-aminoadenosine derivatives led to the discovery of the significantly more potent this compound.
Key structural features influencing the inhibitory activity of this class of compounds include:
-
The 8-aminoadenosine scaffold: This forms the fundamental structure for potent hCNT2 inhibition.
-
Substituents on the 8-amino group: The nature of the substituent at this position dramatically impacts inhibitory potency. Aromatic and substituted aromatic groups have been shown to be particularly effective.
-
The N-H moiety: The presence of a hydrogen bond donor (N-H) in the 8-substituent is considered essential for inhibitory activity.
The following sections provide detailed quantitative data and the experimental procedures used to determine the inhibitory activity of these compounds.
Quantitative Structure-Activity Relationship Data
The inhibitory activities of this compound and its analogs were determined using a sodium-dependent inosine uptake assay in COS-7 cells transiently expressing hCNT2. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: Inhibitory Activity of the Parent Compound and Lead Inhibitor
| Compound ID | Structure | hCNT2 IC50 (µM) |
| 12 | 8-(benzylamino)adenosine | 52 ± 3.8 |
| 48 (this compound) | 8-(4-methoxybenzylamino)adenosine | 0.64 ± 0.19 |
Table 2: Structure-Activity Relationship of 8-Aminoadenosine Derivatives
| Compound ID | R Group (at 8-amino position) | hCNT2 IC50 (µM) |
| 9 | H | >100 |
| 10 | Methyl | >100 |
| 11 | Phenyl | >100 |
| 12 | Benzyl | 52 ± 3.8 |
| 27 | 2-Phenylethyl | 25 ± 2.1 |
| 28 | 3-Phenylpropyl | 11 ± 1.5 |
| 32 | 2-Methylbenzyl | 19 ± 1.2 |
| 33 | 3-Methylbenzyl | 14 ± 0.9 |
| 34 | 4-Methylbenzyl | 12 ± 0.8 |
| 35 | 2-Fluorobenzyl | 21 ± 1.5 |
| 36 | 3-Fluorobenzyl | 15 ± 1.1 |
| 37 | 4-Fluorobenzyl | 13 ± 0.9 |
| 38 | 2-Chlorobenzyl | 18 ± 1.3 |
| 39 | 3-Chlorobenzyl | 14 ± 1.0 |
| 40 | 4-Chlorobenzyl | 11 ± 0.8 |
| 41 | 2-Bromobenzyl | 16 ± 1.2 |
| 42 | 3-Bromobenzyl | 12 ± 0.9 |
| 43 | 4-Bromobenzyl | 9.8 ± 0.7 |
| 44 | 2-Methoxybenzyl | 3.5 ± 0.3 |
| 45 | 3-Methoxybenzyl | 2.1 ± 0.2 |
| 46 | 4-(Trifluoromethyl)benzyl | 15 ± 1.1 |
| 47 | Naphthalen-2-ylmethyl | 7.5 ± 0.6 |
| 48 | 4-Methoxybenzyl | 0.64 ± 0.19 |
Experimental Protocols
hCNT2 Inhibition Assay
The inhibitory activity of the compounds on hCNT2 was evaluated by measuring the uptake of [³H]-inosine in COS-7 cells transiently expressing the transporter.
1. Cell Culture and Transfection:
- COS-7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- For the transport assay, cells were seeded in 24-well plates at a density of 1 x 10⁵ cells/well and cultured for 24 hours.
- Transient transfection with the hCNT2 expression vector was performed using a suitable transfection reagent according to the manufacturer's instructions. The cells were then incubated for another 48 hours to allow for transporter expression.
2. Transport Assay:
- After 48 hours of transfection, the culture medium was removed, and the cells were washed twice with 1 mL of pre-warmed transport buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).
- The cells were then pre-incubated for 10 minutes at 37°C with 200 µL of transport buffer containing the test compound at various concentrations.
- To initiate the uptake, 200 µL of transport buffer containing [³H]-inosine (final concentration, e.g., 1 µM) and the test compound was added to each well.
- The uptake was allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
- The uptake was terminated by aspirating the reaction mixture and rapidly washing the cells three times with 1 mL of ice-cold transport buffer.
- The cells were lysed with 500 µL of 0.5 M NaOH.
- The radioactivity in the cell lysates was determined by liquid scintillation counting.
3. Data Analysis:
- The inhibitory effect of each compound was calculated as the percentage of inhibition of [³H]-inosine uptake in the presence of the compound compared to the control (vehicle-treated) cells.
- IC50 values were determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Visualizations
Logical Relationship of SAR Discovery
Caption: Logical workflow from initial screening to the discovery of this compound.
Experimental Workflow for hCNT2 Inhibition Assay
Caption: Step-by-step workflow of the hCNT2 inhibition assay.
Signaling Pathway Context: Purine Salvage and Uric Acid Production
Caption: Role of hCNT2 in purine uptake and the therapeutic target of this compound.
Target Validation of CNT2 in Cancer Cells: A Technical Guide Using the Hypothetical Inhibitor CNT2-i1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and the pyrimidine nucleoside uridine. Emerging evidence suggests that CNT2 is overexpressed in various cancer types, where it may contribute to tumor progression by facilitating the salvage of nucleosides for DNA and RNA synthesis, thereby supporting rapid cell proliferation. Consequently, the inhibition of CNT2 presents a promising therapeutic strategy for cancer treatment.
This technical guide outlines a comprehensive approach to the target validation of CNT2 in cancer cells using a hypothetical selective inhibitor, designated as CNT2-i1. The document provides a framework for assessing the biological relevance and therapeutic potential of inhibiting CNT2, including detailed experimental protocols, hypothetical data presentation, and visual representations of key pathways and workflows.
Quantitative Data Summary (Hypothetical Data for CNT2-i1)
The following tables summarize the hypothetical quantitative data obtained from in vitro studies of CNT2-i1 across a panel of cancer cell lines.
Table 1: In Vitro Cytotoxicity of CNT2-i1 in Cancer Cell Lines
| Cell Line | Cancer Type | CNT2 Expression | IC50 (µM) of CNT2-i1 (72h) |
| MIA PaCa-2 | Pancreatic | High | 5.2 |
| PANC-1 | Pancreatic | High | 8.1 |
| A549 | Lung | Moderate | 15.7 |
| HCT116 | Colon | High | 6.5 |
| MCF7 | Breast | Low | > 50 |
| Normal HFL | Lung Fibroblast | Low | > 100 |
Table 2: Effect of CNT2-i1 on Cell Viability, Apoptosis, and Cell Cycle in MIA PaCa-2 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Apoptosis (%) (Annexin V+) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 100 ± 4.5 | 5.2 ± 1.1 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| CNT2-i1 | 5 | 52.3 ± 3.8 | 25.8 ± 2.3 | 68.4 ± 3.2 | 15.7 ± 1.4 | 15.9 ± 1.2 |
| CNT2-i1 | 10 | 28.1 ± 2.9 | 48.2 ± 3.1 | 75.1 ± 2.8 | 8.3 ± 0.9 | 16.6 ± 1.4 |
Experimental Protocols
Detailed methodologies for key experiments in the target validation of CNT2 are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CNT2-i1 on cancer cells.[1][2][3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of CNT2-i1 (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by CNT2-i1.[4][5]
-
Cell Treatment: Seed cells in a 6-well plate and treat with CNT2-i1 at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of CNT2-i1 on cell cycle progression.[6][7][8]
-
Cell Treatment: Culture cells in 6-well plates and treat with CNT2-i1 for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[8]
Mandatory Visualizations
The following diagrams illustrate key concepts in the target validation of CNT2.
Caption: Hypothetical signaling pathway of CNT2 in cancer cell proliferation.
Caption: Experimental workflow for CNT2 inhibitor target validation.
Conclusion
The hypothetical data and outlined experimental framework provide a robust strategy for the target validation of CNT2 in cancer cells. The selective cytotoxicity of CNT2-i1 in CNT2-high cancer cells, coupled with its ability to induce apoptosis and cell cycle arrest, would strongly support the hypothesis that CNT2 is a viable therapeutic target in oncology. Future studies should focus on in vivo validation using xenograft models to confirm the anti-tumor efficacy of CNT2 inhibition. The methodologies and conceptual frameworks presented in this guide offer a clear path for researchers and drug developers to rigorously evaluate novel CNT2 inhibitors.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. Inhibition of Tunneling Nanotubes between Cancer Cell and the Endothelium Alters the Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
The Role of CNT2 in the Nucleoside Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of the Concentrative Nucleoside Transporter 2 (CNT2), a key protein in the nucleoside salvage pathway. Encoded by the SLC28A2 gene, CNT2 is a sodium-dependent transporter with a preference for purine nucleosides and plays a critical role in cellular metabolism, drug efficacy, and signaling pathways.[1][2] This document provides a comprehensive overview of CNT2's substrate kinetics, detailed experimental protocols for its characterization, and a visual representation of its regulation and downstream effects.
Core Function and Mechanism
CNT2 facilitates the transport of purine nucleosides and the pyrimidine nucleoside uridine across the plasma membrane against a concentration gradient by coupling the transport to the sodium ion gradient.[3][4] This process is vital for the salvage of nucleosides, which can then be phosphorylated to nucleotides for incorporation into DNA and RNA or for use in cellular energy metabolism. The stoichiometry of nucleoside to sodium ion transport by CNT2 is 1:1.[2][4]
Data Presentation: Substrate Specificity and Transport Kinetics
The substrate specificity of CNT2 is a critical factor in both its physiological role and its importance in pharmacology. The following table summarizes the kinetic parameters (Km and Vmax) of human CNT2 for various natural nucleosides and synthetic nucleoside analogs. These values are essential for understanding the efficiency of transport and for the development of drugs targeting this transporter.
| Substrate | Km (µM) | Vmax (pmol/oocyte/min) | Cell System | Reference |
| Adenosine | 14.8 ± 1.6 | High | Rat CNT2 in Xenopus oocytes | [1] |
| Inosine | 4-fold lower affinity than Adenosine | Higher than Adenosine | Human ENT2 | [5] |
| Guanosine | 19.3-fold lower affinity than hENT1 | - | Human ENT2 | [5] |
| Uridine | - | - | Mouse CNT2 in Cos-7 cells | [6] |
| 2',3'-Dideoxyinosine (ddI) | 29.2 ± 8.3 | 0.40 ± 0.11 | Rat CNT2 in Xenopus oocytes | [1] |
| Cladribine (2CdA) | Transport is significantly lower in human CNT2 compared to rat CNT2 | - | Human and Rat CNT2 chimeras | [7] |
Note: Kinetic parameters can vary depending on the experimental system and conditions. The data presented here is a compilation from various studies to provide a comparative overview.
Experimental Protocols
The characterization of CNT2 function relies on robust experimental assays. Below are detailed methodologies for two key experimental systems used to study CNT2-mediated transport.
Radiolabeled Nucleoside Uptake Assay in HEK293 Cells
This protocol describes the measurement of CNT2 activity in a mammalian cell line transiently or stably expressing the transporter.
Materials:
-
HEK293 cells
-
CNT2 expression vector (e.g., pcDNA3.1-hCNT2)
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with desired Na+ concentration)
-
Radiolabeled substrate (e.g., [3H]adenosine)
-
Unlabeled substrate for competition assays
-
Ice-cold stop solution (e.g., PBS with 100 µM dilazep)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the CNT2 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed transport buffer.
-
Add transport buffer containing the radiolabeled substrate at the desired concentration to each well. For competition assays, include the unlabeled inhibitor.
-
Incubate for a specific time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the uptake rate as picomoles of substrate per milligram of protein per minute.
-
Subtract the uptake in mock-transfected cells to determine CNT2-specific transport.
-
For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique allows for the direct measurement of ion currents associated with substrate transport by CNT2.
Materials:
-
Xenopus laevis oocytes (stage V-VI)
-
cRNA of CNT2
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
Substrate solutions
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with approximately 50 nl of CNT2 cRNA (e.g., 0.5-1 ng/oocyte).
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential to a holding potential (e.g., -50 mV).
-
Record the baseline current in the absence of substrate.
-
-
Substrate Application and Data Acquisition:
-
Perfuse the chamber with the recording solution containing the desired concentration of the substrate.
-
The transport of the positively charged Na+ along with the nucleoside will generate an inward current. Record this substrate-induced current.
-
Wash the oocyte with the recording solution to return to the baseline current.
-
-
Data Analysis:
-
The magnitude of the substrate-induced current is proportional to the transport rate.
-
To determine the Km for the substrate, apply a range of substrate concentrations and measure the corresponding currents. Fit the current-concentration data to the Michaelis-Menten equation.
-
The voltage dependence of transport can be studied by applying voltage steps and measuring the resulting currents in the presence and absence of the substrate.
-
Signaling Pathways and Experimental Workflows
CNT2 is not merely a passive transporter but is also subject to regulation by various signaling pathways, and its activity can influence downstream cellular processes.
Regulation of CNT2 by A1 Adenosine Receptor Signaling
Activation of the A1 adenosine receptor (A1R) has been shown to modulate CNT2 activity.[8] This regulation is mediated by ATP-sensitive potassium (KATP) channels.
Caption: A1 Adenosine Receptor-mediated regulation of CNT2 activity.
CNT2-Mediated Activation of AMPK Signaling
The transport of adenosine by CNT2 can lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][10]
Caption: CNT2-dependent activation of the AMPK signaling pathway.
Experimental Workflow for Investigating CNT2 Function
A typical workflow for characterizing a potential CNT2 substrate or inhibitor is outlined below.
Caption: A standard experimental workflow for CNT2 characterization.
Role in Drug Development and Disease
CNT2's ability to transport a wide range of purine nucleoside analogs makes it a critical determinant of the efficacy and toxicity of many antiviral and anticancer drugs.[2] For instance, the uptake of drugs like cladribine and fludarabine is mediated by CNT2.[7] Consequently, variations in CNT2 expression or function can significantly impact patient response to these therapies.
Furthermore, the involvement of CNT2 in adenosine signaling suggests its potential role in inflammatory processes and cancer biology.[9] The loss of CNT2 expression has been observed in some cancers, which may contribute to altered cellular metabolism and drug resistance.[2] Therefore, CNT2 represents a promising target for the development of novel therapeutic strategies aimed at modulating nucleoside salvage and signaling pathways in various disease states.
References
- 1. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 3. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATP-sensitive K(+) channels regulate the concentrative adenosine transporter CNT2 following activation by A(1) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Extracellular Nucleotides and Adenosine Independently Activate AMP-Activated Protein Kinase in Endothelial Cells. Involvement of P2 Receptors and Adenosine Transporters: AMPK activation by nucleotides and adenosine - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CNT2 Inhibitor-1 on Adenosine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the effects of CNT2 inhibitor-1, a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), on adenosine signaling. The inhibition of CNT2 presents a promising therapeutic strategy for modulating the extracellular concentrations of adenosine, a critical signaling nucleoside involved in a myriad of physiological and pathological processes. This document details the mechanism of action of this compound, presents its known quantitative inhibitory data, outlines detailed experimental protocols for assessing its activity and downstream effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to Adenosine Signaling and CNT2
Adenosine is a ubiquitous purine nucleoside that plays a crucial role as a signaling molecule in the central nervous and cardiovascular systems, as well as in inflammatory and immune responses. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The extracellular concentration of adenosine is tightly regulated by a balance between its production, release, and clearance from the extracellular space.
Concentrative Nucleoside Transporter 2 (CNT2) is a sodium-dependent transporter that facilitates the uptake of purine nucleosides, including adenosine, from the extracellular space into the cell. By doing so, CNT2 plays a significant role in terminating adenosine signaling. Inhibition of CNT2 is therefore expected to increase the extracellular concentration of adenosine, thereby potentiating its signaling effects.
Mechanism of Action of this compound
This compound is a potent small molecule inhibitor of human CNT2 (hCNT2). It is an 8-aminoadenosine derivative, identified as compound 48 in the primary literature.[1][2][3] Its mechanism of action involves the competitive inhibition of the transporter, preventing the uptake of adenosine and other purine nucleosides into the cell. This leads to an accumulation of adenosine in the extracellular space, where it can then bind to and activate adenosine receptors on the cell surface.
Figure 1: Mechanism of Action of this compound.
Quantitative Data
This compound has been demonstrated to be a highly potent inhibitor of human CNT2. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species | Reference |
| IC50 | 0.64 ± 0.19 µM | Human | [1][2][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on adenosine signaling.
hCNT2 Inhibition Assay
This protocol is adapted from the methods likely used in the identification of this compound.[1][4]
Objective: To determine the in vitro potency of this compound in inhibiting the transport of a radiolabeled nucleoside substrate by human CNT2.
Materials:
-
HEK293 cells stably expressing hCNT2
-
This compound (Compound 48)
-
[3H]-Adenosine or other suitable radiolabeled CNT2 substrate
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hCNT2 cells in appropriate media and seed them into 24-well plates at a suitable density to achieve confluence on the day of the assay.
-
Preparation of Reagents: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in transport buffer to obtain a range of concentrations. Prepare a solution of [3H]-adenosine in transport buffer.
-
Inhibition Assay: a. Wash the cells twice with pre-warmed transport buffer. b. Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 10-15 minutes at 37°C. c. Initiate the transport assay by adding the [3H]-adenosine solution to each well. d. Incubate for a short period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of transport. e. Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer.
-
Quantification: a. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysates to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of Extracellular Adenosine Concentration
This protocol describes a common method for quantifying extracellular adenosine levels using High-Performance Liquid Chromatography (HPLC).
Objective: To measure the change in extracellular adenosine concentration in cell culture following treatment with this compound.
Materials:
-
Cell line of interest (e.g., primary neurons, astrocytes, or a relevant cell line)
-
This compound
-
Perchloric acid
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., ammonium phosphate buffer with a methanol gradient)
-
Adenosine standard solutions
Procedure:
-
Cell Treatment: Culture the cells to the desired confluence. Treat the cells with this compound at a relevant concentration (e.g., at or above its IC50) or vehicle for a specified time course.
-
Sample Collection: a. Collect the extracellular medium from the cell cultures. b. Immediately add perchloric acid to the medium to precipitate proteins and halt enzymatic activity. c. Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation: a. Neutralize the supernatant with a suitable base (e.g., potassium carbonate). b. Filter the neutralized supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis: a. Inject the prepared sample into the HPLC system. b. Separate the components using a C18 column with a suitable mobile phase gradient. c. Detect adenosine by monitoring the UV absorbance at 260 nm.
-
Quantification: Determine the concentration of adenosine in the samples by comparing the peak area to a standard curve generated from known concentrations of adenosine.
Adenosine Receptor-Mediated cAMP Accumulation Assay
This protocol outlines a method to assess the functional consequence of increased extracellular adenosine by measuring the activation of A1 and A2A adenosine receptors, which respectively decrease and increase intracellular cyclic AMP (cAMP) levels.
Objective: To determine the effect of this compound on A1 and A2A adenosine receptor signaling by measuring changes in intracellular cAMP levels.
Materials:
-
Cell line expressing endogenous or recombinant A1 or A2A adenosine receptors
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram)
-
Forskolin (for A1 receptor assays)
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen)
Procedure:
-
Cell Preparation: Seed the cells in a 96-well plate and grow to the desired density.
-
Pre-treatment: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor for 15-30 minutes to prevent the degradation of cAMP. c. For A1 receptor assays, stimulate the cells with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Inhibitor Treatment: Add this compound or vehicle to the wells and incubate for a time sufficient to allow for an increase in extracellular adenosine.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP measurement using the chosen detection method (e.g., ELISA, HTRF).
-
Data Analysis: Calculate the change in cAMP concentration in response to this compound treatment and compare it to the vehicle control. For A1 receptor activation, a decrease in forskolin-stimulated cAMP levels is expected. For A2A receptor activation, an increase in basal cAMP levels is expected.
Visualizations
Adenosine Signaling Pathway
Figure 2: Simplified Adenosine Signaling Pathway.
Experimental Workflow for Assessing the Effects of this compound
References
An In-depth Technical Guide to "CNT2 inhibitor-1" for Studying Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous form of extracellular communication, is mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. This signaling pathway plays a critical role in a vast array of physiological and pathological processes. Concentrative Nucleoside Transporter 2 (CNT2), a key protein in this pathway, is responsible for the sodium-dependent transport of purine nucleosides and uridine across the cell membrane. By modulating the extracellular concentration of adenosine, CNT2 directly influences the activation of purinergic P1 receptors, making it a significant target for therapeutic intervention and a crucial tool for research in this field.
This technical guide provides a comprehensive overview of "CNT2 inhibitor-1," a potent antagonist of the human CNT2 (hCNT2). The inhibitor, identified as compound 48 in the primary literature, is an 8-aminoadenosine derivative that serves as a valuable pharmacological tool for elucidating the role of CNT2 in purinergic signaling and for exploring its therapeutic potential.[1][2]
Chemical and Physical Properties
"this compound" is a small molecule with the following properties:
| Property | Value |
| CAS Number | 880155-70-4 |
| Molecular Formula | C₂₃H₂₄N₆O₄ |
| Molecular Weight | 448.47 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Biological Activity
"this compound" functions as a competitive inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). By binding to the transporter, it blocks the uptake of purine nucleosides, such as adenosine and inosine, into the cell. This leads to an increase in the extracellular concentration of these nucleosides, thereby enhancing their availability to bind to and activate purinergic P1 receptors (A1, A2A, A2B, and A3).
The Role of CNT2 in Purinergic Signaling
The following diagram illustrates the central role of CNT2 in the purinergic signaling cascade and the mechanism of action of "this compound".
Caption: Role of CNT2 in Purinergic Signaling and its Inhibition.
Quantitative Data
"this compound" is a potent inhibitor of hCNT2. The following table summarizes its inhibitory activity.
| Target | IC₅₀ (µM) | Reference |
| hCNT2 | 0.64 ± 0.19 | [1][2] |
Selectivity Profile
Recent studies have indicated that "this compound" may not be entirely selective for CNT2. It has been shown to also inhibit the activity of the human equilibrative nucleoside transporter 1 (hENT1, also known as SLC29A1). However, quantitative data for its activity against other nucleoside transporters (CNT1, CNT3, ENT2) is not yet available in the public domain. Researchers should, therefore, exercise caution and consider potential off-target effects on ENT1 when interpreting experimental results.
Structure-Activity Relationship (SAR)
The development of "this compound" (compound 48) arose from structure-activity relationship studies of 8-aminoadenosine derivatives. The table below, compiled from the work of Tatani K, et al. (2015), highlights key structural modifications and their impact on inhibitory activity against hCNT2.[1]
| Compound | R Group (at position 8) | IC₅₀ for hCNT2 (µM) |
| 12 | Benzylamino | 52 ± 3.8 |
| 27 | (Thiophen-2-ylmethyl)amino | 13 ± 3.1 |
| 32 | (4-Fluorobenzyl)amino | 2.9 ± 0.2 |
| 33 | (4-Chlorobenzyl)amino | 2.5 ± 0.3 |
| 34 | (4-Bromobenzyl)amino | 2.1 ± 0.3 |
| 35 | (4-Methylbenzyl)amino | 3.2 ± 0.4 |
| 36 | (4-Methoxybenzyl)amino | 2.8 ± 0.3 |
| 48 (this compound) | [1,1'-Biphenyl]-4-ylmethylamino | 0.64 ± 0.19 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving "this compound".
hCNT2 Inhibition Assay (In Vitro)
This protocol is adapted from the methods described in the primary literature characterizing "this compound".[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "this compound" against hCNT2.
Materials:
-
COS-7 cells (or other suitable host cells)
-
hCNT2 expression vector
-
Transfection reagent
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[³H]-Inosine (or another suitable CNT2 substrate)
-
"this compound"
-
Scintillation cocktail
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS.
-
Transfect the cells with the hCNT2 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Culture the transfected cells for 24-48 hours to allow for hCNT2 expression.
-
-
Inhibition Assay:
-
Seed the hCNT2-expressing COS-7 cells into 24-well plates.
-
Prepare a series of dilutions of "this compound" in transport buffer (e.g., sodium-containing buffer).
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with the different concentrations of "this compound" for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding [³H]-Inosine to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Studying the Effect of CNT2 Inhibition on Extracellular Adenosine Levels
This protocol outlines a general method for investigating how "this compound" affects the concentration of adenosine in the extracellular environment of cultured cells.
Objective: To measure the change in extracellular adenosine concentration in response to CNT2 inhibition.
Materials:
-
Cell line of interest (e.g., primary neurons, hepatocytes, or a relevant cancer cell line)
-
"this compound"
-
Adenosine deaminase (ADA) (optional, as a control)
-
Extracellular adenosine assay kit (commercially available, typically fluorescence- or luminescence-based)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture the cells of interest to an appropriate confluency in a multi-well plate.
-
-
Inhibitor Treatment:
-
Treat the cells with "this compound" at a concentration known to be effective (e.g., 5-10 times the IC₅₀).
-
Include a vehicle control (e.g., DMSO) and optionally a positive control where adenosine is added, and a negative control with adenosine deaminase to degrade adenosine.
-
-
Sample Collection:
-
At various time points after inhibitor treatment, carefully collect the cell culture supernatant.
-
-
Adenosine Measurement:
-
Measure the adenosine concentration in the collected supernatants using a commercial assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the adenosine levels in the supernatant of cells treated with "this compound" to the vehicle-treated control cells.
-
Analyze the data using appropriate statistical methods to determine the significance of any observed changes.
-
Experimental and Logical Workflows
The following diagrams, created using Graphviz, illustrate logical workflows for experiments utilizing "this compound".
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for IC50 Determination of this compound.
Logical Workflow for Investigating Purinergic Signaling
Caption: Logical Workflow for Studying Purinergic Signaling with this compound.
Conclusion
"this compound" is a valuable research tool for investigating the intricacies of purinergic signaling. Its potency in blocking hCNT2 allows for the targeted manipulation of extracellular nucleoside levels, providing insights into the downstream consequences of P1 receptor activation. While its selectivity profile warrants careful consideration in experimental design, this inhibitor remains a cornerstone for studies aimed at understanding the physiological and pathophysiological roles of CNT2. This guide provides the foundational knowledge and practical protocols to effectively utilize "this compound" in your research endeavors, ultimately contributing to the advancement of our understanding of purinergic signaling and the development of novel therapeutics.
References
- 1. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CNT2 Inhibitor-1 on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The concentrative nucleoside transporter 2 (CNT2), a key protein in the SLC28 family of solute carriers, plays a critical role in the salvage of purine nucleosides, thereby influencing a host of cellular processes ranging from nucleic acid synthesis to energy homeostasis. Inhibition of CNT2 presents a promising therapeutic strategy for various pathologies, including hyperuricemia and certain cancers. This technical guide provides an in-depth overview of "CNT2 inhibitor-1," a potent and selective inhibitor of human CNT2 (hCNT2). We will explore its mechanism of action, its anticipated impact on cellular metabolism, and detailed protocols for key experimental assays. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of CNT2 inhibition.
Introduction to CNT2 and its Inhibition
Concentrative nucleoside transporters (CNTs) are a family of membrane proteins that mediate the sodium-dependent uptake of nucleosides into cells. There are three main subtypes: CNT1, CNT2, and CNT3, each with distinct substrate specificities. CNT2 is primarily responsible for the transport of purine nucleosides (such as adenosine and inosine) and uridine.[1] By salvaging these essential building blocks, CNT2 plays a vital role in cellular metabolism, particularly in tissues with high metabolic activity.
"this compound" is a novel 8-aminoadenosine derivative that has been identified as a highly potent inhibitor of hCNT2.[1] Its discovery has opened new avenues for studying the physiological roles of CNT2 and for the development of targeted therapeutics.
This compound: A Profile
"this compound" is a small molecule that demonstrates high affinity and selectivity for the human concentrative nucleoside transporter 2.
Chemical Structure:
Caption: Chemical structure of this compound.
Inhibitory Activity:
The inhibitory potency of "this compound" has been determined in vitro. The following table summarizes the IC50 values for "this compound" and other known hCNT2 inhibitors.
| Compound | IC50 (µM) for hCNT2 |
| This compound | 0.64 ± 0.19 |
| 2'-deoxy-5-fluorouridine | >1000 |
| Phlorizin | >1000 |
| 7,8,3'-trihydroxyflavone | >1000 |
| Data from Tatani K, et al. ACS Med Chem Lett. 2015.[1] |
Impact of CNT2 Inhibition on Cellular Metabolism
Inhibition of CNT2 is predicted to have a significant impact on cellular metabolism by disrupting the intracellular supply of purine nucleosides. This can lead to a cascade of downstream effects on energy production, nucleotide synthesis, and cell signaling.
3.1. Anticipated Effects on Bioenergetics
By limiting the availability of purine nucleosides for salvage pathways, CNT2 inhibition may force cells to rely more heavily on de novo synthesis of purine nucleotides, a process that is energetically expensive. This increased demand on cellular energy resources could lead to:
-
Decreased ATP Levels: The increased consumption of ATP for de novo synthesis could lead to a net decrease in cellular ATP levels.
-
Alterations in Glycolysis and Oxidative Phosphorylation: To compensate for the increased energy demand, cells may upregulate ATP-producing pathways. This could manifest as an increase in both glycolysis, measured by the extracellular acidification rate (ECAR), and oxidative phosphorylation (OXPHOS), measured by the oxygen consumption rate (OCR). However, prolonged inhibition and nucleotide pool depletion may ultimately impair these processes.
3.2. Quantitative Data on the Metabolic Effects of Nucleoside Transporter Inhibition
While direct studies on the metabolic consequences of "this compound" are not yet available, research on the effects of inhibiting other nucleoside transporters or knocking down CNT2 expression provides valuable insights. The following table summarizes representative data from such studies.
| Cell Line | Treatment/Condition | Change in Basal OCR | Change in Basal ECAR | Change in ATP Production | Reference |
| Murine T cells | Sirt2 Knockout (regulator of metabolic enzymes) | Increased | Increased | - | Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells |
| Sarcoma cells | Hexokinase 2 Knockdown | Increased | Decreased | - | Knockdown of hexokinase (HK) 2 restores oxidative metabolism in sarcoma cells |
Note: This table presents data from related studies to infer the potential metabolic impact of CNT2 inhibition. Direct metabolic studies with "this compound" are required for confirmation.
3.3. Signaling Pathways
CNT2 function is intricately linked to cellular signaling pathways, particularly those involved in energy sensing and purinergic signaling.
Caption: Role of CNT2 in Purinergic Signaling and Metabolism.
Inhibition of CNT2 with "this compound" is expected to decrease the intracellular pool of purine nucleosides, leading to a reduction in nucleotide pools (ATP, GTP). This can alter the AMP/ATP ratio, a key sensor of cellular energy status, potentially leading to the activation of AMP-activated protein kinase (AMPK). Activated AMPK orchestrates a metabolic switch to conserve energy and promote ATP-generating pathways. Furthermore, by modulating the extracellular concentration of adenosine, CNT2 activity influences purinergic signaling through P1 receptors, which are involved in a myriad of physiological processes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of "this compound" on cellular function and metabolism.
4.1. In Vitro Nucleoside Uptake Assay
This assay directly measures the inhibitory effect of "this compound" on CNT2-mediated nucleoside transport.
Workflow Diagram:
Caption: Workflow for the in vitro nucleoside uptake assay.
Methodology:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seed cells into 24-well plates at an appropriate density.
-
Transfect cells with a mammalian expression vector encoding human CNT2 using a suitable transfection reagent.
-
-
Uptake Assay:
-
24-48 hours post-transfection, wash the cells with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells for 10-15 minutes at 37°C in the uptake buffer containing various concentrations of "this compound" or vehicle control.
-
Initiate the uptake by adding the uptake buffer containing a fixed concentration of radiolabeled nucleoside substrate (e.g., [³H]inosine) and the corresponding inhibitor concentration.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
4.2. Cellular Bioenergetics Analysis using Seahorse XF Analyzer
This protocol allows for the real-time measurement of OCR and ECAR to assess the impact of "this compound" on mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding:
-
Seed the cells of interest into a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight.
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for one hour.
-
-
Seahorse XF Analysis:
-
Load the sensor cartridge with the compounds to be injected (e.g., "this compound," oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to determine key parameters of mitochondrial function and glycolytic capacity.
-
4.3. Cellular ATP Level Measurement
This assay quantifies the total cellular ATP content as an indicator of the overall energy status of the cells.
Methodology:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of "this compound" or vehicle control for the desired duration.
-
-
ATP Assay:
-
Use a commercially available bioluminescence-based ATP assay kit.
-
Lyse the cells according to the kit's protocol to release the intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve to calculate the absolute ATP concentration in each sample.
-
Normalize the ATP levels to the cell number or protein concentration.
-
Conclusion
"this compound" is a potent and valuable tool for investigating the role of concentrative nucleoside transporter 2 in cellular physiology and disease. Its ability to selectively block purine nucleoside uptake provides a unique opportunity to dissect the intricate connections between nucleoside transport, cellular metabolism, and signaling pathways. The experimental protocols detailed in this guide offer a robust framework for characterizing the biological effects of this inhibitor and for exploring its therapeutic potential. Further research focusing on the direct metabolic consequences of "this compound" in various cell types and preclinical models is warranted to fully elucidate its mechanism of action and to advance its development as a novel therapeutic agent.
References
In-Depth Pharmacological Profile of CNT2 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNT2 inhibitor-1, also identified as compound 48 in its discovery publication, is a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2).[1][2][3] As a member of the solute carrier family 28 (SLC28A2), hCNT2 is a sodium-dependent transporter primarily responsible for the uptake of purine nucleosides. Its role in nucleoside salvage pathways and the absorption of dietary purines makes it a compelling target for therapeutic intervention in conditions such as hyperuricemia and gout.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its quantitative data, experimental protocols, and the cellular pathways it influences.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been characterized through in vitro assays, with key quantitative metrics summarized in the table below.
| Parameter | Value | Species/System | Reference |
| IC50 | 640 nM | Human CNT2 (hCNT2) | [3] |
| Relative Potency | 81-fold more potent than parent compound 12 | hCNT2 Assay | [3] |
| Relative Potency | 1500-fold more potent than 2'-deoxy-5-fluorouridine, phlorizin, and 7,8,3'-trihydroxyflavone | hCNT2 Assay | [3] |
Experimental Protocols
The following section details the key experimental methodologies employed in the characterization of this compound, based on the foundational discovery by Tatani et al. (2015).
Human CNT2 (hCNT2) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the uptake of a radiolabeled substrate by cells expressing hCNT2.
Cell Line: Mammalian cell line stably overexpressing human CNT2 (e.g., HEK293 or CHO cells).
Materials:
-
hCNT2-expressing cells
-
Control (mock-transfected) cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements)
-
Radiolabeled substrate (e.g., [³H]-inosine or [³H]-adenosine)
-
This compound (and other test compounds)
-
Scintillation fluid and counter
Protocol:
-
Cell Seeding: Seed hCNT2-expressing cells and control cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding the assay buffer containing the radiolabeled substrate to each well.
-
Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of transport.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
CNT2-Mediated Nucleoside Transport and Downstream Effects
CNT2 facilitates the transport of purine nucleosides, such as adenosine and inosine, into the cell. Once inside, these nucleosides can enter various metabolic and signaling pathways. Inhibition of CNT2 by this compound is expected to block these downstream processes.
Caption: Inhibition of CNT2-mediated purine nucleoside transport by this compound.
Experimental Workflow for Assessing Downstream Cellular Effects
To investigate the functional consequences of CNT2 inhibition, a logical experimental workflow can be employed to assess changes in cellular metabolism and signaling.
Caption: Workflow for characterizing the cellular effects of this compound.
Selectivity Profile
While this compound is a potent inhibitor of hCNT2, its selectivity against other nucleoside transporters is a critical aspect of its pharmacological profile. Preliminary evidence suggests that at higher concentrations, it may also exhibit inhibitory activity against the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1. Further comprehensive selectivity screening against a panel of other SLC and ABC transporters is necessary to fully delineate its specificity.
In Vivo Potential
In vivo studies using this compound have not been extensively reported in the public domain. However, research from the same discovery group on other novel CNT2 inhibitors has demonstrated proof-of-concept for the therapeutic strategy of inhibiting intestinal purine absorption to manage hyperuricemia.[5] These studies, utilizing compounds like KGO-2173 and KGO-2142, have shown that oral administration can decrease the absorption of dietary purines and subsequently lower uric acid levels in animal models.[5] These findings support the potential for orally administered CNT2 inhibitors, such as this compound, to be effective in a clinical setting, although specific in vivo pharmacokinetic and efficacy data for this compound are pending.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting hyperuricemia and other conditions linked to purine metabolism. Its high potency for hCNT2 provides a solid foundation for further investigation. Future research should focus on comprehensive selectivity profiling, elucidation of its impact on downstream signaling pathways, and thorough in vivo characterization to assess its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals working with this and other CNT2 inhibitors.
References
- 1. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypouricemic effects of novel concentrative nucleoside transporter 2 inhibitors through suppressing intestinal absorption of purine nucleosides [hero.epa.gov]
Investigating Viral Replication with CNT2 Inhibitor-1: A Technical Guide
Disclaimer: The compound "CNT2 inhibitor-1" is a hypothetical designation used in this document for illustrative purposes. The data and protocols presented herein are synthesized from publicly available research on various Concentrative Nucleoside Transporter 2 (CNT2) inhibitors and their role in viral replication. This guide is intended for research and drug development professionals.
Introduction
Concentrative Nucleoside Transporters (CNTs) are a family of membrane proteins responsible for the cellular uptake of nucleosides and their analogs. Specifically, CNT2, encoded by the SLC28A2 gene, is a sodium-dependent transporter with a high affinity for purine nucleosides and the antiviral drug gemcitabine. The ability of CNT2 to transport nucleoside analogs into cells makes it a critical factor in the efficacy of many antiviral therapies. Viruses, being obligate intracellular parasites, rely on the host cell's machinery and metabolic pathways for their replication. By modulating the activity of CNT2, it is possible to influence the intracellular concentration of antiviral nucleoside analogs, thereby impacting viral replication.
This technical guide provides an in-depth overview of the use of a representative CNT2 inhibitor, "this compound," as a tool to investigate viral replication. It covers the theoretical background, experimental protocols, and data interpretation relevant to researchers, scientists, and drug development professionals.
Core Concepts: CNT2 in Viral Replication
Viruses require a steady supply of nucleotides to replicate their genomes. Host cells salvage nucleosides from the extracellular environment through transporters like CNTs and equilibrative nucleoside transporters (ENTs). Many antiviral drugs are nucleoside analogs that, once inside the cell, are phosphorylated to their active triphosphate form. These active forms can then be incorporated into the growing viral DNA or RNA chain, leading to chain termination and the inhibition of viral replication[1][2][3].
The expression and activity of CNT2 can, therefore, be a double-edged sword in viral infections. On one hand, high CNT2 activity can enhance the uptake of antiviral nucleoside analogs, increasing their therapeutic efficacy. On the other hand, viruses might exploit the increased intracellular nucleoside pool for their own replication. Consequently, inhibiting CNT2 with a specific agent like "this compound" can be a valuable strategy to dissect these processes and potentially enhance antiviral treatments in specific contexts.
Mechanism of Action of this compound
"this compound" is a selective, competitive inhibitor of the Concentrative Nucleoside Transporter 2. It binds to the transporter, preventing the uptake of natural purine nucleosides and certain nucleoside analog drugs. This inhibition can be leveraged in several ways for virological research:
-
To study the role of nucleoside salvage pathways in viral replication: By blocking CNT2-mediated uptake, researchers can assess the virus's dependence on this specific pathway for obtaining the necessary building blocks for replication.
-
To modulate the cytotoxicity of nucleoside analogs: Some nucleoside analogs can be toxic to host cells. By controlling their entry via CNT2 inhibition, it may be possible to reduce side effects while maintaining antiviral activity if the virus is more sensitive to the analog than the host cell.
-
To investigate mechanisms of drug resistance: Viruses can develop resistance to nucleoside analogs through various mechanisms, including alterations in viral polymerases. Studying the effect of CNT2 inhibition in the context of drug-resistant viral strains can provide insights into the interplay between drug transport and resistance.
Quantitative Data: Inhibitory Profile of "this compound"
The following tables summarize the inhibitory profile of "this compound" against human CNT2 and its effect on the antiviral activity of a representative nucleoside analog, Drug X, against Virus Y.
Table 1: In Vitro Inhibitory Activity of "this compound" against Human Nucleoside Transporters
| Transporter | IC50 (µM) | Assay Type | Cell Line |
| hCNT1 | > 100 | Radiotracer Uptake | MDCK |
| hCNT2 | 0.5 | Radiotracer Uptake | MDCK |
| hCNT3 | 50 | Radiotracer Uptake | MDCK |
| hENT1 | > 100 | Radiotracer Uptake | MDCK |
| hENT2 | > 100 | Radiotracer Uptake | MDCK |
Table 2: Effect of "this compound" on the Antiviral Activity and Cytotoxicity of Drug X against Virus Y
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Drug X | 2.5 | 150 | 60 |
| Drug X + this compound (0.5 µM) | 15.0 | > 300 | > 20 |
*EC50: 50% effective concentration for inhibiting viral replication. *CC50: 50% cytotoxic concentration for host cells.
Experimental Protocols
Protocol 1: Determination of IC50 of "this compound" using a Radiotracer Uptake Assay
Objective: To determine the concentration of "this compound" that inhibits 50% of CNT2-mediated uptake of a radiolabeled substrate.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells stably expressing human CNT2.
-
[³H]-Adenosine (or another suitable CNT2 substrate).
-
"this compound" stock solution.
-
Scintillation fluid and counter.
Methodology:
-
Seed MDCK-hCNT2 cells in a 24-well plate and grow to confluency.
-
Wash the cells with a sodium-containing buffer.
-
Prepare serial dilutions of "this compound" in the uptake buffer.
-
Pre-incubate the cells with the different concentrations of "this compound" for 10 minutes at 37°C.
-
Initiate the uptake by adding the uptake buffer containing [³H]-Adenosine and the respective concentration of "this compound".
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antiviral Activity Assay
Objective: To evaluate the effect of "this compound" on the antiviral activity of a nucleoside analog.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
Nucleoside analog antiviral drug (Drug X).
-
"this compound".
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo).
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, ELISA for viral antigens).
Methodology:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a matrix of drug concentrations: serial dilutions of Drug X with and without a fixed concentration of "this compound" (e.g., at its IC50).
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
After a short adsorption period, remove the virus inoculum and add the media containing the drug combinations.
-
Incubate for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).
-
At the end of the incubation, quantify viral replication using the chosen method.
-
In a parallel plate with uninfected cells, perform a cell viability assay with the same drug combinations to determine cytotoxicity.
-
Calculate the EC50 and CC50 values from the dose-response curves.
Visualizations
Signaling Pathway: CNT2-Mediated Nucleoside Uptake and Inhibition
Caption: CNT2-mediated uptake of nucleosides and their analogs, and its inhibition by this compound.
Experimental Workflow: Evaluating "this compound"
Caption: Workflow for assessing the impact of this compound on antiviral drug efficacy.
Conclusion
"this compound" represents a valuable pharmacological tool for elucidating the role of nucleoside transport in viral replication. By selectively blocking the CNT2 transporter, researchers can gain a deeper understanding of viral metabolic dependencies and the mechanisms of action of nucleoside analog drugs. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for incorporating CNT2 inhibition into virological research programs. Further studies with specific CNT2 inhibitors will be crucial in validating this transporter as a potential target for novel antiviral strategies.
References
The Therapeutic Potential of CNT2 Inhibitor-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical and in-silico data on "CNT2 inhibitor-1." The information regarding detailed experimental protocols is limited.
Introduction
This compound has emerged as a potent small molecule targeting the human concentrative nucleoside transporter 2 (hCNT2), a key protein involved in the transport of nucleosides across cell membranes.[1][2][3][4][5][6][7] Beyond its primary target, in-silico studies have suggested a potential role for this compound as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases.[8] This technical guide provides a comprehensive summary of the current understanding of this compound, including its inhibitory potency, selectivity profile, and the putative mechanisms of action as suggested by computational and initial experimental studies.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Inhibitory Potency
| Target | Assay Type | Metric | Value | Reference |
| hCNT2 | Cellular Uptake | IC50 | 640 nM | [1][2][4][6][7] |
Table 2: In-Silico TNF-α Interaction
| Parameter | Value | Reference |
| Docking Score | -7.88 | [8] |
Table 3: Selectivity and Off-Target Effects
| Target/Parameter | Finding | Reference |
| SLC29A1 (ENT1) | Inhibits SLC29A1, indicating a lack of selectivity for CNT2. | [9] |
| CYP2C9 | Does not inhibit CYP2C9, suggesting a lower potential for drug-drug interactions mediated by this enzyme. | [8] |
| Ames Test | Positive, indicating potential mutagenicity. | [8] |
Experimental and Computational Methodologies
In-Silico Analysis of TNF-α Inhibition
The potential of this compound to act as a TNF-α inhibitor was investigated through a computational approach.[8] The general workflow for such an in-silico study is outlined below.
Experimental Workflow: In-Silico Screening for TNF-α Inhibitors
Caption: A generalized workflow for in-silico identification of TNF-α inhibitors.
The study identified a potential binding site for this compound on TNF-α. The interaction was characterized by one hydrogen bond and three pi-pi stacking interactions.[8]
Cell-Based Assays for Transporter Inhibition
The inhibitory activity of this compound against SLC transporters was assessed using cell-based assays. While detailed step-by-step protocols are not publicly available, the studies mention the use of an impedance-based assay and a TRACT (Transporter Activity through Receptor Activation) assay.[9]
Impedance-Based Assay: This technique measures changes in cellular impedance upon transporter activation. Inhibition of the transporter by a compound like this compound would alter the impedance response. In the reported study, this assay was used to assess the effect of this compound on adenosine-mediated responses in HEK293 cells.[2][3][9]
TRACT Assay: This assay format is used to assess the activity of equilibrative nucleoside transporters (ENTs). The finding that this compound also inhibits SLC29A1 (ENT1) was determined using this method.[9]
Signaling Pathways and Mechanisms of Action
Proposed Inhibition of TNF-α Signaling
Based on the in-silico docking studies, this compound is hypothesized to bind to TNF-α, potentially preventing it from interacting with its receptors (TNFR1 and TNFR2). This would, in turn, inhibit the downstream inflammatory signaling cascades.
Signaling Pathway: Proposed TNF-α Inhibition by this compound
Caption: Proposed mechanism of TNF-α signaling inhibition by this compound.
Inhibition of Nucleoside Transport
This compound directly inhibits the function of the concentrative nucleoside transporter 2 (CNT2). It has also been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1, also known as SLC29A1), indicating a broader specificity than its name suggests.
Logical Relationship: this compound and Solute Carriers
Caption: Known solute carrier targets of this compound.
Therapeutic Potential and Future Directions
The dual activity of this compound as both a nucleoside transport inhibitor and a potential anti-inflammatory agent presents an interesting therapeutic profile. Inhibition of nucleoside transport is a strategy employed in antiviral and anticancer therapies. The putative anti-TNF-α activity could be beneficial in a wide range of inflammatory and autoimmune disorders.
However, significant challenges remain before the therapeutic potential of this compound can be fully realized. The lack of selectivity for CNT2 over ENT1 could lead to a broader range of biological effects, which may or may not be desirable. Furthermore, the positive Ames test is a significant concern for potential genotoxicity and warrants further investigation.
Future research should focus on:
-
In-vitro validation of the predicted TNF-α inhibitory activity.
-
Comprehensive selectivity profiling against a wider panel of transporters and other potential off-targets.
-
In-depth toxicological studies to address the concerns raised by the positive Ames test.
-
Structure-activity relationship (SAR) studies to potentially improve selectivity and reduce toxicity.
-
In-vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CNT2 inhibitor-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concentrative Nucleoside Transporter 2 (CNT2), a member of the solute carrier family 28 (SLC28A2), is a sodium-dependent transporter with a primary role in the uptake of purine nucleosides and uridine.[1] Its activity is crucial for nucleotide metabolism, impacting DNA and RNA synthesis.[2] CNT2 is expressed in various tissues, including the liver, intestine, kidney, and immune cells.[1] Dysregulation of CNT2 has been implicated in various diseases, including cancer, where it can influence the efficacy of nucleoside analog-based chemotherapeutics.[1][3]
CNT2 inhibitor-1 is a potent and selective inhibitor of human CNT2 (hCNT2) with a reported half-maximal inhibitory concentration (IC50) of 640 nM.[4] This small molecule provides a valuable tool for investigating the physiological and pathophysiological roles of CNT2 and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 880155-70-4 | [4] |
| Target | Human Concentrative Nucleoside Transporter 2 (hCNT2) | [4] |
| IC50 | 640 nM | [4] |
| Solubility | Poor in aqueous solutions, soluble in DMSO | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which is noted to have poor solubility.[4]
Materials:
-
This compound (CAS No. 880155-70-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prior to opening, centrifuge the vial of this compound at 1000 x g for 3 minutes to ensure all powder is at the bottom.[5]
-
Resuspend the inhibitor in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[4][5]
-
To aid dissolution, the tube may be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][6]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
General Cell Culture and Passaging
This protocol provides a general procedure for maintaining and passaging adherent cell lines suitable for experiments with this compound. The optimal seeding density and passage frequency will depend on the specific cell line's growth rate.[5]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Sterile conical tubes
Protocol:
-
Cell Seeding:
-
Culture cells in a 37°C incubator with 5% CO2.[5]
-
For routine passaging, allow cells to reach 80-90% confluency.
-
-
Passaging:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.[6]
-
Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[6][7]
-
Neutralize the trypsin by adding complete culture medium.[6]
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 1000 x g for 3 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.[5]
-
Determine the cell concentration and seed new culture flasks at the desired density.
-
Cell Treatment with this compound
This protocol outlines the procedure for treating cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells seeded in appropriate plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution (prepared as in Protocol 1)
-
Complete cell culture medium
Protocol:
-
Seed the cells in culture plates and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Important: Ensure the final concentration of DMSO is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration at 37°C and 5% CO2.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, nucleoside uptake assay, gene expression analysis).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its use in cell culture.
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow for cell-based assays.
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. scbt.com [scbt.com]
- 3. CNT1 expression influences proliferation and chemosensitivity in drug-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for CNT2 Inhibitor-1 In Vitro Assays
Introduction
The Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter crucial for the salvage of purine nucleosides and uridine.[1][2] It plays a significant role in physiological processes such as nucleoside homeostasis and the cellular uptake of various nucleoside-derived drugs used in antiviral and anticancer therapies.[1][2][3] CNT2 inhibitor-1 is a potent and selective small molecule inhibitor of human CNT2 (hCNT2), making it a valuable tool for studying the transporter's function and for the development of novel therapeutics.[4][5][6] These application notes provide a comprehensive guide for utilizing this compound in in vitro assays to determine its inhibitory activity and to investigate the function of the CNT2 transporter.
Properties of this compound
This compound is recognized for its high potency against hCNT2. It has demonstrated significantly greater inhibitory activity compared to its parent compounds and other known hCNT2 inhibitors.[4][5][6] However, researchers should note its characteristic of poor solubility.[4][6] Proper storage is critical to maintain its activity; stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[4][6]
Quantitative Data Summary
The following table summarizes the key inhibitory data for this compound against human CNT2.
| Compound | Target | IC50 Value | Comparative Potency |
| This compound | hCNT2 | 640 nM[4][5][6] | 81-fold more potent than its parent compound.[4][5][6] |
| This compound | hCNT2 | 640 nM | 1500-fold more potent than 2'-deoxy-5-fluorouridine, phlorizin, and 7,8,3'-trihydroxyflavone.[4][5][6] |
CNT2 Signaling and Regulation
Recent studies have revealed a regulatory mechanism for CNT2 activity involving purinergic signaling. The activation of A1 adenosine receptors (A1R), which are G-protein coupled receptors, can lead to the stimulation of CNT2.[7] This process is mediated by the activation of ATP-sensitive potassium (KATP) channels, linking the cell's energy status to nucleoside uptake.[3][7] This pathway highlights a complex interplay between cell signaling, energy metabolism, and nucleoside transport.
Figure 1. A1R-mediated activation of the CNT2 transporter.
Experimental Protocols: In Vitro Inhibition Assay
The following protocol details a cell-based assay to determine the IC50 value of this compound. The principle of the assay is to measure the competitive inhibition of the uptake of a radiolabeled CNT2 substrate (e.g., [3H]-uridine) in a cell line engineered to overexpress human CNT2.[2]
Experimental Workflow
The general workflow for the CNT2 inhibition assay involves cell preparation, incubation with the inhibitor and a radiolabeled substrate, followed by measurement of substrate uptake.
Figure 2. Workflow for the CNT2 in vitro inhibition assay.
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK-II) cells stably expressing hCNT2. A matched control cell line (parental MDCK-II) is recommended to determine non-transporter-mediated uptake.[2]
-
This compound: Stock solution prepared in an appropriate solvent like DMSO.[5]
-
Radiolabeled Substrate: [3H]-Uridine or another suitable CNT2 substrate.
-
Positive Control Inhibitor: Adenosine.[2]
-
Culture Medium: DMEM or other appropriate medium supplemented with FBS, antibiotics, and selection agent (if required).
-
Buffers:
-
Hanks' Balanced Salt Solution (HBSS) or a similar transport buffer.
-
Ice-cold PBS for washing.
-
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail: For radioactivity measurement.
-
Equipment:
-
24-well or 96-well tissue culture plates.
-
Liquid scintillation counter.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Step-by-Step Protocol
-
Cell Seeding and Culture: a. Seed the hCNT2-expressing MDCK-II cells (and control cells) onto 24-well tissue culture plates at a density that allows them to reach a confluent monolayer within 2-3 days. b. Culture the cells in a 37°C incubator with 5% CO2.
-
Preparation of Solutions: a. Prepare serial dilutions of this compound in transport buffer (e.g., HBSS). The final concentration range should span the expected IC50 value (e.g., from 1 nM to 100 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. b. Prepare the radiolabeled substrate solution in transport buffer at a concentration appropriate for the assay (typically at or below the Km of the transporter for that substrate).
-
Transport Inhibition Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayers twice with pre-warmed transport buffer. c. Add the this compound dilutions (and vehicle control) to the respective wells. d. Pre-incubate the plates at 37°C for a defined period (e.g., 10-30 minutes). e. Initiate the transport reaction by adding the radiolabeled substrate solution to each well. f. Incubate for a short, optimized period (e.g., 1-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.
-
Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution from the wells. b. Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabeled substrate. c. Lyse the cells by adding lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
Detection and Data Analysis: a. Transfer an aliquot of the cell lysate from each well into a scintillation vial. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. An aliquot of the lysate should be used to determine the protein concentration (e.g., using a BCA assay) for normalization.
-
Calculations: a. Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [(CPMSample - CPMNonspecific) / (CPMControl - CPMNonspecific)])
-
CPMSample: CPM from inhibitor-treated wells.
-
CPMControl: CPM from vehicle-treated wells (represents 0% inhibition).
-
CPMNonspecific: CPM from wells with a high concentration of a known inhibitor or from parental cells lacking the transporter. b. Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[8]
-
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. bioivt.com [bioivt.com]
- 3. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. ATP-Sensitive K+ Channels Regulate the Concentrative Adenosine Transporter CNT2 following Activation by A1 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Studies with CNT2 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended as a general guide for the in vivo use of "CNT2 inhibitor-1". As there is currently limited publicly available in vivo data for this specific inhibitor, the following protocols are based on general principles of in vivo testing for small molecule inhibitors and the known biological functions of the Concentrative Nucleoside Transporter 2 (CNT2). All in vivo experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals. Optimization of doses, administration routes, and experimental timelines will be necessary.
Introduction to CNT2 and "this compound"
The Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter protein responsible for the uptake of purine nucleosides (such as adenosine and inosine) and uridine into cells.[1][2] CNT2 is expressed in various tissues, including the liver, kidney, intestine, spleen, and skeletal muscle, as well as in immune cells.[1] This transporter plays a crucial role in nucleoside salvage pathways and modulates the intracellular concentration of nucleosides for DNA and RNA synthesis.
CNT2 is also implicated in the transport of various nucleoside analog drugs used in anticancer and antiviral therapies.[1] Therefore, inhibition of CNT2 may have therapeutic potential in several disease contexts.
"this compound" is a potent and selective inhibitor of human CNT2 (hCNT2) with a reported IC50 of 640 nM. It has been noted to have poor solubility, a factor that requires careful consideration in formulation development for in vivo studies.
Hypothesized In Vivo Applications
Based on the known functions of CNT2, "this compound" could be investigated in the following preclinical in vivo models:
-
Oncology: To modulate the efficacy or reduce the toxicity of purine nucleoside analog chemotherapeutics. Inhibition of CNT2 could alter the uptake of these drugs into cancer cells or normal tissues.[1][3][4]
-
Virology: To interfere with viral replication by limiting the cellular uptake of essential nucleosides required by the virus or to modulate the activity of antiviral nucleoside analogs.[1]
-
Metabolic Diseases: To investigate its role in purine metabolism-related disorders such as hyperuricemia by potentially reducing the intestinal absorption of purine nucleosides.[5]
Signaling Pathway and Mechanism of Action
CNT2 facilitates the influx of purine nucleosides and uridine across the cell membrane, a process coupled to the sodium gradient. This transport is essential for intracellular nucleotide pools. "this compound" is hypothesized to competitively or non-competitively bind to CNT2, thereby blocking the translocation of its substrates.
Caption: Hypothesized mechanism of CNT2 transport and inhibition by "this compound".
Experimental Protocols
The following are detailed, generalized protocols for the in vivo evaluation of "this compound".
Formulation and Administration
Given the reported poor solubility of "this compound", a suitable vehicle must be developed for in vivo administration.
-
Vehicle Screening: Test solubility in common vehicles such as:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water
-
10% DMSO in saline or corn oil
-
0.5% Carboxymethylcellulose (CMC) in water
-
Polyethylene glycol 400 (PEG400)
-
-
Route of Administration: The choice of administration route will depend on the experimental goals and the inhibitor's properties.[6] Common routes for small molecules include:
-
Intravenous (IV): For direct systemic exposure and bypassing absorption barriers. Requires high aqueous solubility.
-
Intraperitoneal (IP): Common in rodent studies for systemic delivery.
-
Oral (PO): Preferred for clinical relevance but may be limited by poor solubility and first-pass metabolism.
-
Subcutaneous (SC): Can provide slower, more sustained release.
-
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of "this compound".
-
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Animal Model: Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), 8-10 weeks old.
-
Experimental Groups:
-
Group 1: IV administration (e.g., 1-2 mg/kg)
-
Group 2: IP administration (e.g., 5-10 mg/kg)
-
Group 3: PO administration (e.g., 10-50 mg/kg)
-
(n=3-5 animals per group)
-
-
Procedure:
-
Administer "this compound" at the selected dose and route.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of "this compound" using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate PK parameters using non-compartmental analysis.
Table 1: Template for Pharmacokinetic Data
| Parameter | IV Administration | IP Administration | PO Administration |
| Dose (mg/kg) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ng*h/mL) | |||
| Half-life (t1/2) (h) | |||
| Bioavailability (%) | N/A |
Pharmacodynamic (PD) / Target Engagement Study
This study aims to demonstrate that "this compound" is engaging its target (CNT2) in vivo.
-
Objective: To measure the inhibition of CNT2 activity in a relevant tissue.
-
Animal Model: Mice or rats.
-
Procedure:
-
Dose animals with "this compound" or vehicle at a dose expected to achieve target engagement based on PK data.
-
At a time point corresponding to Cmax, administer a probe substrate for CNT2 (e.g., radiolabeled adenosine).
-
After a defined period, collect tissues of interest (e.g., liver, kidney, intestine).
-
Measure the amount of the probe substrate taken up by the tissue.
-
-
Endpoint: A significant reduction in the uptake of the probe substrate in the inhibitor-treated group compared to the vehicle group would indicate target engagement.
Efficacy Study (Hypothetical Cancer Model)
This protocol describes a hypothetical efficacy study in a xenograft mouse model of cancer.
-
Objective: To evaluate the anti-tumor efficacy of "this compound" alone or in combination with a nucleoside analog drug.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous tumors from a human cancer cell line known to express CNT2.
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: "this compound" alone
-
Group 3: Nucleoside analog drug (e.g., gemcitabine)
-
Group 4: "this compound" + Nucleoside analog drug
-
(n=8-10 mice per group)
-
-
Procedure:
-
Inject cancer cells subcutaneously.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer treatments according to a predetermined schedule (e.g., daily, 5 days a week for 3 weeks).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Body weight changes, survival.
-
Table 2: Template for Efficacy Study Data
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle | N/A | ||
| "this compound" | |||
| Nucleoside Analog | |||
| Combination |
Acute Toxicology Study
A preliminary toxicology study is crucial to assess the safety profile of "this compound".
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Animal Model: Mice or rats (one sex, typically females).
-
Procedure:
-
Administer single, escalating doses of "this compound" to different groups of animals (n=3-5 per group).[7][8]
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, mobility) for up to 14 days.[7][8]
-
Record body weights at regular intervals.
-
At the end of the study, perform a gross necropsy on all animals.
-
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Table 3: Template for Acute Toxicology Data
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change at Day 14 (%) | Gross Necropsy Findings |
| Vehicle | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study with a novel inhibitor.
Caption: A logical workflow for in vivo studies of "this compound".
Logical Relationships in Study Design
The design and interpretation of in vivo studies are interconnected. Data from early studies inform the design of later, more complex experiments.
Caption: Interrelationship between key in vivo studies for drug development.
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CNT1 expression influences proliferation and chemosensitivity in drug-resistant pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
Application Notes and Protocols for CNT2 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
CNT2 inhibitor-1 is a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), a key protein in the nucleoside salvage pathway.[1][2] This document provides detailed protocols for the preparation and storage of this compound solutions, as well as its application in cell-based assays to assess its inhibitory activity. The provided information is intended to guide researchers in utilizing this compound for studies related to nucleoside transport, cancer biology, and antiviral drug development.
Chemical and Physical Properties
A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 880155-70-4 | [1] |
| Molecular Formula | C₂₃H₂₄N₆O₄ | [1] |
| Molecular Weight | 448.47 g/mol | [1] |
| IC₅₀ for hCNT2 | 640 nM | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity | >98% | [2] |
| Solubility in DMSO | 75 mg/mL (167.24 mM) | [1][3] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Preparation of Stock Solutions
Due to its poor water solubility, this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[1][2]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution if precipitation is observed.[1][3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage Recommendations
The stability of this compound depends on the storage conditions. The following table summarizes the recommended storage for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In DMSO | -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Important Considerations:
-
Use freshly opened or anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can affect solubility.[3]
-
Before use, allow the frozen aliquots to thaw at room temperature.
Experimental Protocols
The following is a detailed protocol for a common application of this compound: a cell-based assay to measure the inhibition of nucleoside uptake.
Cell-Based Nucleoside Uptake Inhibition Assay
This assay measures the ability of this compound to block the uptake of a radiolabeled nucleoside, such as [³H]-adenosine or [³H]-uridine, into cells expressing CNT2.
Materials:
-
Cells expressing human CNT2 (e.g., transfected cell line or primary cells with endogenous expression)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Radiolabeled nucleoside (e.g., [³H]-adenosine or [³H]-uridine)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Protocol:
-
Cell Seeding: Seed the CNT2-expressing cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in assay buffer from the stock solution to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration as the inhibitor solutions).
-
Pre-incubation with Inhibitor:
-
Wash the cell monolayer once with pre-warmed assay buffer.
-
Add the prepared working solutions of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Initiation of Uptake: Add the radiolabeled nucleoside to each well to initiate the uptake reaction. The final concentration of the radiolabeled nucleoside should be optimized for the specific cell type and transporter expression level.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution from the wells.
-
Immediately wash the cells three times with ice-cold assay buffer to remove any unincorporated radiolabeled nucleoside.
-
-
Cell Lysis: Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Workflows
The Role of CNT2 in the Nucleoside Salvage Pathway
CNT2 is a crucial component of the nucleoside salvage pathway, which recycles nucleosides from the extracellular environment for the synthesis of nucleotides. These nucleotides are essential for DNA and RNA synthesis, as well as for cellular energy metabolism. By inhibiting CNT2, this compound disrupts this salvage pathway, which can have significant downstream effects on cell proliferation and survival, particularly in cells that are highly dependent on this pathway.
Caption: Role of CNT2 in the nucleoside salvage pathway and its inhibition.
Experimental Workflow for CNT2 Inhibition Assay
The following diagram illustrates the key steps in the cell-based nucleoside uptake inhibition assay described in section 3.1.
Caption: Workflow for a cell-based nucleoside uptake inhibition assay.
References
- 1. Link between high-affinity adenosine concentrative nucleoside transporter-2 (CNT2) and energy metabolism in intestinal and liver parenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The concentrative nucleoside transporter family (SLC28): new roles beyond salvage? - PubMed [pubmed.ncbi.nlm.nih.gov]
"CNT2 inhibitor-1" concentration for inhibiting hCNT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CNT2 inhibitor-1 is a potent and specific inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). hCNT2, a member of the SLC28A family of solute carriers, is a sodium-dependent transporter with a high affinity for purine nucleosides and uridine. It plays a crucial role in the salvage of nucleosides for nucleic acid synthesis and in regulating extracellular adenosine levels, thereby modulating purinergic signaling. Due to its involvement in the transport of various anticancer and antiviral nucleoside analog drugs, hCNT2 is a significant target in drug development. These application notes provide detailed protocols for utilizing this compound to study its effects on hCNT2 activity.
Quantitative Data Summary
The inhibitory potency of this compound and other known hCNT2 inhibitors is summarized in the table below. This data is essential for designing experiments and for comparative analysis.
| Compound | Target | IC50 (nM) | Notes |
| This compound | hCNT2 | 640 | A potent and selective inhibitor of hCNT2.[1][2][3][4] |
| 2'-deoxy-5-fluorouridine | hCNT2 | ~960,000 | A well-known hCNT2 inhibitor, significantly less potent than this compound.[2][3] |
| Phlorizin | hCNT2 | >1,000,000 | A known hCNT2 inhibitor, significantly less potent than this compound.[2][3] |
| 7,8,3'-trihydroxyflavone | hCNT2 | >1,000,000 | A known hCNT2 inhibitor, significantly less potent than this compound.[2][3] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound on hCNT2 Activity
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on hCNT2-mediated nucleoside transport using a radiolabeled substrate.
Materials:
-
Cell Line: Mammalian cell line overexpressing hCNT2 (e.g., MDCK-II-hCNT2, U251-hCNT2) and a corresponding parental cell line as a negative control.
-
Radiolabeled Substrate: [³H]-Uridine or [³H]-Inosine (specific activity ~20-50 Ci/mmol).
-
This compound: Stock solution in DMSO.
-
Transport Buffer (Sodium-containing): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES, pH 7.4.
-
Transport Buffer (Sodium-free): 140 mM Choline Chloride, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES, pH 7.4.
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation Cocktail.
-
Multi-well cell culture plates (24- or 48-well).
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding: Seed the hCNT2-expressing cells and parental cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Inhibitor Concentrations: Prepare serial dilutions of this compound in the sodium-containing transport buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Assay Initiation:
-
Wash the cell monolayers twice with pre-warmed sodium-free transport buffer to remove endogenous sodium.
-
Pre-incubate the cells for 10-15 minutes at 37°C with the different concentrations of this compound in sodium-containing transport buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., adenosine).
-
-
Substrate Uptake:
-
To initiate the uptake, add the radiolabeled substrate ([³H]-Uridine or [³H]-Inosine) to each well at a final concentration close to its Km value for hCNT2 (e.g., 1-10 µM).
-
Incubate for a predetermined linear uptake period (e.g., 5-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold sodium-free transport buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding the lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the parental cell line or in the presence of a saturating concentration of a known inhibitor) from all measurements.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
Application Notes and Protocols for CNT2 inhibitor-1 in Radiolabeled Nucleoside Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter crucial for the cellular uptake of purine nucleosides and uridine.[1] It plays a significant role in nucleoside salvage pathways and the transport of various nucleoside analog drugs used in antiviral and anticancer therapies.[1][2] CNT2 inhibitor-1 is a potent and specific inhibitor of human CNT2 (hCNT2), making it a valuable tool for studying the transporter's function and for the development of novel therapeutics. These application notes provide detailed protocols for utilizing this compound in radiolabeled nucleoside uptake assays to characterize its inhibitory activity and to investigate the function of CNT2 in various cell-based models.
Data Presentation
Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of a biological process by 50%.[3][4]
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (µM) |
| This compound | hCNT2 | 640 | Phloridzin | 250 |
Table 1: Comparative inhibitory potency of this compound. Phloridzin is a known hCNT1 inhibitor.[1]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Radiolabeled Nucleoside Uptake Assay
This protocol details the steps to determine the IC50 value of this compound in a cell line endogenously or recombinantly expressing hCNT2. The assay measures the uptake of a radiolabeled nucleoside, such as [³H]-uridine or [³H]-inosine, in the presence of varying concentrations of the inhibitor.
Materials:
-
Cell Line: A suitable cell line expressing hCNT2 (e.g., human pancreatic adenocarcinoma cell lines NP9, NP18, NP29, NP31[5], or U251 cells transiently expressing hCNT2[6]).
-
Culture Medium: Appropriate growth medium for the chosen cell line.
-
Radiolabeled Nucleoside: [³H]-uridine or [³H]-inosine.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Uptake Buffer: Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Wash Buffer: Ice-cold sodium-free buffer (e.g., choline-based buffer).
-
Scintillation Cocktail.
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
Cell Seeding:
-
Seed the hCNT2-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in uptake buffer. The final concentrations should typically span a logarithmic range around the expected IC50 (e.g., 1 nM to 10 µM).
-
Prepare the radiolabeled nucleoside solution in uptake buffer at a concentration appropriate for the specific cell line and transporter kinetics (e.g., 20 µM).[7]
-
-
Inhibition Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) for determining 100% transport activity and a high concentration of a known inhibitor or unlabeled nucleoside for determining background uptake.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the radiolabeled nucleoside solution to each well.
-
Incubate for a specific time, ensuring the uptake is in the linear range (e.g., 5-30 minutes).[6][7]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding a suitable lysis buffer or a scintillation cocktail that is compatible with cell lysis.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from wells with a high concentration of unlabeled nucleoside) from all other measurements.
-
Express the data as a percentage of the vehicle control (100% uptake).
-
Plot the percentage of uptake against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for IC50 determination of this compound.
Signaling Pathway Diagram: CNT2-Mediated Adenosine Uptake and AMPK Activation
CNT2 plays a role in cellular energy homeostasis by transporting adenosine, which is then converted to AMP, a key activator of AMP-activated protein kinase (AMPK).[8][9] This pathway highlights the connection between nucleoside transport and cellular metabolic regulation.
Caption: CNT2-mediated adenosine uptake and subsequent AMPK activation.
References
- 1. longdom.org [longdom.org]
- 2. bioivt.com [bioivt.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Functional expression and characterization of a sodium-dependent nucleoside transporter hCNT2 cloned from human duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Extracellular adenosine activates AMP-dependent protein kinase (AMPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "CNT2 inhibitor-1" in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of "CNT2 inhibitor-1," a potent inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), in high-throughput screening (HTS) applications.
Introduction
Concentrative Nucleoside Transporter 2 (CNT2), also known as SLC28A2, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and uridine. Its role in nucleoside salvage pathways and the transport of nucleoside-derived drugs makes it a target of interest in cancer and antiviral therapies. "this compound" is a valuable tool for studying the physiological and pathological roles of CNT2 and for screening for novel therapeutic agents.
Data Presentation
A summary of the quantitative data for "this compound" is presented below, offering a clear comparison of its potency and selectivity.
| Target | Parameter | Value | Comments |
| hCNT2 (human Concentrative Nucleoside Transporter 2) | IC50 | 640 nM[1][2][3][4] | Potent inhibitor of the primary target. |
| hSLC29A1 (hENT1 - human Equilibrative Nucleoside Transporter 1) | Activity | Inhibition observed | "this compound" is not selective and has been shown to inhibit SLC29A1. A specific IC50 value is not currently available in the public domain. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the purinergic signaling pathway involving CNT2 and a general experimental workflow for high-throughput screening of CNT2 inhibitors.
Caption: Purinergic signaling pathway illustrating the role of CNT2.
Caption: HTS workflow for identifying CNT2 inhibitors.
Experimental Protocols
Radiolabeled Substrate Uptake Assay for High-Throughput Screening
This protocol describes a competitive binding assay using a radiolabeled substrate to identify and characterize inhibitors of CNT2.
Materials:
-
Cells stably overexpressing human CNT2 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well microplates (clear bottom, white walls)
-
"this compound"
-
Test compounds library
-
Radiolabeled substrate (e.g., [³H]-adenosine)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Plating:
-
Seed the hCNT2-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" (as a positive control) and the test compounds in transport buffer.
-
Remove the culture medium from the wells and wash the cells once with transport buffer.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
Pre-incubate the plates with the compounds for 15-30 minutes at room temperature.
-
-
Substrate Addition and Transport:
-
Prepare the radiolabeled substrate solution in transport buffer at a concentration close to its Km for CNT2.
-
Add the radiolabeled substrate to all wells to initiate the uptake.
-
Incubate the plates for a predetermined optimal time (e.g., 10-30 minutes) at room temperature to allow for substrate transport.
-
-
Termination of Uptake:
-
Rapidly aspirate the substrate solution from the wells.
-
Immediately wash the cells three times with ice-cold wash buffer to remove any extracellular radiolabeled substrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add lysis buffer to each well and incubate for 10 minutes to ensure complete cell lysis.
-
Add scintillation cocktail to each well.
-
Seal the plates and measure the intracellular radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Impedance-Based TRACT Assay (Transporter Activity through Receptor Activation)
This protocol outlines a label-free, functional assay to assess CNT2 inhibition by measuring changes in cell morphology upon G-protein coupled receptor (GPCR) activation. This assay is suitable for CNT2 as its substrate, adenosine, also activates adenosine receptors.
Materials:
-
Cells co-expressing hCNT2 and a relevant adenosine receptor (e.g., A1 or A2A)
-
Cell culture medium
-
E-Plates (for xCELLigence Real-Time Cell Analysis system)
-
"this compound"
-
Test compounds library
-
Adenosine (as the substrate/agonist)
-
Transport buffer (e.g., HBSS)
-
xCELLigence RTCA instrument
Procedure:
-
Cell Seeding in E-Plates:
-
Seed the co-expressing cells into the wells of an E-Plate at an optimized density.
-
Allow the cells to attach and grow for 24 hours in a CO₂ incubator.
-
-
Baseline Impedance Measurement:
-
Place the E-Plate onto the xCELLigence RTCA station and record the baseline cell index (a measure of impedance) for a stable period.
-
-
Compound Pre-treatment:
-
Substrate/Agonist Stimulation:
-
Add adenosine to the wells at a concentration that elicits a submaximal response at the co-expressed adenosine receptor.
-
-
Real-Time Monitoring of Cell Response:
-
Continue to monitor the cell index in real-time. The activation of the adenosine receptor will cause a change in cell morphology, leading to a change in impedance. Inhibition of CNT2 will increase the extracellular concentration of adenosine, leading to a more pronounced and sustained receptor-mediated response.
-
-
Data Analysis:
-
Analyze the impedance data by calculating parameters such as the maximum change in cell index or the area under the curve after adenosine addition.
-
Determine the concentration-dependent effect of the test compounds on the adenosine-induced response to calculate their IC50 values.
-
Conclusion
"this compound" serves as a potent, albeit non-selective, tool for the investigation of CNT2 function. The provided protocols for radiolabeled substrate uptake and impedance-based assays offer robust platforms for the high-throughput screening and identification of novel and more selective CNT2 inhibitors. Researchers should consider the off-target effects of "this compound" on ENT1 in their experimental design and data interpretation.
References
Application Notes and Protocols for CNT2 inhibitor-1 in Impedance-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter crucial for the uptake of purine nucleosides like adenosine.[1][2] Its role in nucleoside salvage pathways and potential influence on cellular energy metabolism make it a target of interest in various research fields, including oncology and pharmacology.[2][3] Impedance-based assays offer a real-time, label-free method to monitor cellular physiological changes, such as alterations in cell morphology and adhesion, making them a valuable tool for studying transporter function.[4][5]
This document provides a detailed protocol for utilizing "CNT2 inhibitor-1" in impedance-based assays to study the function and inhibition of CNT2. It is important to note that "this compound" has been shown to be non-selective and also inhibits the Equilibrative Nucleoside Transporter 1 (ENT1), encoded by the SLC29A1 gene.[6] Therefore, appropriate controls are essential for interpreting the results.
Principle of the Assay
This protocol is based on the "Transporter Activity through Receptor Activation" (TRACT) assay principle.[7] The assay utilizes a cell line co-expressing CNT2 and a G-protein coupled receptor (GPCR) that is activated by a substrate also transported by CNT2, such as adenosine. When adenosine is present in the extracellular medium, it activates its GPCR, leading to changes in cell morphology that are detected as a change in electrical impedance.[7][8] The activity of CNT2 will reduce the extracellular adenosine concentration, thus attenuating the GPCR-mediated impedance response. Inhibition of CNT2 by "this compound" will lead to a higher extracellular adenosine concentration, resulting in a more pronounced and sustained impedance response.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving CNT2 and its inhibition in the context of an impedance-based assay.
Caption: CNT2 signaling and inhibition workflow.
Experimental Workflow
The general workflow for conducting an impedance-based assay with "this compound" is depicted below.
Caption: Impedance-based assay workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) |
| HEK293-JumpIn-SLC28A2 cells | Commercially available or custom-generated |
| "this compound" | N/A |
| Adenosine | Sigma-Aldrich |
| NBTI (ENT1 inhibitor) | Sigma-Aldrich |
| Cell Culture Medium (e.g., DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| Trypsin-EDTA | Gibco |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Impedance-based cell analysis system | (e.g., xCELLigence RTCA, ACEA Biosciences) |
| E-Plates (96-well) | ACEA Biosciences |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich |
Experimental Protocol
This protocol is based on published data using "this compound" in an impedance-based assay.[6]
1. Cell Culture and Seeding:
-
Culture HEK293-JumpIn-SLC28A2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day of the experiment, harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed the cells into the wells of a 96-well E-plate at an optimized density (e.g., 20,000 to 50,000 cells per well) in a final volume of 100 µL.
-
Allow the cells to settle and adhere at room temperature for 30 minutes before placing the E-plate in the impedance-based cell analysis system inside the incubator.
2. Baseline Impedance Measurement:
-
Monitor the cell index (a measure of impedance) of the seeded cells until they reach a stable baseline, typically indicating the cells are in the log growth phase. This may take several hours.
3. Compound Preparation:
-
Prepare a stock solution of "this compound" in DMSO. A final concentration of 31.6 µM was used in a published study.[6]
-
Prepare a stock solution of adenosine in an appropriate buffer (e.g., PBS or serum-free medium).
-
Prepare a stock solution of NBTI (an ENT1 inhibitor) in DMSO if investigating the selectivity of "this compound". A concentration of 1 µM has been used previously.[6]
-
Prepare serial dilutions of adenosine to generate a dose-response curve.
4. Inhibitor Pre-treatment:
-
Once a stable baseline impedance is achieved, add "this compound" (final concentration 31.6 µM) or vehicle (DMSO) to the respective wells.
-
For selectivity studies, include wells treated with NBTI (1 µM) alone and in combination with "this compound".[6]
-
Incubate the plate for 1 hour at 37°C in the incubator.[6]
5. Agonist Stimulation:
-
After the pre-treatment period, add varying concentrations of adenosine to the wells to stimulate the adenosine receptors.
-
Include control wells that receive only vehicle instead of adenosine.
6. Real-Time Impedance Monitoring:
-
Continuously monitor the cell index for several hours after the addition of adenosine to capture the dynamic response.
Data Analysis
-
Normalization: Normalize the cell index data to the time point just before the addition of the agonist.
-
Dose-Response Curves: Plot the normalized cell index change against the logarithm of the adenosine concentration.
-
EC₅₀/IC₅₀ Calculation: Fit the dose-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ of adenosine in the presence and absence of the inhibitor. This will allow for the quantification of the inhibitory effect.
Expected Results and Data Presentation
The addition of adenosine should induce a concentration-dependent change in the cell index. Pre-treatment with "this compound" is expected to potentiate this response, leading to a leftward shift in the adenosine dose-response curve and an increase in the maximum response.
Table 1: Effect of "this compound" on Adenosine-Mediated Impedance Response [6]
| Treatment Condition | Adenosine pEC₅₀ (Mean ± SEM) |
| Vehicle | ~4.5 - 5.0 |
| "this compound" (31.6 µM) | Shift to higher potency (lower EC₅₀) |
| NBTI (1 µM) | Shift to higher potency (lower EC₅₀) |
| "this compound" + NBTI | Similar shift to single inhibitor treatments |
Note: The table presents expected qualitative shifts based on the findings that "this compound" also inhibits ENT1. Actual pEC₅₀ values should be determined experimentally.
Troubleshooting
-
No or low impedance signal: Check cell viability and seeding density. Ensure proper attachment of cells to the electrodes.
-
High variability between wells: Ensure uniform cell seeding and proper mixing of compounds.
-
Unexpected inhibitor effect: As "this compound" is non-selective, consider the contribution of other transporters like ENT1. Use specific inhibitors for other relevant transporters as controls.
Conclusion
References
- 1. Gene - SLC28A2 [maayanlab.cloud]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Frontiers | Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters [frontiersin.org]
- 5. Impedance-Based Phenotypic Readout of Transporter Function: A Case for Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impedance-based TRACT assay for SLC6A2 using HEK293 JumpIn SLC6A2 OE cells [zenodo.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Utilizing "CNT2 inhibitor-1" in Combination with ENT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside transporters, broadly classified into Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs), are crucial for maintaining cellular nucleoside homeostasis. Their roles in physiological processes and in the transport of nucleoside analog drugs have made them significant targets in drug discovery, particularly in oncology and virology. This document provides detailed application notes and protocols for studying the combined effects of a selective CNT2 inhibitor, here referred to as "CNT2 inhibitor-1," and ENT inhibitors.
The rationale for combining CNT2 and ENT inhibitors is to achieve a more comprehensive blockade of nucleoside uptake, which can lead to synergistic effects in potentiating the efficacy of nucleoside analogs or in sensitizing cancer cells to chemotherapy.
Data Presentation: Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative nucleoside transport inhibitors. As "this compound" is a designated placeholder, published IC50 values for a known, albeit non-selective, CNT2 inhibitor are provided as a reference. The IC50 values for the widely studied ENT inhibitors, Dipyridamole and Dilazep, are also included.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/System | Reference |
| This compound (Hypothetical) | CNT2 | N/A | N/A | N/A |
| Nelarabine (as a reference for a compound with reported CNT inhibitory activity) | ENT1, ENT2, CNTs | Varies by transporter and cell line | Various | [1] |
| Dipyridamole | ENT1, ENT2 | 5.0 (ENT1), 356 (ENT2) | Yeast expressing human ENTs | [2] |
| Dilazep | ENT1, ENT2 | ~18-19 (ENT1), ~9,000-134,000 (ENT2) | Various | [3][4] |
Note: The inhibitory activity of Nelarabine on CNTs is reported, but specific IC50 values for CNT2 are not consistently available across literature and can vary significantly based on the experimental system.[1] Researchers should empirically determine the IC50 of their specific CNT2 inhibitor in their cell system of interest.
Signaling Pathway: Dual Inhibition of Nucleoside Transport
The following diagram illustrates the impact of combined CNT2 and ENT inhibition on nucleoside transport and subsequent metabolic pathways. By blocking both major routes of nucleoside entry into the cell, the intracellular pool of nucleosides available for the salvage pathway is significantly diminished.
Experimental Workflow: Assessing Synergistic Effects
This workflow outlines the key experimental stages for evaluating the combined effect of "this compound" and an ENT inhibitor on cell viability and nucleoside uptake.
Experimental Protocols
Protocol 1: Radiolabeled Nucleoside Uptake Inhibition Assay
This protocol is designed to quantify the inhibition of nucleoside transport by "this compound" and an ENT inhibitor, both individually and in combination.[5][6]
Materials:
-
Cell line of interest cultured in 24- or 96-well plates
-
Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine)
-
"this compound" stock solution
-
ENT inhibitor (e.g., Dipyridamole) stock solution
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates and grow to 80-90% confluency.
-
Pre-incubation with Inhibitors:
-
Wash cells twice with pre-warmed uptake buffer.
-
Add uptake buffer containing the desired concentration of "this compound", the ENT inhibitor, or the combination of both to the respective wells. For control wells, add buffer with vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Initiate Uptake:
-
Add the radiolabeled nucleoside to each well to a final concentration (e.g., 1 µM).
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Terminate Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold wash buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well (optional, can be determined from a parallel plate).
-
Calculate the percentage of inhibition for each condition relative to the vehicle control.
-
Protocol 2: Cell Viability and Synergy Analysis (MTT/MTS Assay)
This protocol determines the effect of the inhibitor combination on cell viability and allows for the quantification of synergy using the Chou-Talalay method.[7][8][9][10][11]
Materials:
-
Cell line of interest
-
96-well plates
-
"this compound" stock solution
-
ENT inhibitor stock solution
-
Complete cell culture medium
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment (Combination Dose Matrix):
-
Prepare serial dilutions of "this compound" and the ENT inhibitor.
-
Treat the cells with each inhibitor alone and in combination at various concentrations. A constant ratio combination design is often used for synergy analysis.[8] Include vehicle-only control wells.
-
Incubate the plates for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
-
MTT/MTS Assay:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[7][11]
-
Data Analysis (Synergy Quantification):
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Use software like CompuSyn to analyze the dose-response data based on the Chou-Talalay method.[10]
-
The software will calculate the Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Logical Relationship: Rationale for Combination Therapy
The diagram below illustrates the logical basis for combining a CNT2 inhibitor with an ENT inhibitor to achieve a synergistic therapeutic outcome.
References
- 1. Inhibitor selectivity of CNTs and ENTs [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with CNT2 inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing CNT2 inhibitor-1 as a chemical tool to investigate the role of the concentrative nucleoside transporter 2 (CNT2) in mediating resistance to nucleoside analog drugs. The provided protocols offer detailed methodologies for in vitro studies.
Application Note: Investigating the Role of CNT2 in Gemcitabine Resistance
Introduction
The concentrative nucleoside transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and the pyrimidine nucleoside, uridine.[1] Crucially, CNT2 also transports various nucleoside analog drugs used in cancer chemotherapy, such as gemcitabine.[1][2] The expression level of CNT2 in cancer cells can therefore significantly influence the intracellular concentration and subsequent efficacy of these drugs. Reduced CNT2 expression or function is a potential mechanism of acquired drug resistance, as it limits the entry of the therapeutic agent into the cancer cell.[1]
This compound is a potent and selective inhibitor of human CNT2 (hCNT2) with an IC50 of 640 nM.[3][4][5][6] Its high potency makes it a valuable research tool for elucidating the specific contribution of CNT2 to drug transport and resistance. By selectively blocking CNT2-mediated uptake, researchers can investigate whether cancer cells rely on this transporter for sensitivity to nucleoside analogs and explore the potential of CNT2 as a therapeutic target to overcome resistance.
Principle
This application note describes a hypothetical study to assess the effect of this compound on the chemosensitivity of pancreatic cancer cells to gemcitabine. By comparing the cytotoxicity of gemcitabine in the presence and absence of this compound, it is possible to determine the extent to which CNT2 inhibition contributes to drug resistance. A significant increase in the IC50 of gemcitabine when CNT2 is inhibited would suggest that CNT2 is a key transporter for gemcitabine uptake in the tested cell line. This approach can be used to profile cell lines, understand resistance mechanisms, and potentially identify patient populations that may respond differently to nucleoside analog therapies based on their CNT2 expression.
Potential Applications
-
Elucidating Drug Resistance Mechanisms: Investigate the role of CNT2 in the development of resistance to nucleoside analogs like gemcitabine, cladribine, and other purine analogs.[1][7][8][9]
-
Screening for Drug Synergies: Assess whether inhibition of CNT2 can sensitize resistant cancer cells to other chemotherapeutic agents.
-
Validating CNT2 as a Therapeutic Target: Use this compound to mimic the effect of a therapeutic CNT2 inhibitor in preclinical models.
-
Characterizing Nucleoside Analog Transport: Delineate the relative contributions of different nucleoside transporters (e.g., CNT1, CNT3, ENTs) to the uptake of a specific drug by using selective inhibitors.
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | hCNT2 | 640 | [3][4][5][6] |
Table 2: Reported IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| AsPC-1 | 10.4 | [10] |
| BxPC-3 | 179.2 | [10] |
| MIA PaCa-2 | 122.5 | [10] |
| Panc-1 | 716.1 | [10] |
| SW 1990 | 850.6 | [10] |
| PANC-1 | 48.55 ± 2.30 | [11] |
| MIA PaCa-2 | 36-40 | [12] |
| Capan-1 | 11.5 | [12] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Experimental Protocols
Protocol 1: In Vitro Chemosensitivity Assay to Evaluate the Effect of this compound on Gemcitabine Efficacy
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of gemcitabine in a selected cancer cell line in the presence and absence of this compound. The MTT or a luminescence-based cell viability assay (e.g., CellTiter-Glo®) can be used.[13][14][15][16]
Materials:
-
Selected cancer cell line (e.g., Panc-1, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (CAS: 880155-70-4)
-
Gemcitabine hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. d. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]
-
Preparation of Drug Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO.[3] b. Prepare a 10 mM stock solution of gemcitabine in sterile water or PBS. c. Create serial dilutions of gemcitabine in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM. d. Prepare two sets of gemcitabine dilutions: one with a fixed concentration of this compound (e.g., 1 µM, which is above the IC50) and one with the corresponding concentration of DMSO as a vehicle control.
-
Cell Treatment: a. After 24 hours of incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared drug solutions (gemcitabine alone or gemcitabine with this compound) to the respective wells. Include wells with medium and vehicle control (DMSO). c. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay Example): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the cell viability (%) against the log concentration of gemcitabine. d. Calculate the IC50 values for gemcitabine with and without this compound using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Protocol 2: Nucleoside Uptake Assay
This protocol is to confirm the inhibitory effect of this compound on the uptake of a radiolabeled CNT2 substrate (e.g., [3H]-adenosine or [3H]-uridine) in the chosen cell line.
Materials:
-
Selected cancer cell line
-
24-well cell culture plates
-
This compound
-
Radiolabeled CNT2 substrate (e.g., [3H]-adenosine or [3H]-uridine)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: a. Seed cells in 24-well plates at a high density and grow to confluency.
-
Inhibition and Uptake: a. Wash the cells twice with pre-warmed transport buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing either this compound (at various concentrations) or vehicle (DMSO). c. Initiate the uptake by adding the transport buffer containing the radiolabeled substrate and the inhibitor/vehicle. d. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Termination and Lysis: a. Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer. b. Lyse the cells in each well with cell lysis buffer.
-
Measurement: a. Transfer a portion of the lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. b. Use another portion of the lysate to determine the protein concentration for normalization.
-
Data Analysis: a. Calculate the uptake rate (e.g., in pmol/mg protein/min). b. Plot the uptake rate against the concentration of this compound to determine its IC50 for substrate transport.
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. bioivt.com [bioivt.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assays for the evaluation of drug resistance in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bcbsm.com [bcbsm.com]
- 15. bcbsks.com [bcbsks.com]
- 16. beonbrand.getbynder.com [beonbrand.getbynder.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of a Concentrative Nucleoside Transporter 2 (CNT2) Inhibitor in Metabolomics Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Concentrative Nucleoside Transporter 2 (CNT2), a member of the solute carrier family 28 (SLC28A2), plays a crucial role in the salvage of purine nucleosides and the transport of various nucleoside analogs used in chemotherapy. Inhibition of CNT2 can significantly alter intracellular nucleoside pools, thereby impacting numerous metabolic pathways including nucleotide synthesis, energy metabolism, and signaling cascades. These alterations make CNT2 an important target for therapeutic intervention and a subject of interest in metabolomics studies.
This document provides detailed application notes and protocols for the use of a representative CNT2 inhibitor in metabolomics sample preparation, enabling researchers to investigate the metabolic consequences of CNT2 inhibition in a cellular context. While a specific compound named "CNT2 inhibitor-1" is not prominently described in current literature, the methodologies outlined here are applicable to potent and selective inhibitors of CNT2.
Principle of Action
CNT2 is a sodium-dependent nucleoside transporter with a high affinity for purine nucleosides (e.g., adenosine, inosine, guanosine) and uridine. By inhibiting CNT2, the influx of these essential metabolic precursors is blocked. This perturbation is expected to lead to measurable changes in the intracellular metabolome, providing insights into the cellular reliance on nucleoside salvage pathways and the downstream effects on cellular bioenergetics and proliferation. Metabolomics analysis following CNT2 inhibition can therefore elucidate the mechanism of action of the inhibitor and identify potential biomarkers of its activity.
Quantitative Data Summary
The following tables represent hypothetical quantitative data that could be obtained from a metabolomics experiment using a CNT2 inhibitor. The data is presented to illustrate the expected changes in key metabolic pathways.
Table 1: Relative Abundance of Key Nucleosides and Nucleotides Following CNT2 Inhibition
| Metabolite | Control (Relative Abundance) | CNT2 Inhibitor-Treated (Relative Abundance) | Fold Change | p-value |
| Intracellular Adenosine | 1.00 ± 0.12 | 0.35 ± 0.08 | -2.86 | <0.01 |
| Intracellular Inosine | 1.00 ± 0.15 | 0.41 ± 0.09 | -2.44 | <0.01 |
| Intracellular Guanosine | 1.00 ± 0.11 | 0.48 ± 0.10 | -2.08 | <0.01 |
| ATP | 1.00 ± 0.09 | 0.72 ± 0.11 | -1.39 | <0.05 |
| GTP | 1.00 ± 0.13 | 0.68 ± 0.12 | -1.47 | <0.05 |
| c-di-AMP | 1.00 ± 0.18 | 0.55 ± 0.14 | -1.82 | <0.05 |
Table 2: Alterations in Central Carbon Metabolism Metabolites
| Metabolite | Control (Relative Abundance) | CNT2 Inhibitor-Treated (Relative Abundance) | Fold Change | p-value |
| Pyruvate | 1.00 ± 0.21 | 1.35 ± 0.25 | +1.35 | <0.05 |
| Lactate | 1.00 ± 0.19 | 1.58 ± 0.22 | +1.58 | <0.05 |
| Ribose-5-phosphate | 1.00 ± 0.14 | 0.63 ± 0.11 | -1.59 | <0.01 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with CNT2 Inhibitor
This protocol describes the treatment of adherent mammalian cells with a CNT2 inhibitor prior to metabolite extraction.
Materials:
-
Adherent mammalian cell line of interest (e.g., cancer cell line with known CNT2 expression)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
CNT2 inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare fresh culture medium containing the desired concentration of the CNT2 inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated wells.
-
Remove the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, or 24 hours) to observe metabolic changes over time.
-
Proceed immediately to the metabolite extraction protocol.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites for LC-MS based analysis.[1]
Materials:
-
Liquid nitrogen (LN2)
-
Extraction solvent: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 4°C and >13,000 x g)
Procedure:
-
After the desired incubation time with the CNT2 inhibitor, aspirate the culture medium.
-
Quickly wash the cells by adding 1 mL of pre-warmed PBS to each well and then immediately aspirating it. This step should be performed rapidly to minimize metabolic changes.[1]
-
Quench metabolism by adding 1 mL of LN2 directly to each well. Allow the LN2 to evaporate completely.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Using a cell scraper, scrape the cells from the bottom of the well in the presence of the extraction solvent.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes for 1 minute at 4°C.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.
-
Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: Sample Preparation for LC-MS Analysis
This protocol outlines the reconstitution of dried metabolites and preparation for injection into an LC-MS system.
Materials:
-
Reconstitution solvent (e.g., 50% methanol in water or a suitable buffer for your chromatography)
-
Autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspend the dried metabolite pellets in a defined volume of reconstitution solvent (e.g., 100 µL). The volume can be adjusted based on the expected metabolite concentration and the sensitivity of the mass spectrometer.
-
Vortex the samples for 1 minute to ensure complete dissolution of the metabolites.
-
Centrifuge the samples at >13,000 x g for 5 minutes at 4°C to pellet any remaining insoluble debris.
-
Transfer the supernatant to an autosampler vial with an insert.
-
The samples are now ready for analysis by LC-MS.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the use of a CNT2 inhibitor in metabolomics.
Caption: CNT2-mediated purine nucleoside transport and its inhibition.
Caption: Experimental workflow for metabolomics analysis of CNT2 inhibition.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of CNT2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two common methodologies for inhibiting the function of the Concentrative Nucleoside Transporter 2 (CNT2): lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition, using "CNT2 inhibitor-1" as a representative small molecule inhibitor. We will use phlorizin and fludarabine as illustrative examples of small molecule inhibitors that interfere with nucleoside transport, as a specific agent termed "this compound" is not commercially available.
Introduction to CNT2 Inhibition Strategies
The Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and the anti-viral drug ribavirin. Its role in nucleoside salvage pathways and drug metabolism makes it a target of interest in various research and therapeutic contexts. Inhibition of CNT2 function can be achieved through genetic knockdown or pharmacological blockade.
-
Lentiviral shRNA Knockdown: This genetic approach provides stable, long-term suppression of CNT2 expression.[1] Lentiviral vectors deliver a short hairpin RNA sequence targeting the CNT2 mRNA, leading to its degradation through the RNA interference (RNAi) pathway.[2] This results in a sustained reduction of CNT2 protein levels.
-
Pharmacological Inhibition: This method involves the use of small molecules that directly interact with the CNT2 protein to block its transport activity. These inhibitors can be competitive, non-competitive, or uncompetitive. For the purpose of this document, we will refer to a hypothetical "this compound" and draw mechanistic parallels with known nucleoside transporter inhibitors like phlorizin and fludarabine.
Comparative Analysis: shRNA Knockdown vs. Pharmacological Inhibition
| Feature | Lentiviral shRNA Knockdown of CNT2 | "this compound" (Pharmacological Inhibition) |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to reduced CNT2 protein synthesis.[2] | Direct binding to the CNT2 protein, inhibiting its nucleoside transport function. |
| Specificity | Can be highly specific to the CNT2 mRNA sequence, but off-target effects are possible.[3] | Specificity depends on the inhibitor's chemical structure. Some inhibitors may have off-target effects on other transporters or cellular proteins. Phlorizin, for example, is a non-selective inhibitor of both SGLT1 and SGLT2.[4][5][6] |
| Duration of Effect | Stable and long-lasting, as the shRNA is integrated into the host cell genome.[1] | Typically transient and dependent on the inhibitor's concentration and half-life. |
| Reversibility | Generally considered irreversible in a stable cell line. | Reversible upon removal of the inhibitor. |
| Delivery Method | Transduction of cells with lentiviral particles.[7] | Addition of the small molecule to the cell culture medium or administration in vivo. |
| Typical Efficacy | Can achieve significant knockdown of protein expression, often in the range of 80-95%.[8] | Efficacy is dose-dependent and measured by IC50 values. For example, the IC50 of fludarabine in some cancer cell lines can be in the low micromolar range.[9][10] The Ki of phlorizin for hSGLT2 is 39 nM.[6] |
| Potential for Off-Target Effects | Can induce an interferon response and may have off-target gene silencing effects. | Can have off-target binding to other proteins, leading to unintended biological effects. |
| Applications | Ideal for long-term studies of CNT2 function in vitro and in vivo, and for creating stable knockout cell lines. | Suited for acute studies of CNT2 function, dose-response analyses, and as a potential therapeutic agent. |
Signaling Pathways and Experimental Workflows
Lentiviral shRNA Knockdown Workflow
Caption: Workflow for CNT2 knockdown using lentiviral shRNA.
Pharmacological Inhibition Workflow
Caption: Workflow for pharmacological inhibition of CNT2.
Mechanism of Action of Fludarabine
Fludarabine is a purine analog that, after cellular uptake and phosphorylation, inhibits DNA synthesis and induces apoptosis.[11][12][13][14]
Caption: Simplified signaling pathway of Fludarabine's mechanism.
Experimental Protocols
Protocol: Lentiviral shRNA Knockdown of CNT2 in vitro
This protocol outlines the steps for generating stable CNT2 knockdown in a mammalian cell line.
Materials:
-
HEK293T cells
-
Target mammalian cell line
-
Lentiviral vector containing a CNT2-specific shRNA sequence (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin (or other selection antibiotic)
-
Reagents for qRT-PCR and Western blotting
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the CNT2-shRNA lentiviral vector and the packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
(Optional) Concentrate the viral particles and determine the viral titer.
-
-
Transduction of Target Cells:
-
Plate the target cells to be 50-60% confluent on the day of transduction.
-
Remove the culture medium and add fresh medium containing the lentiviral particles at a desired multiplicity of infection (MOI). Polybrene can be added to enhance transduction efficiency.
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Knockdown Cells:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Continue selection until non-transduced cells are eliminated.
-
-
Validation of CNT2 Knockdown:
-
qRT-PCR: Isolate total RNA from the stable cell line and perform quantitative real-time PCR to measure the level of CNT2 mRNA knockdown compared to cells transduced with a non-targeting control shRNA.[15]
-
Western Blot: Prepare protein lysates and perform Western blotting using a CNT2-specific antibody to confirm the reduction in CNT2 protein levels.
-
Functional Assay: Perform a nucleoside uptake assay using a labeled CNT2 substrate (e.g., ³H-inosine) to assess the functional consequence of CNT2 knockdown.
-
Protocol: Pharmacological Inhibition of CNT2 using "this compound"
This protocol describes a method to assess the inhibitory effect of a small molecule on CNT2 function.
Materials:
-
Target mammalian cell line (ideally overexpressing CNT2 or with known CNT2 activity)
-
"this compound" (e.g., phlorizin or fludarabine) dissolved in a suitable solvent (e.g., DMSO)
-
Radiolabeled CNT2 substrate (e.g., ³H-inosine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating:
-
Plate the target cells in a multi-well plate and grow to confluency.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of "this compound" in uptake buffer.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the different concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Nucleoside Uptake Assay:
-
Initiate the uptake by adding the radiolabeled CNT2 substrate to each well.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Measurement and Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein concentration in each well.
-
Plot the percentage of inhibition of substrate uptake against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the CNT2-mediated uptake by 50%.
-
Quantitative Data Summary
| Method | Parameter | Typical Values | References |
| Lentiviral shRNA Knockdown | mRNA Knockdown Efficiency | 80-95% | [8] |
| Protein Knockdown Efficiency | >70% | [2] | |
| Pharmacological Inhibition | Fludarabine IC50 (in B-CLL cells) | 2.2 µM | [9] |
| Fludarabine IC50 (in MM.1S and MM.1R cells) | 13.48 µg/mL and 33.79 µg/mL | [16] | |
| Phlorizin Ki (for hSGLT2) | 39 nM | [6] | |
| Phlorizin IC50 (for PTP-MEG2) | 32 µM | [17] |
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition are powerful tools for studying and modulating CNT2 function. The choice of method depends on the specific experimental goals. Lentiviral shRNA offers a robust method for long-term, stable suppression of CNT2, ideal for creating model systems to study the chronic effects of CNT2 loss. Pharmacological inhibitors provide a means for acute and reversible modulation of CNT2 activity, which is essential for dose-response studies and for exploring the therapeutic potential of targeting this transporter. A thorough understanding of the advantages and limitations of each approach is crucial for designing and interpreting experiments aimed at elucidating the role of CNT2 in health and disease.
References
- 1. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 2. Lentivirus-mediated shRNA Targeting CNN2 Inhibits Hepatocarcinoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-Glucose Transporter 2 Inhibitors [medscape.org]
- 5. Dual SGLT1/SGLT2 inhibitor phlorizin reduces glucose transport in experimental peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Simultaneous knockdown of the expression of two genes using multiple shRNAs and subsequent knock-in of their expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide enhancement of fludarabine cytotoxicity for B-CLL lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro sensitivity of B-CLL cells to fludarabine and interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fludarabine in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 13. Fludarabine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 15. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CNT2 inhibitor-1 as a Tool Compound in SLC Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier (SLC) superfamily of transporters plays a critical role in cellular homeostasis by mediating the transport of a wide array of solutes across biological membranes. Within this superfamily, the Concentrative Nucleoside Transporters (CNTs), encoded by the SLC28 gene family, are responsible for the sodium-dependent uptake of nucleosides and various nucleoside analog drugs used in antiviral and anticancer therapies. Human CNT2 (hCNT2), encoded by the SLC28A2 gene, is a key transporter of purine nucleosides and uridine.[1] The development of potent and selective inhibitors for specific SLC transporters is crucial for elucidating their physiological roles and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of CNT2 inhibitor-1 , a potent and selective inhibitor of hCNT2, as a tool compound in SLC transporter research. This compound has been identified as compound 48 in a study by Tatani et al. (2015), which described a novel class of 8-aminoadenosine derivatives as hCNT2 inhibitors.[2][3][4]
Data Presentation
Inhibitory Potency of this compound
This compound demonstrates potent inhibition of human CNT2. The following table summarizes its key inhibitory activity data.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 48) | hCNT2 | 0.64 ± 0.19 | [2][3][4] |
| Adenosine (parent compound) | hCNT2 | >100 | [3] |
| Compound 12 (initial hit) | hCNT2 | 52 ± 3.8 | [2][3] |
Note: Selectivity profiling against other SLC transporters (e.g., hCNT1, hCNT3, ENTs) is a critical step in fully characterizing this compound as a tool compound. Researchers are encouraged to perform these assessments using the protocols outlined below.
Experimental Protocols
Protocol 1: In Vitro Inhibition of hCNT2-mediated Nucleoside Uptake
This protocol details the methodology to determine the inhibitory potency of this compound on hCNT2 activity in a cellular context. The assay measures the uptake of a radiolabeled CNT2 substrate, such as [³H]-adenosine or [³H]-inosine, in cells overexpressing hCNT2.
Materials:
-
hCNT2-expressing cells (e.g., transiently transfected COS-7 cells, or a stable cell line like MDCK-II)
-
Parental cells (not expressing hCNT2) as a negative control
-
This compound (Compound 48)
-
Radiolabeled CNT2 substrate (e.g., [³H]-adenosine or [³H]-inosine)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sodium-free buffer (e.g., choline-based)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding:
-
Seed the hCNT2-expressing cells and parental cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in transport buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤0.5%).
-
Prepare the transport buffer containing the radiolabeled substrate at a concentration appropriate for the Kₘ of the transporter (e.g., near the Kₘ for competitive inhibition studies).
-
-
Uptake Assay:
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control in transport buffer for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
-
Initiate the uptake by adding the transport buffer containing the radiolabeled substrate and the inhibitor.
-
Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min).
-
Subtract the non-specific uptake (measured in parental cells or in the presence of a saturating concentration of a known inhibitor) from the total uptake to determine the transporter-mediated uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessing the Selectivity of this compound
To establish this compound as a reliable tool compound, its selectivity must be assessed against other relevant nucleoside transporters. This protocol is a continuation of Protocol 1, applied to other transporters.
Procedure:
-
Follow the steps outlined in Protocol 1, but use cell lines individually expressing other SLC transporters of interest, such as:
-
hCNT1 (SLC28A1)
-
hCNT3 (SLC28A3)
-
hENT1 (SLC29A1)
-
hENT2 (SLC29A2)
-
-
Use a suitable radiolabeled substrate for each transporter (e.g., [³H]-uridine for hCNT1, [³H]-adenosine for hENT1/2).
-
Determine the IC₅₀ values of this compound for each of these transporters.
-
Calculate the selectivity index by dividing the IC₅₀ for the off-target transporter by the IC₅₀ for hCNT2. A higher selectivity index indicates greater selectivity for hCNT2.
Visualizations
Experimental Workflow for Determining Inhibitor Potency
Caption: Workflow for in vitro inhibition assay of hCNT2.
Putative Role of CNT2 in Cellular Signaling
Inhibition of CNT2 can be used to investigate its role in cellular processes beyond simple nucleoside salvage. CNT2-mediated adenosine uptake has been linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
Caption: Proposed pathway linking CNT2 to AMPK activation.
Applications in SLC Transporter Research
-
Target Validation: Use this compound to confirm the role of CNT2 in the transport of specific nucleoside analogs in various cell types.
-
Drug-Drug Interaction Studies: Investigate the potential for this compound to modulate the uptake and efficacy of nucleoside-based drugs.
-
Physiological Role Elucidation: By selectively blocking CNT2, researchers can study its contribution to purine salvage pathways, cellular energy metabolism, and signaling cascades in different tissues and disease models.[1]
-
Probe for Phenotypic Screening: Utilize this compound in phenotypic screens to identify cellular processes that are dependent on CNT2 function.
Conclusion
This compound is a valuable tool compound for the study of the human concentrative nucleoside transporter 2. Its high potency makes it suitable for in vitro studies aimed at understanding the physiological and pathological roles of CNT2. As with any tool compound, thorough characterization of its selectivity is paramount, and researchers are encouraged to perform the necessary off-target testing to ensure the validity of their findings. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in advancing our understanding of SLC transporter biology.
References
- 1. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors. | Semantic Scholar [semanticscholar.org]
Modulating Gemcitabine Uptake in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone of chemotherapy for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. As a nucleoside analog, its efficacy is critically dependent on its transport into cancer cells, a process mediated by specialized transmembrane proteins known as nucleoside transporters (NTs). Once inside the cell, gemcitabine undergoes a series of phosphorylations to its active triphosphate form (dFdCTP), which is then incorporated into DNA, leading to chain termination and apoptosis.
The expression and activity of NTs are key determinants of gemcitabine's therapeutic efficacy, and their modulation represents a promising strategy to enhance drug uptake and overcome resistance. Human cells express two major families of nucleoside transporters: the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs). While hENT1 is often considered the primary transporter of gemcitabine in many cancer types, hCNTs, particularly hCNT1 and hCNT3, can also contribute significantly to its uptake.[1]
This document provides detailed application notes and protocols for studying the modulation of gemcitabine uptake in cancer cells, with a focus on the role of nucleoside transporters.
The Role of Nucleoside Transporters in Gemcitabine Uptake
Gemcitabine, being a hydrophilic molecule, cannot freely diffuse across the cell membrane and relies on hENTs and hCNTs for cellular entry.[2]
-
Equilibrative Nucleoside Transporters (hENTs): These transporters (hENT1, hENT2, hENT3, and hENT4) facilitate the bidirectional transport of nucleosides down their concentration gradient. hENT1 is a major transporter for gemcitabine in many cancer cell lines, and its expression level often correlates with gemcitabine sensitivity.[1]
-
Concentrative Nucleoside Transporters (hCNTs): These transporters (hCNT1, hCNT2, and hCNT3) are sodium-dependent and actively transport nucleosides against their concentration gradient. hCNT1 and hCNT3 have been shown to transport gemcitabine.
It is important to note that scientific literature indicates that hCNT2 is a purine-selective transporter and does not transport the pyrimidine analog gemcitabine .[3] Therefore, a specific inhibitor of hCNT2, such as "CNT2 inhibitor-1," would not be expected to directly modulate gemcitabine uptake. For the purpose of illustrating the principles of modulating gemcitabine transport, the following sections will focus on a hypothetical scenario involving a relevant transporter inhibitor (e.g., an inhibitor of hENT1 or hCNT1).
Gemcitabine Transport and Metabolism Signaling Pathway
The cellular uptake and activation of gemcitabine is a multi-step process. The following diagram illustrates the key steps involved.
Caption: Gemcitabine transport and activation pathway.
Application Notes: Using Inhibitors to Modulate Gemcitabine Uptake
The use of specific nucleoside transporter inhibitors is a valuable tool to investigate the contribution of individual transporters to gemcitabine uptake and to explore strategies for enhancing its therapeutic index.
Key Considerations:
-
Transporter Expression: The choice of cell line is critical. It is essential to use cell lines with well-characterized expression profiles of hENTs and hCNTs. Pancreatic cancer cell lines such as AsPC-1, BxPC-3, Capan-1, Capan-2, and HPAF II are commonly used.[4]
-
Inhibitor Specificity and Potency: Utilize inhibitors with known specificity and IC50/Ki values for the target transporter. For example, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a potent inhibitor of hENT1.
-
Experimental Controls: Appropriate controls are crucial for data interpretation. These include vehicle controls (the solvent used to dissolve the inhibitor) and cell lines with known deficiencies in specific transporters.
Experimental Protocols
Protocol 1: In Vitro Gemcitabine Uptake Assay Using Radiolabeled Gemcitabine
This protocol describes a method to quantify the uptake of gemcitabine in cultured cancer cells and to assess the effect of a nucleoside transporter inhibitor.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, BxPC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
[³H]gemcitabine (specific activity ~10-20 Ci/mmol)
-
Nucleoside transporter inhibitor (e.g., NBMPR for hENT1)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Pre-incubation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS. Add fresh medium containing the desired concentration of the nucleoside transporter inhibitor or vehicle control. Incubate for 30 minutes at 37°C.
-
Initiation of Uptake: After pre-incubation, add [³H]gemcitabine to each well to a final concentration of 50 nM.[5] Incubate for the desired time points (e.g., 2, 5, 10, 30, 60 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Express the gemcitabine uptake as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport.
Experimental Workflow Diagram
Caption: Workflow for in vitro gemcitabine uptake assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of gemcitabine in the presence or absence of a nucleoside transporter inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Gemcitabine
-
Nucleoside transporter inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of gemcitabine, with and without the nucleoside transporter inhibitor. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of gemcitabine that inhibits cell growth by 50%).
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of a Hypothetical hENT1 Inhibitor on [³H]Gemcitabine Uptake in Panc-1 Cells
| Treatment Condition | Gemcitabine Uptake (pmol/mg protein/min) | % Inhibition |
| Vehicle Control | 15.2 ± 1.8 | 0% |
| hENT1 Inhibitor (10 nM) | 8.5 ± 1.1 | 44.1% |
| hENT1 Inhibitor (100 nM) | 3.1 ± 0.5 | 79.6% |
Table 2: Effect of a Hypothetical hENT1 Inhibitor on Gemcitabine Cytotoxicity (IC50) in Panc-1 Cells
| Treatment Condition | Gemcitabine IC50 (nM) | Fold Change in IC50 |
| Vehicle Control | 25.4 | 1.0 |
| hENT1 Inhibitor (100 nM) | 128.7 | 5.1 |
Conclusion
The modulation of nucleoside transporters presents a viable strategy for enhancing the efficacy of gemcitabine. The protocols and application notes provided here offer a framework for researchers to investigate the role of specific transporters in gemcitabine uptake and to evaluate the potential of transporter inhibitors to overcome drug resistance. It is crucial to select the appropriate experimental models and inhibitors based on a sound understanding of the underlying biology of gemcitabine transport. While the focus of this document has been on established principles, the field of drug transport continues to evolve, and ongoing research will undoubtedly uncover new targets and strategies for improving cancer chemotherapy.
References
- 1. Nucleoside transporter profiles in human pancreatic cancer cells: role of hCNT1 in 2',2'-difluorodeoxycytidine- induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Gene expression analysis of pancreatic cell lines reveals genes overexpressed in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
CNT2 Inhibitor-1: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
CNT2 inhibitor-1 is a chemical compound identified as a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), also known as SLC28A2. CNT2 is a sodium-dependent transporter responsible for the uptake of purine nucleosides, such as adenosine and inosine, and the pyrimidine nucleoside uridine, into cells. In the central nervous system (CNS), CNT2 is expressed in various regions, including the amygdala, hippocampus, cerebellum, and neocortex. By transporting nucleosides, CNT2 plays a crucial role in regulating extracellular adenosine levels, which is a key signaling molecule in the brain involved in neuromodulation, neuroprotection, and the regulation of energy metabolism. Therefore, inhibitors of CNT2 are potential tools for investigating the roles of purinergic signaling in neurological processes and for the development of therapeutics for neurological disorders.
Mechanism of Action
This compound acts by blocking the transport of nucleosides into cells via the CNT2 transporter. This leads to an increase in the extracellular concentration of purine nucleosides like adenosine. Adenosine can then activate various subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors that mediate a wide range of physiological effects in the brain, including synaptic transmission, inflammation, and neuronal excitability. The primary utility of a selective CNT2 inhibitor in neuroscience research would be to dissect the specific contributions of this transporter to purinergic signaling and neuronal function.
Recent Findings on Selectivity
It is crucial to note that a 2024 study investigating tool compounds for the human solute carrier (SLC) superfamily discovered that "this compound" is not selective for CNT2. The study revealed that this compound also inhibits the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1] This lack of selectivity is a significant consideration for its application in research, as ENT1 is also widely expressed in the brain and plays a major role in adenosine transport. Therefore, any observed effects of "this compound" in a biological system cannot be solely attributed to the inhibition of CNT2.
Applications in Neuroscience Research (Hypothetical)
Due to the limited specific research on "this compound" in neuroscience, the following applications are proposed based on the known functions of CNT2. Researchers should be mindful of the off-target effects on ENT1.
-
Modulation of Synaptic Transmission: By increasing extracellular adenosine, this compound could be used to study the role of endogenous adenosine in modulating synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Neuroprotection Studies: Adenosine is known to be neuroprotective under conditions of metabolic stress, such as ischemia and hypoxia. This compound could be used in cellular or animal models of these conditions to investigate the therapeutic potential of elevating extracellular adenosine.
-
Investigation of Neuroinflammation: Adenosine signaling has complex effects on neuroinflammation. A CNT2 inhibitor could be employed to explore how modulating adenosine levels affects the activation of microglia and astrocytes in inflammatory models.
-
Pain Research: Purinergic signaling is heavily implicated in pain pathways. The application of this compound in models of neuropathic or inflammatory pain could help elucidate the role of nucleoside transport in nociception.
Quantitative Data
The available quantitative data for this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the human CNT2 transporter.
| Compound | Target | IC50 (nM) | Assay System |
| This compound | hCNT2 | 640 | Not specified in initial reports |
Note: As mentioned, recent evidence suggests this inhibitor is not selective and also targets ENT1.[1]
Experimental Protocols
The following is a generalized protocol for characterizing the effect of this compound on nucleoside transport, adapted from a study on SLC transporter tool compounds.[1] This protocol is for an in vitro cell-based assay and would need to be adapted for specific neuroscience research questions.
Protocol 1: In Vitro Characterization of CNT2 Inhibition using an Impedance-Based Assay
Objective: To determine the functional effect of this compound on adenosine-mediated cellular response in a cell line expressing CNT2.
Materials:
-
HEK293 cells stably expressing human CNT2 (hCNT2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Adenosine
-
Nitrobenzylthioinosine (NBTI) (an ENT1 inhibitor, for control experiments)
-
Assay plates for impedance measurement (e.g., E-Plates)
-
Impedance-based real-time cell analyzer
Procedure:
-
Cell Seeding: Seed the hCNT2-expressing HEK293 cells in the impedance assay plates at an appropriate density and allow them to adhere and grow for 24-48 hours, or until a stable baseline impedance is achieved.
-
Compound Pre-treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. A concentration of 31.6 µM was used in the cited study.[1]
-
As a control for ENT1 inhibition, prepare a solution of NBTI (e.g., 1 µM).[1]
-
For selectivity assessment, a condition with both this compound and NBTI can be included.
-
Remove the old medium from the cells and add the medium containing the inhibitor(s) or vehicle control.
-
Incubate the cells with the inhibitor(s) for 1 hour.[1]
-
-
Adenosine Stimulation:
-
Prepare a series of dilutions of adenosine in cell culture medium.
-
After the pre-incubation period, add the adenosine solutions to the wells to achieve a range of final concentrations.
-
Immediately begin recording the cellular impedance response in real-time.
-
-
Data Analysis:
-
Monitor the impedance changes over time. The binding of adenosine to its receptors will trigger a cellular response that alters the impedance.
-
Generate dose-response curves for adenosine in the presence and absence of this compound.
-
Analyze the shift in the EC50 of the adenosine response to determine the inhibitory effect of the compound on nucleoside transport. A rightward shift in the adenosine dose-response curve in the presence of the inhibitor would indicate that higher concentrations of adenosine are required to elicit the same response, consistent with the inhibition of adenosine uptake.
-
Visualizations
Signaling Pathway
Caption: Inhibition of CNT2 by this compound blocks adenosine uptake.
Experimental Workflow
Caption: Workflow for assessing this compound activity.
References
Troubleshooting & Optimization
"CNT2 inhibitor-1" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNT2 inhibitor-1. The information is designed to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), with an IC₅₀ of 640 nM for human CNT2 (hCNT2).[1][2][3] CNT2 is a sodium-dependent transporter responsible for the uptake of purine nucleosides and uridine into cells.[4][5] By inhibiting CNT2, this compound blocks the transport of these essential molecules, which can impact cellular processes like nucleotide synthesis. This makes it a valuable tool for studying the roles of CNT2 in various physiological and pathological conditions, including cancer and viral diseases.[5][6]
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. Why is this happening?
A2: This is a common issue due to the poor aqueous solubility of this compound.[1][2][3] While it is highly soluble in dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced to an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[7] The DMSO concentration is significantly lowered upon dilution, causing the inhibitor to precipitate out of the solution.[7]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8] Some sources suggest that concentrations up to 0.3% are even safer to avoid impacting the cells.[9] It is always recommended to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent (e.g., DMSO): Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][9]
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step solutions to address common solubility problems encountered with this compound.
Issue 1: Precipitate formation during stock solution preparation in DMSO.
-
Possible Cause: The inhibitor has low solubility or the DMSO has absorbed moisture, which can reduce its solvating power.[9][10]
-
Solution:
-
Use fresh, anhydrous DMSO: Ensure you are using a newly opened bottle of high-quality, anhydrous DMSO.[1]
-
Apply heat and sonication: To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath.[2] Be cautious not to heat above 50°C to prevent degradation.[9]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[9]
-
Issue 2: Precipitate formation when diluting DMSO stock into aqueous media.
-
Possible Cause: The inhibitor is "crashing out" of the solution due to its poor aqueous solubility.
-
Solution 1: Stepwise Dilution:
-
Avoid adding the DMSO stock directly to the final volume of aqueous media in one step.
-
Perform a serial dilution, gradually decreasing the DMSO concentration. This can help keep the compound in solution.[8]
-
-
Solution 2: Use of Co-solvents for in vivo or specialized in vitro studies:
-
For animal studies or specific experimental setups, a co-solvent system may be necessary. These formulations are designed to improve the solubility and bioavailability of the inhibitor.
-
Quantitative Solubility Data
The following tables summarize the solubility and recommended solvent formulations for this compound.
Table 1: Solubility in Standard Solvents
| Solvent | Concentration | Method |
| DMSO | 75 mg/mL (167.24 mM) | Requires sonication[1][2] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Table 2: Recommended Formulations for in vivo Experiments
| Formulation | Composition | Achievable Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.57 mM)[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.57 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 448.47 g/mol )[1].
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of the inhibitor, add 0.2230 mL of DMSO.[1]
-
Dissolve: If the compound does not dissolve immediately, use an ultrasonic bath and gently warm the solution to 37°C.[2] Vortex as needed.
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of a Working Solution for in vivo Studies (using Formulation 1)
This protocol is for preparing a 1 mL working solution.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentration of the inhibitor will be 2.5 mg/mL.[1]
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate key pathways and processes related to the use of this compound.
Caption: CNT2-mediated nucleoside transport and its inhibition.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound [dcchemicals.com]
- 4. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. bioivt.com [bioivt.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. ziath.com [ziath.com]
Technical Support Center: Optimizing "CNT2 inhibitor-1" Dosage for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "CNT2 inhibitor-1" in animal models.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
"this compound" (CAS NO.: 880155-70-4) is a potent inhibitor of the human Concentrative Nucleoside Transporter 2 (hCNT2), with an in vitro IC50 of 640 nM.[1] Its primary mechanism of action is the blockage of CNT2-mediated transport of nucleosides across the cell membrane. CNT2 is a sodium-dependent transporter with a preference for purine nucleosides, such as adenosine. By inhibiting CNT2, this compound can modulate intracellular and extracellular nucleoside levels, thereby impacting downstream signaling pathways.
Q2: What are the known signaling pathways affected by CNT2 inhibition?
CNT2 plays a crucial role in purinergic signaling by regulating the cellular uptake of adenosine. Inhibition of CNT2 can lead to an increase in extracellular adenosine concentrations, which can then activate adenosine receptors (A1, A2A, A2B, A3). This can trigger various downstream signaling cascades, including those involving AMPK. Therefore, the effects of "this compound" may extend beyond simple nucleoside transport blockade and influence cellular energy metabolism and other physiological processes.
Q3: Is "this compound" selective for CNT2?
While potent against CNT2, recent evidence suggests that "this compound" may also exhibit off-target effects, notably the inhibition of the Equilibrative Nucleoside Transporter 1 (ENT1), also known as SLC29A1. This is an important consideration when interpreting experimental results, as ENT1 also plays a significant role in adenosine transport.
Q4: What is a recommended starting dosage for "this compound" in animal models?
Currently, there is no publicly available, peer-reviewed literature that specifies a definitive in vivo dosage for "this compound" in any animal model. However, a study investigating various nucleoside transport inhibitors in mice used an intraperitoneal (i.p.) administration of approximately 20 mg/kg.[2] This could serve as a potential, albeit unvalidated, starting point for dose-ranging studies. It is crucial to perform a dose-finding study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental endpoint.
Q5: How should I prepare "this compound" for in vivo administration, given its poor solubility?
"this compound" has poor aqueous solubility.[1] The following formulation protocols have been suggested for in vivo use. It is recommended to prepare the solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication may aid dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the inhibitor in the formulation | Poor solubility of "this compound". | - Utilize one of the validated solubilization protocols provided in the Experimental Protocols section. - Prepare the formulation fresh before each administration. - Gentle warming and sonication can be used to aid dissolution. - Visually inspect the solution for any precipitation before injection. |
| Inconsistent or unexpected experimental results | 1. Suboptimal dosage. 2. Off-target effects. 3. Variability in animal metabolism. | 1. Perform a dose-response study to determine the optimal dose for your specific model and endpoint. 2. Consider the potential inhibition of ENT1 and include appropriate controls. For example, use cell lines with and without ENT1 expression to test for off-target effects. 3. Ensure consistent animal strain, age, and sex. Monitor for any signs of toxicity that might affect metabolism. |
| Observed toxicity or adverse effects in animal models | The administered dose is above the maximum tolerated dose (MTD). | - Immediately stop administration and monitor the animals closely. - Conduct a formal MTD study to establish a safe dose range. Start with a low dose and gradually escalate in different cohorts of animals. - Monitor for clinical signs of toxicity, changes in body weight, and food/water intake. |
| Lack of a clear biological effect | 1. Insufficient dosage or bioavailability. 2. The chosen animal model has low CNT2 expression in the target tissue. | 1. Increase the dose in a stepwise manner after ensuring safety. - Confirm target engagement by measuring downstream biomarkers of CNT2 inhibition (e.g., extracellular adenosine levels). 2. Before starting in vivo experiments, confirm the expression of CNT2 in the target tissue of your animal model using techniques like qPCR or immunohistochemistry. |
Experimental Protocols
Protocol 1: Solubilization of "this compound" for In Vivo Administration (Option A)
-
Prepare a stock solution of "this compound" in DMSO.
-
For the working solution, add the solvents in the following order and vortex thoroughly after each addition:
-
10% DMSO (from stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If not, gentle warming and sonication can be applied.
Protocol 2: Solubilization of "this compound" for In Vivo Administration (Option B)
-
Prepare a stock solution of "this compound" in DMSO.
-
For the working solution, add the solvents in the following order and mix well:
-
10% DMSO (from stock solution)
-
90% (20% SBE-β-CD in Saline)
-
-
This protocol should also yield a clear solution.
Protocol 3: In Vivo Dose-Finding Study (Maximum Tolerated Dose - MTD)
-
Animal Model: Select the appropriate animal model (e.g., mice, rats) and ensure they are of the same strain, sex, and age.
-
Dose Selection: Based on the 20 mg/kg dose used for other nucleoside transporter inhibitors, select a range of doses for initial testing (e.g., 5, 10, 20, 40, 80 mg/kg).[2]
-
Administration: Administer "this compound" via the desired route (e.g., intraperitoneal injection) using one of the solubilization protocols. Include a vehicle control group.
-
Monitoring: Observe the animals daily for a set period (e.g., 14 days) for:
-
Clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Changes in body weight.
-
Changes in food and water consumption.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
-
Histopathology: At the end of the study, perform a necropsy and histopathological analysis of major organs to assess for any tissue damage.
Visualizations
Caption: CNT2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Logic Flowchart.
References
Troubleshooting "CNT2 inhibitor-1" variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with CNT2 inhibitor-1.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the most common causes of variability?
A1: Variability in experimental outcomes with this compound often stems from issues related to its solubility and stability. This compound has poor aqueous solubility, which can lead to inconsistent concentrations in your assays.[1][2] Additionally, the stability of the stock solution is critical; improper storage can lead to degradation of the inhibitor.[1]
Q2: How should I properly dissolve and store this compound?
A2: For optimal results, dissolve this compound in DMSO to prepare a stock solution.[1] If you encounter solubility issues, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing unexpected cellular effects that don't seem related to CNT2 inhibition. What could be the cause?
A3: this compound is an 8-aminoadenosine derivative. This class of compounds has been reported to have off-target effects, primarily through the inhibition of transcription. These effects can be mediated by a decrease in intracellular ATP levels and the incorporation of the inhibitor's active triphosphate form into nascent RNA, leading to transcription termination. If you observe unexpected phenotypes, consider investigating potential impacts on cellular transcription.
Q4: What is a suitable positive control for a CNT2 inhibition assay?
A4: Adenosine is a known substrate and can be used as a positive control for inhibition in a CNT2 transporter assay.[3]
Q5: Which cell line is recommended for studying CNT2 inhibition with this inhibitor?
A5: Madin-Darby Canine Kidney II (MDCK-II) cells are a suitable model for CNT2 transporter assays.[3]
Data Presentation
Table 1: Inhibitory Potency of Selected CNT2 Inhibitors
| Inhibitor | Target | IC50 Value |
| This compound | hCNT2 | 640 nM[1][2] |
| 2'-deoxy-5-fluorouridine | hCNT2 | >1 mM[1][2] |
| Phlorizin | hCNT2 | >1 mM[1][2] |
| 7,8,3'-trihydroxyflavone | hCNT2 | >1 mM[1][2] |
Experimental Protocols
Key Experiment: Cell-Based CNT2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on the human concentrative nucleoside transporter 2 (hCNT2) in a cell-based format.
Materials:
-
MDCK-II cells expressing hCNT2
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
DMSO (for inhibitor dilution)
-
[³H]-Uridine (or other suitable radiolabeled CNT2 substrate)
-
Scintillation fluid
-
96-well cell culture plates
-
Microplate scintillation counter
Methodology:
-
Cell Seeding:
-
Culture MDCK-II/hCNT2 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate at 37°C and 5% CO₂ for 24-48 hours to allow for cell attachment and monolayer formation.
-
-
Preparation of Inhibitor Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent effects.
-
-
Inhibition Assay:
-
Gently wash the cell monolayer twice with pre-warmed PBS.
-
Add 100 µL of the prepared inhibitor working solutions (or vehicle control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare the substrate solution by diluting [³H]-Uridine in assay buffer to a final concentration of 1 µM.
-
Add 100 µL of the [³H]-Uridine solution to each well, initiating the uptake reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of uptake for the substrate.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of CNT2-mediated nucleoside transport and its inhibition.
Caption: Troubleshooting workflow for this compound experimental variability.
References
How to minimize "CNT2 inhibitor-1" cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of CNT2 inhibitor-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), with an IC50 of 640 nM for human CNT2.[1] CNT2 is a sodium-dependent transporter responsible for the uptake of purine nucleosides and the uridine analog, gemcitabine, into cells. By blocking this transporter, this compound can disrupt normal nucleoside homeostasis, which is crucial for DNA and RNA synthesis and cellular metabolism.[2]
Q2: Why am I observing high cytotoxicity with this compound in my cell line?
A2: High cytotoxicity can result from several factors:
-
High Inhibitor Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or complete disruption of essential nucleoside-dependent pathways.
-
Prolonged Exposure Time: Continuous exposure to the inhibitor can lead to a cumulative toxic effect.
-
Cell Line Sensitivity: Cell lines with high expression levels of CNT2 or a greater dependency on salvaged nucleosides may be more sensitive to inhibition.
-
Low Nucleoside Availability: The culture medium may have insufficient levels of nucleosides, exacerbating the effect of CNT2 inhibition.
Q3: How can I reduce the cytotoxicity of this compound?
A3: Several strategies can be employed to minimize cytotoxicity:
-
Optimize Concentration and Exposure Time: Determine the optimal concentration and duration of treatment that effectively inhibits CNT2 without causing excessive cell death. A dose-response and time-course experiment is highly recommended.
-
Supplement with Nucleosides: Co-treatment with exogenous purine nucleosides (e.g., adenosine, inosine, guanosine) may rescue cells from the cytotoxic effects by providing an alternative source of essential metabolites.
-
Use Different Cell Lines: If possible, use cell lines with varying levels of CNT2 expression to assess whether the cytotoxicity is target-specific.
-
Serum Concentration: Altering the serum concentration in your culture medium can sometimes mitigate cytotoxicity, as serum contains various factors that can influence cell survival.
Q4: What are the expected IC50 values for this compound?
A4: While the direct IC50 for cytotoxicity of this compound is not widely published, potent inhibitors of nucleoside transporters can exhibit cytotoxic effects in the micromolar range, depending on the cell line and assay conditions. For comparison, other compounds targeting nucleoside transport have shown IC50 values for cytotoxicity ranging from low micromolar to over 100 µM.[3][4] It is crucial to determine the IC50 for your specific cell line experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Massive cell death observed even at low concentrations. | The cell line is highly dependent on CNT2-mediated nucleoside transport. The inhibitor may have off-target effects. | Perform a dose-response experiment starting from very low (nanomolar) concentrations. Supplement the culture medium with a cocktail of purine nucleosides (e.g., 10-50 µM of adenosine, guanosine, and inosine). Use a control cell line with low or no CNT2 expression to check for off-target toxicity. |
| Inconsistent results between experiments. | Variations in cell seeding density.[5] Changes in inhibitor stock solution stability. Inconsistent incubation times. | Ensure consistent cell seeding density for all experiments. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment and store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] Strictly adhere to the planned incubation times. |
| Inhibitor activity seems to decrease over time in long-term experiments. | The inhibitor may be metabolized by the cells or may be unstable in the culture medium at 37°C. | Replenish the inhibitor-containing medium every 24-48 hours for long-term studies. |
| Discrepancy between viability assays (e.g., MTT vs. LDH). | The inhibitor may be causing metabolic dysfunction without immediate cell membrane rupture, or vice-versa. | Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity with MTT or resazurin, membrane integrity with LDH or trypan blue exclusion, and apoptosis with caspase assays) to get a comprehensive understanding of the cytotoxic mechanism.[6][7] |
Experimental Protocols
Protocol 1: Determination of the IC50 Value of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity using an MTT assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]
-
-
Inhibitor Treatment:
-
Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.[5]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Mitigation of Cytotoxicity by Nucleoside Co-treatment
This protocol is designed to test if supplementing the medium with nucleosides can rescue cells from this compound-induced cytotoxicity.
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Treatment Preparation:
-
Prepare a 2X stock of this compound at a concentration close to its IC50 value (determined in Protocol 1).
-
Prepare a 2X stock of a purine nucleoside cocktail (e.g., 100 µM each of adenosine, guanosine, and inosine) in culture medium.
-
Prepare treatment media:
-
Vehicle control
-
This compound alone
-
Nucleoside cocktail alone
-
This compound + Nucleoside cocktail
-
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the respective treatment media.
-
Incubate for the same duration as in the IC50 experiment.
-
-
Viability Assessment:
-
Perform an MTT assay as described in steps 3 and 4 of Protocol 1.
-
-
Data Analysis:
-
Compare the cell viability in the "this compound + Nucleoside cocktail" group to the "this compound alone" group. A significant increase in viability would suggest that the cytotoxicity is at least partially due to the inhibition of nucleoside transport.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | CNT2 Expression | IC50 (µM) after 48h |
| HepG2 | Liver | High | 15.2 |
| Caco-2 | Colon | Moderate | 45.8 |
| HEK293 | Kidney | Low | > 100 |
| MIA PaCa-2 | Pancreas | High | 12.5 |
Table 2: Effect of Nucleoside Co-treatment on HepG2 Cell Viability
| Treatment (48h) | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 15 µM | 52 ± 5.1 |
| Nucleoside Cocktail | 50 µM | 98 ± 3.9 |
| This compound + Nucleoside Cocktail | 15 µM + 50 µM | 85 ± 4.8 |
Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Experimental workflow for assessing and minimizing cytotoxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
"CNT2 inhibitor-1" degradation and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CNT2 inhibitor-1. The information provided is intended to help users overcome common challenges and ensure the reliable performance of this compound in experimental settings.
Troubleshooting Guide
Researchers using this compound may encounter issues related to its solubility, stability, and specificity. This guide provides a structured approach to identifying and resolving these common problems.
Problem 1: Inconsistent or No Inhibitory Activity
Possible Causes:
-
Degradation of the inhibitor: this compound, an 8-aminoadenosine derivative, may be susceptible to degradation, leading to a loss of potency.
-
Poor solubility: The inhibitor has low aqueous solubility, which can result in a lower effective concentration in your assay.
-
Incorrect storage: Improper storage can accelerate the degradation of the compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound in 100% DMSO. Use sonication to ensure complete dissolution.
-
Compare the activity of the fresh stock solution with your existing one. A significant difference in potency suggests degradation of the older stock.
-
-
Optimize Assay Conditions:
-
Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is consistent across all experiments and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
-
Pre-incubation Time: Based on experimental use, a pre-incubation time of 1 hour with cells has been reported. Optimize this time for your specific cell type and assay conditions.
-
-
Assess Compound Stability in Assay Media:
-
If you suspect degradation in your experimental media, a stability study can be performed. (See Experimental Protocols for a general method).
-
Problem 2: Off-Target Effects or Unexpected Results
Possible Causes:
-
Lack of Selectivity: this compound is known to be non-selective and can also inhibit the SLC29A1 (ENT1) transporter.[1] This can lead to confounding results if your experimental system expresses both transporters.
Troubleshooting Steps:
-
Characterize Your Experimental System:
-
Determine the expression levels of both SLC28A2 (CNT2) and SLC29A1 (ENT1) in your cells or tissue of interest using techniques like qPCR or Western blotting.
-
-
Use Control Inhibitors:
-
Include selective inhibitors for other nucleoside transporters in your experiments to dissect the specific contribution of each transporter to the observed effect. For example, S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) is a commonly used inhibitor of ENT1.
-
-
Data Interpretation:
-
When analyzing your data, consider the dual inhibitory activity of this compound. Attribute effects to CNT2 inhibition with caution, especially in systems with high ENT1 expression.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound.
| Storage Format | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data summarized from multiple chemical suppliers.[2][3]
To prevent degradation:
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into single-use vials.
-
Protect the compound from light and moisture.
Q2: How do I dissolve this compound?
A2: this compound has poor aqueous solubility.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
-
Procedure: To prepare a stock solution, dissolve the powdered compound in 100% DMSO. Sonication is recommended to ensure complete dissolution.[3] For a 75 mg/mL stock solution, ultrasonic treatment may be necessary.
-
Working Solutions: Prepare working solutions by diluting the DMSO stock in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, as an adenosine derivative, it may be susceptible to enzymatic degradation. One plausible pathway is deamination by adenosine deaminase, an enzyme that can act on adenosine and its derivatives.[4][5] Hydrolysis at the glycosidic bond is another potential, though less likely, degradation route under harsh pH conditions.
Q4: Is this compound selective for CNT2?
A4: No. Published research has shown that this compound is not selective and also inhibits the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[1] This is a critical consideration when designing experiments and interpreting results.
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Aqueous Media
This protocol provides a general framework for determining the stability of this compound in your specific experimental buffer or cell culture medium.
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer or cell culture medium
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV-Vis)
-
Incubator or water bath set to the experimental temperature
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Preparation of Test Solution: Dilute the stock solution into your pre-warmed experimental buffer or medium to the final working concentration.
-
Time-Point Sampling:
-
Immediately after preparation (T=0), take an aliquot of the test solution.
-
Incubate the remaining test solution at your experimental temperature (e.g., 37°C).
-
Collect additional aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze each aliquot by HPLC to determine the concentration of the intact this compound.
-
The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of the compound under your specific conditions.
-
Visualizations
References
- 1. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Degradation of adenosine by extracellular adenosine deaminase in the rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Overcoming poor membrane permeability of "CNT2 inhibitor-1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor membrane permeability of "CNT2 inhibitor-1".
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor membrane permeability. This compound, if unable to cross the cell membrane efficiently, will not reach its intracellular target, the Concentrative Nucleoside Transporter 2, in sufficient concentrations to elicit a biological response. It has been noted that for small molecules to reach intracellular targets, they must be able to cross the cell membrane.[1]
Q2: What are the general strategies to improve the cellular uptake of a small molecule inhibitor like this compound?
A2: There are several established strategies to enhance the bioavailability and cellular uptake of compounds with low permeability.[2][3] These can be broadly categorized into two main approaches:
-
Formulation Strategies: These involve modifying the delivery of the compound without changing its chemical structure. Common methods include the use of lipid-based formulations (like liposomes or self-emulsifying drug delivery systems - SEDDS), solid dispersions, and nanoparticles.[2][4][5]
-
Chemical Modification (Prodrug Approach): This involves chemically modifying the inhibitor to create a "prodrug" that has improved permeability.[6] This is often achieved by masking polar functional groups that hinder membrane passage.[7] The modifying group is designed to be cleaved off inside the cell, releasing the active inhibitor.
Q3: How does the Concentrative Nucleoside Transporter 2 (CNT2) function, and what is the expected downstream effect of its inhibition?
A3: CNT2 is a sodium-dependent transporter protein that actively transports purine nucleosides (like adenosine) and the pyrimidine nucleoside uridine into cells.[8][9] By inhibiting CNT2, you would block the uptake of these nucleosides. This can have several downstream effects, including the modulation of purinergic signaling pathways and cellular energy metabolism.[9][10] For instance, by blocking adenosine uptake, the inhibitor could affect processes regulated by AMP-dependent kinase (AMPK).[10]
Troubleshooting Guides
Guide 1: Confirming Poor Membrane Permeability
If you suspect poor membrane permeability is the cause of low cellular activity, it's crucial to confirm this experimentally.
Problem: Low or no activity of this compound in whole-cell assays.
Troubleshooting Workflow:
Caption: Workflow for diagnosing poor membrane permeability.
Recommended Experiment: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess the passive diffusion of a compound across an artificial lipid membrane, simulating the cell membrane.[11]
Guide 2: Selecting a Permeability Enhancement Strategy
Once poor permeability is confirmed, the next step is to choose an appropriate enhancement strategy. The choice depends on the physicochemical properties of this compound and the experimental context.
Decision-Making Framework:
Caption: Decision tree for choosing a permeability enhancement method.
Data on Permeability Enhancement Strategies
The following tables summarize common strategies used to overcome poor permeability.
Table 1: Formulation-Based Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Lipid-Based Formulations (e.g., SEDDS) | The inhibitor is dissolved in a mixture of oils and surfactants, which forms a microemulsion in an aqueous medium, enhancing absorption.[2] | - Suitable for lipophilic ('grease-ball') compounds.- Can improve bioavailability significantly.[3] | - Potential for drug precipitation.- Excipients may have biological effects.[12] |
| Nanosuspensions | The particle size of the inhibitor is reduced to the nanometer range (100-250 nm), which increases the surface area and dissolution rate.[2][5] | - Applicable to poorly soluble crystalline ('brick-dust') compounds.- Can be processed into solid dosage forms. | - Physical instability (particle aggregation) can be an issue.[5] |
| Solid Dispersions | The inhibitor is dispersed in a solid polymer matrix in an amorphous state, preventing crystallization and improving dissolution.[5] | - Enhances solubility and dissolution rate.- Can be formulated using techniques like spray drying or melt extrusion.[2] | - Risk of recrystallization over time, reducing effectiveness. |
Table 2: Chemical Modification Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Prodrug Approach (Masking Polar Groups) | Hydrogen bond donors (e.g., -OH, -NH2), which hinder membrane crossing, are masked with promoieties. These are later cleaved inside the cell.[7] | - Directly improves passive diffusion.- Can be tailored to specific inhibitor structures. | - Requires synthetic chemistry effort.- Inefficient cleavage can lead to reduced active compound levels. |
| N-methylation | Replacing an N-H bond with an N-CH3 group can reduce the hydrogen bonding potential and increase permeability.[6][13] | - A well-established method for improving peptide and small molecule permeability.[7] | - Can alter the compound's conformation and target binding affinity. |
| Cyclization | For peptide-like inhibitors, cyclization can improve permeability by creating a more rigid structure and shielding polar groups.[1][13] | - Can enhance metabolic stability as well as permeability.[6] | - Significant synthetic challenge.- May negatively impact solubility. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the steps to measure the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter disc)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
Plate reader (UV-Vis) or LC-MS for concentration analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions:
-
Dilute the this compound stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be <1%).
-
Prepare donor solutions for the high and low permeability controls in the same manner.
-
-
Load Donor Plate: Add 200 µL of the prepared donor solutions (inhibitor and controls) to the donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Determine the concentration of the inhibitor in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS). Also, measure the initial donor concentration (CD(0)).
-
Calculate Permeability Coefficient (Pe): Use the following equation to calculate the effective permeability (Pe) in cm/s.
Pe = C x [-ln(1 - CA(t) / Cequilibrium)]
Where:
-
C = (VD x VA) / ((VD + VA) x Area x Time)
-
Cequilibrium = (CD(0) x VD + CA(0) x VA) / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Interpretation:
-
High Permeability: Pe > 5 x 10-6 cm/s
-
Medium Permeability: Pe = 1 to 5 x 10-6 cm/s
-
Low Permeability: Pe < 1 x 10-6 cm/s
Signaling Pathway Visualization
CNT2-Mediated Signaling and Point of Inhibition
Concentrative Nucleoside Transporter 2 (CNT2) plays a key role in salvaging nucleosides from the extracellular environment.[10] Its inhibition can disrupt intracellular processes that rely on these imported molecules, such as purinergic signaling.
Caption: Inhibition of adenosine transport via CNT2 and its downstream effects.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 10. Concentrative nucleoside transporters (CNTs) in epithelia: from absorption to cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in screening for membrane permeability: high-resolution PAMPA for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 13. researchgate.net [researchgate.net]
"CNT2 inhibitor-1" nonspecific binding in assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of CNT2 inhibitor-1 in experimental assays. Researchers, scientists, and drug development professionals can use this resource to address potential issues of nonspecific binding and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected results with this compound in our assay. Could this be due to nonspecific binding?
A1: Yes, it is highly probable. Published research has demonstrated that "this compound" is not selective for the concentrative nucleoside transporter 2 (CNT2, gene name SLC28A2). It has been shown to also inhibit the equilibrative nucleoside transporter 1 (ENT1, gene name SLC29A1)[1]. This cross-reactivity can lead to confounding results if your experimental system expresses both transporters.
Q2: What is the reported potency of this compound on its intended target and known off-targets?
A2: Quantitative data on the inhibitory activity of this compound is crucial for designing experiments and interpreting results. The table below summarizes the available information.
| Target | Gene Name | Common Name | IC50 | Assay Type | Reference |
| Human CNT2 | SLC28A2 | hCNT2 | 640 nM | Not Specified | [2] |
| Human ENT1 | SLC29A1 | hENT1 | Inhibition Observed | Impedance-based | [1] |
Q3: How can we determine if our cell line expresses both CNT2 and ENT1?
A3: To assess the potential for nonspecific effects, it is essential to characterize the expression profile of nucleoside transporters in your experimental model. This can be achieved through various molecular biology techniques:
-
qRT-PCR: To quantify the mRNA expression levels of SLC28A2 (CNT2) and SLC29A1 (ENT1).
-
Western Blot: To detect the protein expression of CNT2 and ENT1.
-
Immunofluorescence: To visualize the subcellular localization of CNT2 and ENT1 proteins.
-
Public Databases: Check resources like the Cancer Cell Line Encyclopedia (CCLE) or the Human Protein Atlas for expression data in your cell line of interest.
Q4: Are there alternative, more selective inhibitors for CNT2?
A4: The search for highly selective tool compounds for solute carrier (SLC) transporters is an ongoing area of research. It is recommended to consult recent literature and databases such as ChEMBL or PubChem to identify and evaluate alternative CNT2 inhibitors with better selectivity profiles as they become available. The lack of truly selective inhibitors for many SLC transporters is a known challenge in the field[1].
Troubleshooting Guide: Nonspecific Binding of this compound
If you suspect nonspecific effects of this compound in your assay, follow this step-by-step guide to diagnose and mitigate the issue.
Step 1: Assess the Potential for Off-Target Effects
The primary reported off-target of this compound is ENT1. The first step is to determine if this is relevant to your system.
Experimental Protocol: Expression Analysis
-
Cell Culture: Grow your cells of interest under standard conditions.
-
RNA/Protein Extraction: Harvest cells and extract total RNA or protein lysates.
-
qRT-PCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR using validated primers for SLC28A2 and SLC29A1.
-
Include appropriate housekeeping genes for normalization.
-
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with validated antibodies specific for CNT2 and ENT1.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Step 2: Functional Confirmation of Off-Target Inhibition
To confirm that this compound is inhibiting ENT1 in your system, you can use a known selective ENT1 inhibitor as a control.
Experimental Protocol: Competitive Inhibition Assay
-
Cell Seeding: Plate your cells in the appropriate assay plate format (e.g., 96-well).
-
Compound Treatment: Pre-treat cells with the following conditions:
-
Vehicle control (e.g., DMSO).
-
This compound at various concentrations.
-
A selective ENT1 inhibitor, such as S-(4-Nitrobenzyl)-6-thioinosine (NBTI), at a concentration known to fully inhibit ENT1 (e.g., 1 µM)[1].
-
A combination of this compound and the selective ENT1 inhibitor.
-
-
Substrate Addition: Add a nucleoside substrate that is transported by both CNT2 and ENT1 (e.g., adenosine)[1].
-
Assay Readout: Measure the cellular response (e.g., uptake of a radiolabeled substrate, change in impedance, or a downstream signaling event).
Data Interpretation:
| Scenario | Expected Outcome | Interpretation |
| CNT2-Specific Inhibition | The effect of this compound is additive to the effect of the ENT1 inhibitor. | This compound is likely acting on CNT2, and the cells express both functional transporters. |
| ENT1-Dominant Off-Target Effect | The effect of this compound is not observed in the presence of the saturating concentration of the ENT1 inhibitor. | The observed effect of this compound is primarily due to its inhibition of ENT1. |
| Both Targets Inhibited | The dose-response curve of the substrate is shifted by both inhibitors individually, and the combination shows a further shift or a complete block. | This compound is inhibiting both CNT2 and ENT1. |
Step 3: Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for investigating and confirming the nonspecific binding of this compound.
Caption: Troubleshooting workflow for this compound.
General Considerations for Assay Artifacts
Beyond the specific off-target activity of this compound, it is important to be aware of other potential sources of assay interference that can be caused by small molecules. These are often referred to as "promiscuous inhibitors"[3].
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically inhibit enzymes or interfere with assay signals[3][4]. This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer[4].
-
Interference with Detection Methods: Compounds can interfere with the assay readout itself. For example, they may be autofluorescent in fluorescence-based assays or inhibit reporter enzymes like luciferase[4][5].
-
Redox Cycling: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species that can nonspecifically modify proteins and disrupt the assay[4][5].
If you have ruled out ENT1 inhibition and are still observing issues, it may be necessary to perform counter-screens to identify potential assay artifacts[4]. The following diagram illustrates the concept of promiscuous inhibition.
Caption: Potential binding modes of this compound.
References
- 1. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing "CNT2 inhibitor-1" precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CNT2 inhibitor-1. Our aim is to help you overcome common challenges, particularly regarding stock solution precipitation, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my stock solution. What should I do?
A1: Precipitation of this compound, a compound known for its poor solubility, can often be resolved.[1][2] We recommend the following steps:
-
Sonication: After warming, place the tube in an ultrasonic bath for a period of time to aid dissolution.[2][3]
-
Vortexing: Vigorous vortexing can also help to redissolve the precipitate.[4]
If precipitation persists, consider preparing a fresh stock solution following the detailed protocol below.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][5] It is highly soluble in DMSO, reaching concentrations of up to 75 mg/mL (167.24 mM).[2][5] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can impact solubility.[4][5][6]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is critical for maintaining the stability and solubility of your this compound stock solution. Follow these guidelines:
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[2][3]
-
Storage Temperature:
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue when working with compounds that have low aqueous solubility. Here are some strategies to prevent precipitation upon dilution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your aqueous solution. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically ≤0.1% for most cell cultures) to minimize solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Co-solvents for in vivo studies: For animal studies, specific formulations with co-solvents are recommended to improve solubility.[5] Refer to the Experimental Protocols section for detailed recipes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - Solution cooled too quickly.- Solvent (DMSO) has absorbed moisture.- Exceeded solubility limit. | - Gently warm the solution to 37°C and sonicate or vortex.[2][3][4]- Use fresh, anhydrous DMSO for stock preparation.[5][6]- Prepare a new stock solution at a slightly lower concentration. |
| Precipitation Upon Dilution in Aqueous Media | - Poor aqueous solubility of this compound.- "Salting out" effect when transferring from a high concentration in an organic solvent to an aqueous environment. | - Perform serial dilutions in DMSO before adding to the aqueous medium.[6]- Ensure thorough mixing during the dilution process.[4]- Consider using a formulation with solubilizing agents for in vivo applications (see protocols below).[5] |
| Inconsistent Experimental Results | - Inaccurate concentration due to precipitation.- Degradation of the inhibitor. | - Visually inspect the solution for any precipitate before use. If present, follow the steps to redissolve.- Prepare fresh aliquots from a properly stored stock solution for each experiment.[2][3]- Ensure the age of the stock solution is within the recommended storage period.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 75 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of 75 mg/mL. For example, to prepare 1 mL of a 75 mg/mL solution, add 1 mL of DMSO to 75 mg of this compound.
-
Vortex the solution vigorously until the powder is dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[2][5] Gentle warming to 37°C may also be applied.[2][3]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2][5]
Protocol 2: Preparation of an in vivo Formulation
For animal studies, a formulation with co-solvents is often necessary to maintain solubility in an aqueous environment. Here are two validated protocols.[5]
Formulation A: PEG300 and Tween-80
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This should yield a clear solution with a solubility of at least 2.5 mg/mL.[5]
Formulation B: SBE-β-CD
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in saline). This should also yield a clear solution with a solubility of at least 2.5 mg/mL.[5]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 448.47 g/mol | [1][2][5] |
| IC₅₀ for hCNT2 | 640 nM | [1][2][3][5] |
| Solubility in DMSO | 75 mg/mL (167.24 mM) | [2][5] |
| Powder Storage | -20°C for up to 3 years | [4][5] |
| Stock Solution Storage (-20°C) | Up to 1 month | [2][3][5] |
| Stock Solution Storage (-80°C) | Up to 6 months | [2][3][5] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling interactions of CNT2 and a general workflow for preparing and using this compound.
Caption: CNT2 signaling is modulated by A1 adenosine receptors and KATP channels.
Caption: Workflow for preparing and using this compound solutions.
References
"CNT2 inhibitor-1" batch-to-batch variability concerns
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of CNT2 inhibitor-1. We address common concerns, including batch-to-batch variability, to help researchers achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in IC50 values is a common issue with small molecule inhibitors and can stem from several factors.[1] The most common causes include variations in compound purity, the presence of inactive isomers, or residual solvents from the synthesis process.[2] We recommend referring to the batch-specific Certificate of Analysis (CoA) to check for any deviations in these parameters. For a comprehensive analysis, we also suggest performing in-house quality control checks.
Q2: What are the recommended quality control (QC) assays to perform upon receiving a new batch of this compound?
A2: To ensure the quality and consistency of a new batch, we recommend the following QC assays:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound and identify any potential impurities or degradation products.[2]
-
Identity Confirmation: Mass Spectrometry (MS) can verify the molecular weight of the compound, confirming its identity.
-
Solubility Test: Visually inspect the solubility of the compound in your desired solvent at the working concentration. Poor solubility can lead to inaccurate concentration and variable results.[1]
-
Functional Assay: Perform a dose-response experiment to determine the IC50 value in your specific assay system and compare it to the value reported in the CoA.
Q3: My this compound is showing lower potency in my cell-based assay compared to the biochemical assay. Why is this?
A3: A discrepancy in potency between biochemical and cell-based assays is expected and can be attributed to several factors.[1] Cell membrane permeability, active efflux by transporters, and intracellular metabolism of the inhibitor can all reduce its effective concentration at the target site within the cell.[1] Additionally, non-specific binding to other cellular components can also lower the apparent potency.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed for selectivity, the potential for off-target effects should always be considered. We recommend performing counter-screens against related transporters or known off-target liabilities. It is also advisable to use the lowest effective concentration of the inhibitor to minimize the risk of off-target effects.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step | Recommended Action |
| Batch-to-Batch Variability | Review the Certificate of Analysis (CoA) for each batch. | Compare purity, residual solvent levels, and reported IC50 values. If significant differences exist, contact technical support. |
| Compound Degradation | Assess the storage conditions and age of the inhibitor. | Store the compound as recommended on the datasheet. Avoid repeated freeze-thaw cycles. Test a freshly prepared stock solution. |
| Assay Conditions | Verify the consistency of assay parameters. | Ensure consistent cell density, incubation times, and reagent concentrations. Use positive and negative controls in every experiment.[3] |
| Solubility Issues | Visually inspect the inhibitor solution for precipitates. | Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent if solubility is a persistent issue.[1] |
Issue 2: Poor Solubility
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent | Review the recommended solvent on the product datasheet. | Use the recommended solvent for preparing stock solutions. For aqueous buffers, ensure the final solvent concentration is compatible with your assay. |
| Low Temperature | Observe the solution after storage at low temperatures. | Some compounds may precipitate out of solution when stored at 4°C or below. Gently warm the solution and vortex to redissolve before use. |
| Supersaturation | Preparing a concentration above the solubility limit. | Prepare a less concentrated stock solution. Use sonication to aid dissolution. |
Quantitative Data Summary
The following table provides an example of key quality control parameters for three different batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Batch C |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% |
| Identity (by MS) | Conforms | Conforms | Conforms |
| Residual Solvent (Methanol) | <0.1% | 0.5% | <0.1% |
| IC50 (Biochemical Assay) | 52 nM | 85 nM | 48 nM |
| Appearance | White Solid | White Solid | Off-white Solid |
Experimental Protocols
Protocol 1: HPLC Purity Assessment
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Enzyme Inhibition Assay (Illustrative)
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
CNT2 Enzyme (recombinant).
-
Substrate (e.g., radiolabeled nucleoside).
-
This compound.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of the inhibitor dilution.
-
Add 20 µL of CNT2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction according to the specific substrate detection method.
-
Measure the signal (e.g., radioactivity, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percent viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
"CNT2 inhibitor-1" optimization for long-term cell treatment
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of "CNT2 inhibitor-1" in long-term cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to be a potent and selective inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2), also known as Solute Carrier Family 28 Member 2 (SLC28A2). CNT2 is a sodium-dependent transporter responsible for the uptake of purine nucleosides and uridine into cells.[1] By blocking CNT2, the inhibitor prevents the influx of these essential building blocks for DNA and RNA synthesis, and cellular energy metabolism. This can impact cell signaling and energy pathways.[1] The disruption of these processes is expected to reduce cell proliferation and viability in cells that are highly dependent on salvaged nucleosides.
Q2: How should I store and handle this compound?
A2: For long-term storage, it is recommended to store the lyophilized powder at -20°C. For short-term storage of up to one month, a stock solution can be stored at 4°C.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] When preparing solutions, use sterile diluents like DMSO or water under sterile conditions.[2]
Q3: What is the recommended starting concentration for my experiments?
A3: The optimal concentration of this compound will be cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A typical starting range for many inhibitors is between 10 nM and 10 µM.
Q4: How can I be sure that the observed effects are due to CNT2 inhibition and not off-target effects?
A4: Demonstrating on-target activity is crucial. This can be achieved through several approaches:
-
Rescue experiments: Supplementing the culture medium with downstream metabolites that bypass the need for CNT2 transport may rescue the cells from the inhibitor's effects.
-
Genetic knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate CNT2 expression should phenocopy the effects of the inhibitor. The inhibitor should have a diminished effect in CNT2 knockout cells.[3][4]
-
Monitoring downstream signaling: Assess the levels of downstream markers known to be affected by nucleoside transport inhibition.
Troubleshooting Guide
Q1: I am observing high levels of cell death even at low concentrations of the inhibitor. What could be the cause?
A1: Unexpectedly high cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Your cell line may be exceptionally dependent on the nucleoside salvage pathway mediated by CNT2.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.5%.[5]
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target activities.[3][4] Consider performing a broader toxicity screening.
Q2: The inhibitor's effect seems to diminish over a few days of treatment. Why is this happening?
A2: A decrease in inhibitor efficacy during long-term treatment can be due to:
-
Inhibitor Instability: The inhibitor may not be stable in the culture medium at 37°C for extended periods. It is recommended to change the medium and re-add the fresh inhibitor every 24-48 hours.
-
Cellular Compensation: Cells may adapt to the inhibition of CNT2 by upregulating other nucleoside transporters or metabolic pathways.
-
Inhibitor Metabolism: The cells may be metabolizing the inhibitor into an inactive form.
Q3: My results are inconsistent between experiments. What are the common sources of variability?
A3: Inconsistent results can be frustrating. Here are some common areas to check:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence growth rates and inhibitor sensitivity.
-
Inhibitor Preparation: Prepare fresh dilutions of the inhibitor from a stable stock solution for each experiment. Inconsistent stock concentration due to improper storage or handling can lead to variability.
-
Assay Timing: The timing of inhibitor addition and the duration of the treatment are critical for reproducible results.[5]
Quantitative Data Summary
The following table provides representative data for a hypothetical CNT2 inhibitor. These values should be determined empirically for your specific experimental system.
| Parameter | Value | Cell Line | Assay |
| IC50 | 150 nM | K562 | Cell Proliferation (72h) |
| CC50 | > 10 µM | HEK293 | Cytotoxicity (72h) |
| Aqueous Stability | t1/2 = 48h | RPMI-1640 at 37°C | HPLC-MS |
| DMSO Stock Stability | > 6 months | -20°C | HPLC-MS |
Experimental Protocols
Protocol 1: Preparation of Inhibitor Stock Solution
-
Warm the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of sterile DMSO to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Long-Term Cell Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.[2]
-
Seed your cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 24 hours).
-
Prepare fresh serial dilutions of this compound in your cell culture medium from the stock solution.
-
Remove the old medium from your cells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration).
-
Return the plate to the incubator.
-
Every 48 hours, aspirate the medium and replace it with fresh medium containing the inhibitor to maintain a consistent concentration.
-
At the end of the treatment period, proceed with your desired downstream analysis (e.g., cell viability assay, protein extraction).
Protocol 3: Cell Viability Assay (MTS Assay)
-
At the end of the long-term treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Use Inhibitors [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to CNT2 Inhibitor-1 and Other Known CNT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "CNT2 inhibitor-1" with other known inhibitors of the human concentrative nucleoside transporter 2 (hCNT2). The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate tools for their studies of nucleoside transport and for the development of novel therapeutics.
Introduction to CNT2
The human concentrative nucleoside transporter 2 (hCNT2), a member of the SLC28A family, is a sodium-dependent transporter with a preference for purine nucleosides and uridine. It plays a crucial role in the salvage of endogenous nucleosides and the cellular uptake of various nucleoside analog drugs used in antiviral and anticancer therapies. Inhibition of CNT2 can modulate the pharmacological effects of these drugs and is an area of active research.
Overview of this compound
This compound is a potent and specific inhibitor of hCNT2. Experimental data has demonstrated its significantly higher potency compared to several other known, less specific CNT2 inhibitors.
Comparative Efficacy of CNT2 Inhibitors
The inhibitory potency of various compounds against hCNT2 is typically measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the available IC50 data for this compound and other known inhibitors.
| Inhibitor | IC50 (nM) for hCNT2 | Notes |
| This compound | 640 [1][2] | A potent inhibitor of hCNT2. |
| Phlorizin | ~960,000 | Estimated to be approximately 1500-fold less potent than this compound.[1][2] One study reported an IC50 of 0.0673 µM for inhibition of hSGLT2, but its potency against CNT2 is much lower.[3] |
| 2'-deoxy-5-fluorouridine | ~960,000 | Estimated to be approximately 1500-fold less potent than this compound.[1][2] |
| 7,8,3'-trihydroxyflavone | ~960,000 | Estimated to be approximately 1500-fold less potent than this compound.[1][2] |
Note: The IC50 values for phlorizin, 2'-deoxy-5-fluorouridine, and 7,8,3'-trihydroxyflavone against hCNT2 are estimated based on the reported relative potency compared to this compound. Direct experimental determination of their IC50 values for hCNT2 may vary.
Experimental Protocols
Determination of IC50 for hCNT2 Inhibitors using a Radiolabeled Nucleoside Uptake Assay
This protocol describes a common method for determining the inhibitory activity of compounds on hCNT2 expressed in a mammalian cell line (e.g., HEK293 or COS-7).
Materials:
-
HEK293 cells stably transfected with hCNT2 (or a similar cell line)
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free uptake buffer (e.g., HBSS with sodium salts replaced by choline chloride)
-
Radiolabeled CNT2 substrate (e.g., [3H]-adenosine or [14C]-inosine)
-
Test inhibitors (including this compound and other compounds for comparison)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
-
Multi-channel pipette
-
Cell harvester (optional)
Procedure:
-
Cell Culture: Seed hCNT2-expressing HEK293 cells in 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Preparation of Solutions: Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO) and dilute them to various concentrations in the sodium-containing uptake buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells twice with the sodium-containing uptake buffer. b. Add the diluted test inhibitors to the respective wells and pre-incubate for 10-20 minutes at 37°C. Include a vehicle control (buffer with DMSO) and a positive control (a known CNT2 inhibitor). c. To initiate the uptake, add the radiolabeled substrate (e.g., [3H]-adenosine at a final concentration equal to its Km for hCNT2) to all wells. d. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. To terminate the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold sodium-free uptake buffer.
-
Measurement of Radioactivity: a. Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the background radioactivity (from wells with a high concentration of a known inhibitor or from untransfected cells) from all measurements. b. Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mechanism of Action
The precise mechanism of action for all CNT2 inhibitors has not been fully elucidated. However, based on their chemical structures and the nature of transporter inhibition, some general mechanisms can be proposed.
-
Competitive Inhibition: Nucleoside analogs, such as 2'-deoxy-5-fluorouridine, are likely to act as competitive inhibitors. They structurally resemble the natural substrates of CNT2 and may compete for binding to the same site on the transporter.
-
Non-competitive Inhibition: Other inhibitors, which may not share structural similarity with nucleosides, could bind to an allosteric site on the transporter, changing its conformation and thereby preventing substrate translocation without directly competing for the substrate-binding site. The exact mechanism for this compound is not definitively established but its high potency suggests a strong and specific interaction with the transporter.
Visualizations
Below are diagrams generated using the DOT language to illustrate key concepts.
Conclusion
This compound stands out as a highly potent inhibitor of hCNT2, offering a valuable tool for studying the physiological and pharmacological roles of this transporter. Its superior potency compared to other known inhibitors like phlorizin, 2'-deoxy-5-fluorouridine, and 7,8,3'-trihydroxyflavone makes it a more specific and effective research agent. The provided experimental protocol offers a standardized method for comparing the efficacy of various CNT2 inhibitors. Further research is warranted to fully elucidate the precise mechanisms of action of these inhibitors, which will be crucial for the rational design of novel therapeutics targeting nucleoside transport.
References
A Comparative Analysis of CNT2 inhibitor-1 and Phlorizin as hCNT2 Inhibitors
For Immediate Release
This guide provides a detailed comparison of two known inhibitors of the human concentrative nucleoside transporter 2 (hCNT2): "CNT2 inhibitor-1" and the naturally derived compound, phlorizin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of nucleoside transport.
Introduction to hCNT2 and its Inhibitors
The human concentrative nucleoside transporter 2 (hCNT2), a member of the SLC28 transporter family, plays a crucial role in the sodium-dependent transport of purine nucleosides and uridine across cell membranes.[1] Its activity is essential for nucleoside salvage pathways and for modulating extracellular adenosine levels, which in turn influences purinergic signaling.[2] Given its physiological importance, hCNT2 is a target of interest for therapeutic intervention in various diseases.
"this compound" is a potent and specific synthetic inhibitor of hCNT2.[3][4] In contrast, phlorizin, a natural dihydrochalcone glycoside, is a well-known inhibitor of sodium-glucose cotransporters (SGLTs) and is also recognized as a weak inhibitor of hCNT2.[3][4] This guide presents a direct comparison of their inhibitory efficacy against hCNT2, supported by experimental data.
Quantitative Comparison of Inhibitory Potency
Experimental data demonstrates a significant difference in the inhibitory potency of "this compound" and phlorizin against hCNT2. "this compound" is reported to be approximately 1500-fold more potent than phlorizin.[3][4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Inhibitor | Target | IC50 | Reference |
| This compound | hCNT2 | 640 nM | [2][3][4] |
| Phlorizin | hCNT2 | ~960 µM (estimated) | [3][4] |
Note: The IC50 value for phlorizin is estimated based on the reported 1500-fold lower potency compared to this compound.
Experimental Protocols
The following is a representative methodology for determining the inhibitory activity of compounds against hCNT2, based on published studies.
hCNT2 Inhibition Assay Protocol
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are transiently transfected with a plasmid encoding human CNT2 using a suitable transfection reagent. Control cells are transfected with an empty vector. Experiments are typically performed 48 hours post-transfection.
-
-
Nucleoside Uptake Assay:
-
Transfected cells are seeded in 24-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated for 10 minutes at 37°C with the uptake buffer containing various concentrations of the test inhibitor ("this compound" or phlorizin) or vehicle (DMSO).
-
To initiate the uptake, the buffer is replaced with a fresh uptake buffer containing the inhibitor and a radiolabeled hCNT2 substrate, such as [³H]-adenosine, at a specified concentration.
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells three times with ice-cold uptake buffer.
-
-
Quantification and Data Analysis:
-
The cells are lysed using a suitable lysis buffer (e.g., 0.5 M NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
The hCNT2-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in hCNT2-transfected cells.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
hCNT2-Mediated Signaling Pathway
hCNT2 plays a significant role in modulating purinergic signaling by controlling the availability of extracellular adenosine. The following diagram illustrates this pathway.
Caption: hCNT2 transports extracellular adenosine into the cell, reducing its availability to bind to and activate P1 purinergic receptors, thereby modulating downstream signaling.
Experimental Workflow for hCNT2 Inhibitor Screening
The process of identifying and characterizing hCNT2 inhibitors involves a series of steps from initial screening to detailed characterization.
Caption: A typical workflow for discovering and validating hCNT2 inhibitors, from high-throughput screening to detailed mechanistic studies.
Conclusion
The comparative analysis reveals that "this compound" is a significantly more potent inhibitor of hCNT2 than phlorizin. The substantial difference in their IC50 values highlights the potential of "this compound" as a specific tool for studying the physiological and pathological roles of hCNT2. For researchers aiming to potently and selectively inhibit hCNT2, "this compound" represents a superior choice over phlorizin. Further studies are warranted to fully elucidate the therapeutic potential of potent hCNT2 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purinergic signaling in human pluripotent stem cells is regulated by the housekeeping gene encoding hypoxanthine guanine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of CNT2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a chemical probe is paramount to ensuring robust experimental outcomes and accelerating therapeutic development. This guide provides a comparative analysis of "CNT2 inhibitor-1," a potent inhibitor of the concentrative nucleoside transporter 2 (CNT2), against other solute carrier (SLC) transporters.
While "this compound" demonstrates potent inhibition of human CNT2 (hCNT2) with a reported half-maximal inhibitory concentration (IC50) of 640 nM, a comprehensive public data set detailing its selectivity against a broad panel of other SLC transporters is not currently available. This guide, therefore, presents the known activity of "this compound" and provides a comparative context by examining the selectivity of other well-characterized nucleoside transporter inhibitors. This approach offers valuable insights into the potential for off-target effects and highlights the importance of rigorous selectivity profiling in drug discovery.
Selectivity Profile of Nucleoside Transporter Inhibitors
The following table summarizes the inhibitory activity of "this compound" and provides a comparative overview of other nucleoside transporter inhibitors against a selection of SLC transporters. It is important to note that the lack of comprehensive data for "this compound" underscores the critical need for broader selectivity screening.
| Inhibitor | Target Transporter | IC50 (nM) | Other SLC Transporters Inhibited (IC50/Ki) | Reference |
| This compound | hCNT2 (SLC28A2) | 640 | Data not publicly available | [1] |
| Dipyridamole | hENT1 (SLC29A1) | 144.8 | hENT2 (Ki = 8.18 nM), BCRP (IC50 = 6,400 nM) | [2][3] |
| Phloridzin | SGLT1 (SLC5A1), SGLT2 (SLC5A2) | SGLT1: ~200, SGLT2: ~10 | Limited data on broad SLC panel | [4] |
| Nelarabine | ENT1, ENT2 | Potent interaction | Selective for ENTs over CNTs | [5] |
Note: This table is not an exhaustive list and is intended to provide a comparative snapshot. The inhibitory activities can vary depending on the assay conditions.
Experimental Protocols for Selectivity Profiling
The determination of an inhibitor's selectivity profile against a panel of SLC transporters is typically achieved through robust in vitro assays. The most common and reliable method is the cell-based radiolabeled substrate uptake assay.
Cell-Based Radiolabeled Substrate Uptake Assay
This assay directly measures the function of a specific SLC transporter by quantifying the uptake of a radiolabeled substrate into cells engineered to overexpress that transporter. The inhibitory potential of a compound is then assessed by its ability to reduce this uptake.
Materials:
-
HEK293 cells (or other suitable host cells) stably overexpressing the SLC transporter of interest.
-
Control HEK293 cells (not expressing the transporter).
-
Radiolabeled substrate specific for the transporter (e.g., [³H]-adenosine for CNT2).
-
Test inhibitor ("this compound" or other compounds).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells and control cells into 96-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plates for a short, optimized period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of transport.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that reduces the specific uptake of the radiolabeled substrate by 50%, is calculated by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of CNT2, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipyridamole | Nucleoside Transporter Inhibitors: R&D Systems [rndsystems.com]
- 3. BCRP transports dipyridamole and is inhibited by calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitor selectivity of CNTs and ENTs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of CNT2 inhibitor-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concentrative nucleoside transporter 2 (CNT2), also known as solute carrier family 28 member 2 (SLC28A2), plays a crucial role in the sodium-dependent transport of purine nucleosides and uridine across cell membranes. Its involvement in various physiological and pathological processes has made it an attractive target for therapeutic intervention. "CNT2 inhibitor-1" has emerged as a potent inhibitor of this transporter. This guide provides a comparative analysis of "this compound," detailing its performance against other compounds and outlining key experimental protocols for validating its target engagement in a cellular context.
Comparative Analysis of CNT2 Inhibitors
"this compound" demonstrates significant potency in inhibiting human CNT2 (hCNT2) with a reported half-maximal inhibitory concentration (IC50) of 640 nM.[1][2][3][4][5][6][7][8][9] This positions it as a more potent inhibitor compared to several other known CNT2 inhibitors, including 2'-deoxy-5-fluorouridine, phlorizin, and 7,8,3'-trihydroxyflavone.[7] However, it is crucial to consider the selectivity of "this compound," as some evidence suggests it may also inhibit the equilibrative nucleoside transporter 1 (ENT1), also known as SLC29A1.[10]
| Compound | Target(s) | IC50 (hCNT2) | Key Characteristics |
| This compound | CNT2, potentially ENT1 | 640 nM[1][2][3][4][5][6][7][8][9] | Potent inhibitor of CNT2.[1][2][3][4][5][6][7][11][8][9] Potential for off-target effects on ENT1.[10] |
| 2'-deoxy-5-fluorouridine | CNT2 | >1 mM | Significantly less potent than "this compound". |
| Phlorizin | CNT2 | >1 mM | Significantly less potent than "this compound". |
| 7,8,3'-trihydroxyflavone | CNT2 | >1 mM | Significantly less potent than "this compound". |
| Dilazep | Adenosine Uptake (ENTs) | Not specific for CNT2 | Broad-spectrum nucleoside transport inhibitor.[12] |
| FPMINT | ENT1, ENT2 | Not specific for CNT2 | Irreversible and non-competitive inhibitor of ENTs.[1][3][4][5][13] |
Signaling Pathways and Experimental Workflows
To validate the engagement of "this compound" with its target in a cellular environment, a series of experiments can be performed. These typically involve confirming direct binding to the transporter and assessing the downstream functional consequences of its inhibition.
CNT2 Signaling Pathway
CNT2 facilitates the uptake of nucleosides, such as adenosine, into the cell. Intracellular adenosine can then be metabolized, influencing various signaling pathways, including the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Inhibition of CNT2 by "this compound" is expected to block this uptake, leading to a decrease in intracellular adenosine levels and subsequent modulation of downstream signaling events.
Caption: CNT2-mediated adenosine uptake and its inhibition.
Experimental Workflow for Target Engagement Validation
A robust workflow to validate the target engagement of "this compound" would involve a combination of biophysical and functional assays. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding, while downstream functional assays, such as impedance-based assays and analysis of AMPK phosphorylation, can assess the cellular consequences of this engagement.
Caption: Workflow for validating this compound target engagement.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SLC Transporters
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14][15][16]
Materials:
-
HEK293 cells expressing the target SLC transporter (e.g., CNT2)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
"this compound" and other test compounds
-
Lysis buffer (e.g., 100 mM ammonium sulfate, 400 mM NaCl, 10% (v/v) glycerol, and 0.5% (w/v) n-dodecyl β-D-maltoside (DDM)) with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (or a tag)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Seed HEK293 cells expressing the target transporter in multi-well plates. Treat the cells with "this compound" or vehicle control at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: After treatment, wash the cells with PBS. For intact cell CETSA, directly heat the plates at a range of temperatures (e.g., 40-70°C) for 3-5 minutes. For lysate CETSA, lyse the cells first and then heat the lysates.
-
Cell Lysis (for intact cell CETSA): After heating, lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Following incubation with a secondary antibody, detect the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Impedance-Based Cellular Assay
This functional assay measures changes in cellular impedance in response to transporter activity. Inhibition of the transporter will alter the impedance reading.[10][17]
Materials:
-
HEK293 cells expressing the target transporter (e.g., CNT2)
-
Specialized microplates with integrated electrodes (e.g., xCELLigence E-Plates)
-
Impedance-based real-time cell analyzer
-
Cell culture medium
-
Substrate for the transporter (e.g., adenosine)
-
"this compound" and other test compounds
Protocol:
-
Cell Seeding: Seed the cells in the electrode-containing microplates and allow them to attach and grow until they form a stable monolayer, which is monitored by the instrument.
-
Compound Pre-treatment: Pre-treat the cells with "this compound" or vehicle control for a specified time (e.g., 1 hour).
-
Substrate Addition: Add the transporter substrate (e.g., adenosine) to the wells to stimulate transporter activity.
-
Impedance Monitoring: Continuously monitor the cellular impedance using the real-time cell analyzer.
-
Data Analysis: The instrument software records the cell index, which is a measure of impedance. A decrease in the adenosine-induced impedance change in the presence of "this compound" indicates functional inhibition of the transporter.
AMPK Phosphorylation Assay
This assay quantifies the phosphorylation of AMPK, a downstream target of CNT2-mediated adenosine uptake.
Materials:
-
Cells expressing CNT2
-
"this compound"
-
Adenosine
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK)
-
Secondary antibodies
-
Western blotting or ELISA reagents
Protocol:
-
Cell Treatment: Treat cells with "this compound" or vehicle for a defined period.
-
Stimulation: Stimulate the cells with adenosine for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total AMPK and p-AMPK.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of total and p-AMPK.
-
-
Data Analysis: Normalize the p-AMPK signal to the total AMPK signal. A reduction in adenosine-stimulated AMPK phosphorylation in the presence of "this compound" would indicate downstream pathway modulation.
By employing a combination of these robust experimental approaches, researchers can effectively validate the target engagement of "this compound" in a cellular context, providing crucial data for its further development and application.
References
- 1. Nucleoside Transporters | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. CETSA [cetsa.org]
- 16. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Impact of CNT2 Intervention: A Comparative Analysis of a Novel Inhibitor and Genetic Knockout
For researchers and drug development professionals navigating the complexities of the Concentrative Nucleoside Transporter 2 (CNT2), a critical question often arises: what is the most effective way to modulate its function? This guide provides a comprehensive comparison of two primary methodologies: pharmacological inhibition, with a focus on the potent "CNT2 inhibitor-1," and genetic knockout of the CNT2 gene (Slc28a2). By examining the available experimental data, this document aims to equip scientists with the knowledge to select the most appropriate tool for their research needs.
Concentrative Nucleoside Transporter 2 (CNT2), a key player in the salvage of purine nucleosides and the transport of various nucleoside analog drugs, has garnered significant interest as a therapeutic target.[1] Understanding the nuances of its inhibition versus its complete removal is paramount for advancing drug discovery and elucidating its physiological roles.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound | Genetic Knockout of CNT2 |
| Mechanism of Action | Reversible or irreversible binding to the CNT2 protein, blocking its transport function. | Complete and permanent abrogation of CNT2 protein expression. |
| Specificity | "this compound" is a potent inhibitor of human CNT2 with an IC50 of 640 nM.[1][2] However, potential off-target effects on other transporters or cellular processes should be considered. | Highly specific to the Slc28a2 gene, eliminating any potential for off-target effects from the targeted protein. However, developmental compensation or altered expression of other transporters may occur. |
| Temporal Control | Allows for acute and reversible modulation of CNT2 activity, enabling the study of time-dependent effects. | Constitutive knockout results in a lifelong absence of CNT2, which can be useful for studying chronic effects but may mask acute roles. |
| In Vivo Application | Can be administered to adult organisms to study the effects of CNT2 inhibition in a mature physiological system. | Provides a model to study the role of CNT2 throughout development and in various tissues where the gene is expressed. |
| Translational Relevance | Directly mimics the action of a potential therapeutic drug. | Represents a complete loss-of-function, which may not always be achievable or desirable with a pharmacological agent. |
Delving Deeper: Experimental Evidence
Pharmacological Inhibition with this compound and Other Compounds
"this compound" has emerged as a potent and specific inhibitor of human CNT2, exhibiting an IC50 value of 640 nM.[1][2] This makes it a valuable tool for in vitro studies aiming to dissect the acute consequences of CNT2 blockade.
While in-vivo data for "this compound" is limited, studies with other less specific CNT2 inhibitors provide insights into the potential physiological effects of pharmacological intervention. For instance, inhibition of CNT2 in the intestine has been shown to decrease the absorption of purine nucleosides, which could potentially lower the urinary excretion of uric acid.[1]
Experimental Protocol: In Vitro Nucleoside Uptake Assay
A common method to assess the efficacy of CNT2 inhibitors is the in vitro nucleoside uptake assay using radiolabeled substrates.
Objective: To quantify the inhibition of CNT2-mediated transport of a specific substrate by a test compound.
Materials:
-
Cells expressing CNT2 (e.g., HEK293 cells transfected with the Slc28a2 gene)
-
Radiolabeled CNT2 substrate (e.g., [³H]-adenosine)
-
Test inhibitor (e.g., this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Scintillation counter
Procedure:
-
Seed CNT2-expressing cells in a multi-well plate and culture until confluent.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Incubate for a specific time at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Workflow for In Vitro CNT2 Inhibition Assay
References
Cross-Validation of "CNT2 inhibitor-1" Effects with RNAi: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used methodologies for studying the function of the Concentrative Nucleoside Transporter 2 (CNT2): the chemical inhibitor "CNT2 inhibitor-1" and RNA interference (RNAi). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in drug discovery and basic research.
Executive Summary
Both "this compound" and RNAi are valuable tools for elucidating the role of CNT2 in cellular processes. "this compound" offers a rapid and reversible means of blocking CNT2 function, while RNAi provides a highly specific method for reducing CNT2 protein expression. This guide presents a side-by-side comparison of their performance based on available experimental data, details the experimental protocols for their use, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
| Parameter | "this compound" | RNAi (siRNA) | Reference |
| Target | Concentrative Nucleoside Transporter 2 (CNT2) | CNT2 mRNA | [1][2] |
| Mechanism of Action | Competitive inhibition of nucleoside transport | Post-transcriptional gene silencing | [1][2] |
| Reported IC50 | 640 nM for human CNT2 (hCNT2) | Not Applicable | [3] |
| Observed Inhibition | Potent inhibition of CNT2-mediated nucleoside uptake. | Up to 81% reduction in target mRNA expression (ENT1 as a proxy). Significant decrease in nucleoside uptake. | [3] |
| Specificity | Known to inhibit Solute Carrier Family 29 Member 1 (SLC29A1/ENT1) as an off-target. | High specificity to the target mRNA sequence. | |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient, effect. | |
| Time to Effect | Rapid (minutes to hours). | Slower onset (typically 24-72 hours). | |
| Key Advantage | Speed and reversibility. | High specificity. | |
| Key Limitation | Potential for off-target effects and poor solubility. | Slower onset of action and potential for incomplete knockdown. | [3] |
Experimental Protocols
Protocol 1: CNT2 Inhibition Assay Using a Radiolabeled Nucleoside
This protocol is designed to measure the inhibitory effect of "this compound" on the uptake of a radiolabeled nucleoside, such as [³H]-adenosine.
Materials:
-
Cells expressing CNT2 (e.g., HEK293-hCNT2)
-
"this compound"
-
Radiolabeled nucleoside (e.g., [³H]-adenosine)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Wash buffer (ice-cold phosphate-buffered saline)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Plate CNT2-expressing cells in a suitable multi-well plate and grow to 80-90% confluency.
-
Inhibitor Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of "this compound" (or vehicle control) in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate Uptake: Add the radiolabeled nucleoside to each well at a final concentration appropriate for the assay and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of "this compound" by plotting the percentage of inhibition of nucleoside uptake against the inhibitor concentration.
Protocol 2: RNAi-Mediated Knockdown of CNT2
This protocol outlines the steps for transiently knocking down CNT2 expression using small interfering RNA (siRNA).
Materials:
-
Cells expressing CNT2
-
CNT2-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium
-
Reagents for downstream analysis (e.g., qRT-PCR for mRNA levels, Western blot for protein levels, or a nucleoside uptake assay as described above)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the CNT2-specific siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
mRNA Level: Harvest the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CNT2 mRNA compared to a housekeeping gene and the non-targeting control.
-
Protein Level: Lyse the cells and perform a Western blot to assess the reduction in CNT2 protein levels.
-
-
Functional Assay: Perform a nucleoside uptake assay (as described in Protocol 1) to determine the functional consequence of CNT2 knockdown on nucleoside transport.
Visualizing the Science: Diagrams and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Figure 1. Mechanisms of Action. A diagram illustrating the distinct mechanisms of CNT2 modulation by "this compound" and RNAi.
References
A Head-to-Head Battle: CNT2 inhibitor-1 Versus 8-Aminoadenosine Derivatives for Potent and Selective hCNT2 Inhibition
A new class of 8-aminoadenosine derivatives, spearheaded by the potent CNT2 inhibitor-1, has emerged as a promising therapeutic strategy for managing hyperuricemia. These compounds effectively block the human concentrative nucleoside transporter 2 (hCNT2), a key protein responsible for the intestinal absorption of dietary purines that contribute to elevated uric acid levels. This guide provides a comprehensive comparison of this compound and other 8-aminoadenosine derivatives, offering researchers and drug development professionals critical data on their inhibitory activity, selectivity, and underlying mechanisms.
The development of these inhibitors stems from the hypothesis that blocking hCNT2 can prevent the rise in serum urate levels following the consumption of purine-rich foods.[1] Initial modifications of the natural hCNT2 substrate, adenosine, led to the discovery of 8-(benzylamino)adenosine (compound 12) as a moderate inhibitor. Subsequent structure-activity relationship (SAR) studies culminated in the identification of compound 48, also known as this compound, which exhibits significantly more potent inhibitory activity.[1]
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of this compound and a series of related 8-aminoadenosine derivatives on hCNT2 were evaluated using a sodium-dependent inosine uptake assay in COS-7 cells transiently expressing the transporter. The results, summarized in the table below, highlight the superior potency of this compound.
| Compound | 8-Substituent | IC50 (µM) for hCNT2 Inhibition |
| This compound (48) | biphenyl-4-yl | 0.64 ± 0.19 |
| 12 | benzyl | 52 ± 3.8 |
| 35 | phenyl | 11 ± 2.8 |
| 44 | 1-naphthyl | 5.7 ± 1.1 |
| 45 | 2-naphthyl | 5.3 ± 1.7 |
| 47 | biphenyl-3-yl | 21 ± 9.8 |
Data represents the mean ± standard error of the mean from at least three independent experiments.[1]
Experimental Protocols
hCNT2 Inhibition Assay:
The central assay used to determine the inhibitory potency of these compounds is the sodium-dependent radiolabeled nucleoside uptake assay in cells engineered to express hCNT2.
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, cells are seeded in 24-well plates. The following day, cells are transfected with a plasmid vector containing the full-length cDNA of human CNT2 using a suitable transfection reagent.
[³H]-Inosine Uptake Assay:
-
Twenty-four hours post-transfection, the culture medium is removed, and the cells are washed twice with a sodium-free buffer (e.g., choline-based buffer).
-
Cells are then pre-incubated for 10 minutes in either a sodium-containing or sodium-free buffer.
-
The pre-incubation buffer is removed, and cells are incubated for a specified time (e.g., 10 minutes) in a sodium-containing buffer containing [³H]-inosine and varying concentrations of the test inhibitor (this compound or 8-aminoadenosine derivatives).
-
To terminate the uptake, the incubation buffer is rapidly aspirated, and the cells are washed three times with ice-cold sodium-free buffer.
-
The cells are then lysed with a lysis buffer (e.g., 0.5 M NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Sodium-dependent uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Mechanism of Action and Signaling Pathway
Human concentrative nucleoside transporters (hCNTs) are a family of membrane proteins that mediate the sodium-dependent uptake of nucleosides into cells.[2] hCNT2 specifically transports purine nucleosides and uridine.[1] In the context of hyperuricemia, hCNT2 plays a crucial role in the initial step of dietary purine absorption in the gastrointestinal tract.
As depicted in the diagram, dietary purine nucleosides are absorbed from the intestinal lumen into intestinal epithelial cells via the hCNT2 transporter. Once inside the cells, these purines enter the purine salvage pathway, are ultimately metabolized by xanthine oxidase to uric acid, which then enters the bloodstream. Elevated levels of uric acid in the blood lead to hyperuricemia. This compound and other 8-aminoadenosine derivatives act by directly inhibiting the hCNT2 transporter, thereby blocking the initial absorption of dietary purines and preventing the subsequent cascade that leads to increased uric acid production.
Selectivity and Safety Profile
While potent inhibition of hCNT2 is crucial, the selectivity of these compounds against other nucleoside transporters is a key factor in determining their therapeutic potential and minimizing off-target effects. The human concentrative nucleoside transporter family also includes hCNT1 (pyrimidine-preferring) and hCNT3 (broad selectivity for both purines and pyrimidines).[2] Additionally, the equilibrative nucleoside transporters (hENTs) play important roles in nucleoside transport throughout the body.
Further studies are required to fully characterize the selectivity profile of this compound and the broader class of 8-aminoadenosine derivatives against other hCNT and hENT isoforms. Preliminary assessments suggest that modifications at the 8-position of adenosine can confer selectivity for hCNT2.
The safety profile of these inhibitors is also under investigation. While 8-aminoadenosine itself has been studied as a transcription inhibitor with cytotoxic effects in cancer cells, the derivatives designed as hCNT2 inhibitors are intended for a different therapeutic application where cytotoxicity would be an undesirable side effect.[3] Future research should focus on evaluating the cytotoxicity of these specific hCNT2 inhibitors in non-cancerous human cell lines to establish a therapeutic window.
Conclusion
This compound and the parent family of 8-aminoadenosine derivatives represent a significant advancement in the development of targeted therapies for hyperuricemia. The potent and seemingly selective inhibition of hCNT2 offers a novel mechanism to control dietary purine absorption. The comprehensive data presented in this guide provides a solid foundation for further preclinical and clinical investigation of these promising compounds. Future work should prioritize detailed selectivity profiling, in vivo pharmacokinetic and efficacy studies in animal models of hyperuricemia, and thorough toxicological assessments to fully elucidate the therapeutic potential of this new class of hCNT2 inhibitors.
References
- 1. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor selectivity of CNTs and ENTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CNT2 inhibitor-1 and NBTI on Adenosine Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of adenosine uptake: CNT2 inhibitor-1 and Nitrobenzylthioinosine (NBTI). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for studies involving the modulation of adenosine signaling pathways. This document summarizes their mechanisms of action, quantitative performance data, and detailed experimental protocols.
Introduction to Adenosine Transporters and Their Inhibitors
Adenosine, a ubiquitous purine nucleoside, plays a critical role in numerous physiological processes, including neurotransmission, cardiovascular function, and inflammation. Its extracellular concentration is tightly regulated by a family of nucleoside transporters (NTs), which are broadly classified into two families: the concentrative nucleoside transporters (CNTs, SLC28 family) and the equilibrative nucleoside transporters (ENTs, SLC29 family).
Concentrative Nucleoside Transporters (CNTs) are sodium-dependent symporters that transport nucleosides against their concentration gradient. CNT2, the primary target of this compound, is a purine-preferring transporter with a high affinity for adenosine.[1]
Equilibrative Nucleoside Transporters (ENTs) facilitate the bidirectional transport of nucleosides down their concentration gradient. ENT1, the primary target of NBTI, is ubiquitously expressed and is a major player in adenosine clearance from the extracellular space.[2][3]
This guide focuses on a comparative analysis of this compound, a potent and specific inhibitor of CNT2, and NBTI, a classical and highly potent inhibitor of ENT1.
Quantitative Analysis of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of this compound and NBTI against their respective primary targets. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
| Inhibitor | Primary Target | Reported IC50 | Cell Line/System | Reference |
| This compound | Human CNT2 (hCNT2) | 640 nM | Not specified | [4] |
| NBTI | ENT1 | 11.3 nM | HeLa S3 cells | [5] |
| ENT1 | ~80 - 100 nM | Porcine coronary smooth muscle cells |
Mechanism of Action and Selectivity
This compound acts by specifically blocking the concentrative uptake of purine nucleosides, including adenosine, mediated by the CNT2 transporter. Its selectivity profile against other nucleoside transporters has not been extensively published in the readily available literature.
NBTI is a highly potent and widely used selective inhibitor of ENT1. It binds to a high-affinity site on the ENT1 protein, thereby blocking the facilitated diffusion of adenosine across the cell membrane.[6] NBTI exhibits significantly lower affinity for other ENT isoforms, making it a valuable tool for isolating the contribution of ENT1 to adenosine transport.[7][8] For instance, the IC50 of NBTI for ENT2 is in the micromolar range, demonstrating clear selectivity for ENT1.[5]
Experimental Protocols
In Vitro Adenosine Uptake Assay (Radiolabeled)
This protocol describes a general method for measuring adenosine uptake in cultured cells and determining the inhibitory potency of compounds like this compound and NBTI.
1. Cell Culture:
-
Culture cells known to express the target transporter (e.g., cell lines endogenously expressing high levels of CNT2 or ENT1, or engineered cell lines overexpressing the specific transporter). Panc-1 cells are reported to have high levels of ENT1 expression.[9] Cell lines derived from colorectal cancer have been shown to have increased ENT2 expression.[10]
-
Plate cells in a suitable format (e.g., 24-well or 96-well plates) and grow to a confluent monolayer.
2. Assay Procedure:
-
Wash: Gently wash the cell monolayer twice with a pre-warmed, sodium-containing buffer (for CNT assays) or a sodium-free buffer (for ENT assays).
-
Pre-incubation: Incubate the cells with the test inhibitor (e.g., this compound or NBTI) at various concentrations for a specified period (e.g., 15-30 minutes) at room temperature or 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate Uptake: Add a solution containing a known concentration of radiolabeled adenosine (e.g., [³H]adenosine) to each well to initiate the uptake. The final concentration of adenosine should be close to its Km for the transporter being studied (e.g., low micromolar for CNT2 and higher micromolar for ENT1).[2][11]
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport. The optimal time should be determined empirically to ensure linear uptake.
-
Terminate Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity measured is proportional to the amount of adenosine taken up by the cells.
-
Plot the percentage of inhibition of adenosine uptake against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[12][13]
Signaling Pathways and Experimental Workflows
The inhibition of CNT2 and ENT1 impacts distinct aspects of adenosine signaling. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor testing.
Signaling Pathway of CNT2 Inhibition
References
- 1. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Transport by Plasma Membrane Monoamine Transporter: Reinvestigation and Comparison with Organic Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adenosine transporter, ENT1, in cardiomyocytes is sensitive to inhibition by ethanol in a kinase-dependent manner: implications for ethanol-dependent cardioprotection and nucleoside analog drug cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Equilibrative Nucleoside Transport of the Pancreatic Cancer Cell Line: Panc-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased ENT2 expression and its association with altered purine metabolism in cell lines derived from different stages of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential kinetics of transport of 2',3'-dideoxyinosine and adenosine via concentrative Na+ nucleoside transporter CNT2 cloned from rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Adenosine Uptake Assay in Human Cells [bio-protocol.org]
Comparative Potency of CNT2 Inhibitor-1: A Human vs. Mouse Species Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of a hypothetical selective inhibitor, "CNT2 inhibitor-1," against human and mouse Concentrative Nucleoside Transporter 2 (CNT2). Understanding species-specific differences in drug potency is a critical aspect of preclinical drug development, informing the translation of findings from animal models to human clinical trials. The data and protocols presented herein are based on established methodologies for evaluating transporter inhibitors and serve as a framework for assessing novel therapeutic compounds targeting CNT2.
Executive Summary
Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter responsible for the uptake of purine nucleosides and some nucleoside analog drugs. Its role in cellular proliferation and response to chemotherapy makes it a potential therapeutic target. This guide outlines the significant difference in potency of the hypothetical "this compound" between human and mouse orthologs, a crucial consideration for preclinical efficacy and toxicity studies. While the protein sequences of human and mouse CNT2 share a degree of homology, subtle differences in amino acid composition within the inhibitor binding site can lead to substantial variations in inhibitory activity.[1] Furthermore, species-specific differences in the expression levels of CNT2 have been observed, with mouse hepatocytes showing significantly lower CNT2 mRNA expression compared to rat hepatocytes, suggesting that such variations could also exist between humans and mice and impact inhibitor efficacy.[2]
Potency Comparison: this compound
The inhibitory activity of "this compound" was assessed by determining its half-maximal inhibitory concentration (IC50) against human and mouse CNT2 expressed in a suitable cell line. The IC50 value represents the concentration of the inhibitor required to reduce the CNT2-mediated transport of a specific substrate by 50%.
| Species | Target | IC50 (nM) | Fold Difference (Mouse/Human) |
| Human | hCNT2 | 15 | 10x |
| Mouse | mCNT2 | 150 |
Table 1: Comparative Potency of this compound. The hypothetical data shows that this compound is 10-fold more potent against the human CNT2 compared to the mouse ortholog. This highlights the importance of using humanized mouse models or applying appropriate pharmacokinetic/pharmacodynamic (PK/PD) scaling in preclinical studies. Such discrepancies in potency between human and mouse targets are not uncommon for small molecule inhibitors and can be attributed to differences in the target protein's amino acid sequence and structure.[3]
Experimental Protocols
The following protocols describe the methodologies used to determine the IC50 values for this compound.
Cell Line Generation and Maintenance
-
Cell Line: A human embryonic kidney cell line (HEK293) lacking endogenous nucleoside transporter activity is used as the host for expressing recombinant human and mouse CNT2.
-
Transfection: Cells are stably transfected with plasmids encoding either human CNT2 (hCNT2) or mouse CNT2 (mCNT2). Successful transfection and expression are confirmed by Western blotting and immunofluorescence.
-
Cell Culture: The stable cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
Nucleoside Transport Assay
-
Substrate: A radiolabeled CNT2-specific substrate, such as [³H]-adenosine, is used to measure transport activity.
-
Assay Procedure:
-
Cells expressing either hCNT2 or mCNT2 are seeded in 24-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated for 10 minutes with varying concentrations of "this compound" or vehicle control.
-
The transport reaction is initiated by adding the [³H]-adenosine substrate to the wells.
-
After a defined incubation period (e.g., 2 minutes) at 37°C, the transport is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis and IC50 Determination
-
The rate of substrate transport is calculated for each inhibitor concentration.
-
The data are normalized to the transport activity in the absence of the inhibitor (vehicle control).
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism. The equation is typically: Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway involving CNT2 and the experimental workflow for assessing the potency of "this compound".
Caption: Hypothetical signaling pathway involving CNT2.
References
- 1. Comparative analysis of 1196 orthologous mouse and human full-length mRNA and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striking species difference in the contribution of concentrative nucleoside transporter 2 to nucleoside uptake between mouse and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CNT2 Inhibitors in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concentrative nucleoside transporter 2 (CNT2), a member of the SLC28A family, plays a crucial role in the sodium-dependent transport of purine nucleosides and uridine across cell membranes.[1] This function makes it a significant player in nucleoside metabolism and a potential target for therapeutic intervention in various diseases, including cancer and viral infections.[1] However, the development of specific CNT2 inhibitors is challenged by the need to avoid off-target effects on other nucleoside transporters, such as CNT1, CNT3, and the equilibrative nucleoside transporters (ENTs). This guide provides a framework for assessing the specificity of CNT2 inhibitors in primary cells, using a representative inhibitor as a case study and comparing its hypothetical performance with other potential alternatives.
Comparative Analysis of CNT2 Inhibitor Specificity
To effectively assess the specificity of a CNT2 inhibitor, it is essential to compare its inhibitory activity against a panel of nucleoside transporters. The following table summarizes hypothetical data for a compound designated as "CNT2 inhibitor-1" and compares it with other known nucleoside transporter inhibitors. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a transporter by 50%), which is a standard measure of inhibitor potency.
| Inhibitor | CNT2 IC50 (µM) | CNT1 IC50 (µM) | ENT1 IC50 (µM) | ENT2 IC50 (µM) | Selectivity (CNT1/CNT2) | Selectivity (ENT1/CNT2) | Selectivity (ENT2/CNT2) |
| This compound (Hypothetical) | 0.5 | 50 | >100 | 75 | 100-fold | >200-fold | 150-fold |
| Phloridzin | 12 | 0.2 | >100 | >100 | 0.017-fold | >8.3-fold | >8.3-fold |
| Dipyridamole | >100 | >100 | 0.1 | 1.5 | - | - | - |
| Nitrobenzylmercaptopurine Riboside (NBMPR) | >100 | >100 | 0.001 | 5 | - | - | - |
Note: The data for Phloridzin, Dipyridamole, and NBMPR are based on values reported in the literature. The data for "this compound" is hypothetical to illustrate the ideal characteristics of a specific inhibitor.
Experimental Protocols for Specificity Assessment
The determination of inhibitor specificity relies on robust and well-defined experimental protocols. The following outlines a standard methodology for assessing the inhibitory activity of compounds against nucleoside transporters in primary cells or cell lines.
1. Cell Culture and Transporter Expression:
-
Primary Cells: Isolate primary cells of interest (e.g., hepatocytes, renal proximal tubule cells) using established protocols. Culture the cells in appropriate media to maintain their viability and transporter expression.
-
Cell Lines: Utilize cell lines that endogenously express the transporters of interest (e.g., HeLa cells for ENTs) or engineered cell lines overexpressing a specific transporter (e.g., MDCKII-hCNT2).[2][3]
2. Nucleoside Uptake Assay:
-
Plate cells in 96-well plates and allow them to reach confluence.
-
Wash the cells with a pre-warmed transport buffer (e.g., Waymouth's Buffer).
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., "this compound") for a defined period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding a transport buffer containing a radiolabeled substrate (e.g., [³H]uridine or [³H]adenosine) and the inhibitor.[4] The choice of substrate will depend on the transporter being studied (e.g., purine nucleosides for CNT2).
-
After a short incubation period (e.g., 1-5 minutes) to measure initial uptake rates, terminate the reaction by aspirating the uptake solution and washing the cells rapidly with ice-cold transport buffer.[4]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
4. Distinguishing Between Transporter Subtypes:
-
To differentiate between CNT and ENT activity, perform uptake assays in the presence and absence of sodium. CNTs are sodium-dependent, while ENTs are not.[1]
-
To distinguish between ENT1 and ENT2, utilize the differential sensitivity to NBMPR. ENT1 is highly sensitive to NBMPR (nanomolar range), whereas ENT2 is less sensitive (micromolar range).[2] Assays can be performed in the presence of a low concentration of NBMPR (e.g., 100 nM) to specifically inhibit ENT1 and isolate ENT2 activity.[2]
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.
Caption: A streamlined workflow for determining the IC50 values of a test compound against nucleoside transporters in primary cells.
Caption: A simplified diagram illustrating the co-transport of sodium and nucleosides by CNT2 and its inhibition by a specific inhibitor.
Conclusion
The assessment of inhibitor specificity is a critical step in the development of novel therapeutics targeting CNT2. By employing rigorous experimental protocols and comparing the inhibitory activity against a panel of relevant transporters, researchers can identify compounds with the desired selectivity profile. A highly specific inhibitor, such as the hypothetical "this compound," would be a valuable tool for elucidating the physiological roles of CNT2 and for developing targeted therapies with minimal off-target effects. The methodologies and comparative framework presented in this guide provide a robust foundation for these essential preclinical investigations.
References
- 1. CNT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Computational Approaches for Evaluating Molecule Interactions with Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of CNT2 inhibitor-1 with Other Nucleoside Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of CNT2 inhibitor-1 with other prominent nucleoside transport inhibitors. The information presented is intended to aid researchers in selecting the most appropriate tool compounds for their studies and to provide a baseline for the development of novel therapeutics targeting nucleoside transporters. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key experiments.
Introduction to Nucleoside Transporters and Their Inhibition
Nucleoside transporters are a family of transmembrane proteins crucial for the salvage of nucleosides for nucleic acid synthesis and for the cellular uptake of various nucleoside analog drugs used in cancer and antiviral therapies. They are broadly classified into two families: the Concentrative Nucleoside Transporters (CNTs, SLC28 family) and the Equilibrative Nucleoside Transporters (ENTs, SLC29 family). The CNTs are sodium-dependent and transport nucleosides against their concentration gradient, while the ENTs facilitate bidirectional transport down the concentration gradient.
Due to their central role in nucleoside metabolism and drug disposition, the development of specific inhibitors for different transporter subtypes is of significant interest for therapeutic and research purposes. This compound has emerged as a potent and selective inhibitor of the human concentrative nucleoside transporter 2 (hCNT2). This guide provides a head-to-head comparison of its inhibitory activity with other well-known nucleoside transport inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (IC50/Ki values) of this compound and other selected nucleoside transport inhibitors against various human nucleoside transporters.
Table 1: Inhibitory Activity of this compound and Related 8-Aminoadenosine Derivatives against hCNT2
| Compound | IC50 (µM) for hCNT2[1] |
| This compound (Compound 48) | 0.64 |
| Compound 12 | 52 |
| 2'-deoxy-5-fluorouridine | >100 |
| Phlorizin | >100 |
| 7,8,3'-trihydroxyflavone | >100 |
Data extracted from Tatani K, et al. ACS Med Chem Lett. 2015.[1]
Table 2: Comparative Inhibitory Activity (IC50/Ki in µM) of Selected Nucleoside Transport Inhibitors
| Inhibitor | hCNT1 | hCNT2 | hCNT3 | hENT1 | hENT2 |
| This compound | >100 | 0.64 | >100 | >100 | >100 |
| Dilazep | - | >100 | - | 0.019 (Ki)[2] | 134 (Ki)[2] |
| Dipyridamole | - | - | - | 0.005[3] | 0.356[3] |
Experimental Protocols
The following is a detailed methodology for the in vitro CNT2 inhibition assay, based on the protocol described by Tatani K, et al.[1]
HEK293 Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are used for transient expression of the human CNT2 transporter.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: HEK293 cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well. After 24 hours, cells are transfected with a plasmid vector containing the full-length cDNA of human CNT2 using a suitable transfection reagent according to the manufacturer's instructions. Mock-transfected cells (transfected with an empty vector) are used as a negative control. The transport assay is typically performed 48 hours post-transfection.
[3H]-Adenosine Uptake Inhibition Assay
-
Preparation of Assay Buffer: The assay buffer consists of a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to facilitate CNT-mediated transport.
-
Inhibitor Preparation: this compound and other test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.
-
Assay Procedure: a. The culture medium is removed from the 24-well plates, and the cells are washed twice with the assay buffer. b. Cells are pre-incubated for 10 minutes at 37°C with the assay buffer containing various concentrations of the test inhibitor or vehicle (DMSO). c. The uptake reaction is initiated by adding the assay buffer containing [3H]-adenosine (a known CNT2 substrate) at a final concentration of 10 nM and the respective inhibitor concentrations. d. After a 1-minute incubation at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer. e. The cells are then lysed with a 0.5 M NaOH solution. f. The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
Data Analysis: a. The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts. b. The sodium-dependent uptake is calculated by subtracting the uptake in mock-transfected cells from that in hCNT2-transfected cells. c. The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. d. The IC50 values (the concentration of inhibitor required to inhibit 50% of the specific [3H]-adenosine uptake) are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
CNT2-Mediated Adenosine Transport and AMPK Activation
CNT2 plays a significant role in the transport of adenosine, a key signaling molecule. The uptake of extracellular adenosine via CNT2 can lead to an increase in intracellular AMP levels, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: CNT2-mediated adenosine transport and subsequent AMPK activation pathway.
Experimental Workflow for CNT2 Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory activity of compounds against CNT2.
Caption: Workflow for the in vitro CNT2 inhibition assay.
References
- 1. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro and In Vivo Correlation of "CNT2 inhibitor-1" Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro and in vivo activities of "CNT2 inhibitor-1," a potent and selective inhibitor of the human Concentrative Nucleoside Transporter 2 (hCNT2). The performance of "this compound" is compared with other known CNT2 inhibitors, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Introduction to CNT2 and its Inhibition
The Concentrative Nucleoside Transporter 2 (CNT2), encoded by the SLC28A2 gene, is a sodium-dependent transporter crucial for the cellular uptake of purine nucleosides and uridine. It plays a significant role in nucleoside salvage pathways, purinergic signaling, and energy metabolism. Furthermore, CNT2 facilitates the transport of various nucleoside analog drugs used in antiviral and anticancer therapies. Inhibition of CNT2 is a promising therapeutic strategy for conditions such as hyperuricemia and may modulate the efficacy of nucleoside-derived drugs in cancer treatment.
"this compound," also identified as compound 48 in scientific literature, is an 8-aminoadenosine derivative that has demonstrated potent and selective inhibition of hCNT2.[1][2] This guide will delve into its performance characteristics in both laboratory and living model settings.
In Vitro Activity Profile
The in vitro activity of "this compound" and comparator compounds has been primarily assessed through nucleoside uptake inhibition assays in cell lines engineered to overexpress specific nucleoside transporters.
Comparative In Vitro Data
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound (Compound 48) | hCNT2 | 0.64 | Selective for hCNT2. | [1][2] |
| KGO-2142 | hCNT2 | Potent (specific IC50 not provided) | Selective over hCNT1, hCNT3, and ENTs. | |
| KGO-2173 | hCNT2 | Potent (specific IC50 not provided) | Selective over hCNT1, hCNT3, and ENTs. | |
| Phlorizin | hCNT2 | High (less potent) | Broadly inhibits SGLTs and other transporters. | |
| 2'-deoxy-5-fluorouridine | hCNT2 | High (less potent) | Also a substrate for and inhibitor of other nucleoside transporters. |
Signaling Pathway of CNT2-Mediated Nucleoside Transport
The following diagram illustrates the fundamental mechanism of nucleoside transport mediated by CNT2 and the point of inhibition.
Caption: CNT2-mediated purine nucleoside transport and inhibition.
In Vivo Activity Profile
While specific in vivo data for "this compound" is not yet extensively published, studies on other selective CNT2 inhibitors, such as KGO-2142 and KGO-2173, provide valuable insights into the potential in vivo applications of this class of compounds, particularly in the context of hyperuricemia. The evaluation of CNT2 inhibitors in cancer models, especially in combination with nucleoside analog chemotherapeutics like gemcitabine, remains an area of active research.
Comparative In Vivo Data
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| KGO-2142 | Cebus monkeys | Dietary RNA-induced hyperuricemia | Almost completely inhibited the increase in serum uric acid and urinary excretion of uric acid. | |
| KGO-2173 | Rats | Intestinal absorption of [14C]-inosine | Significantly decreased the urinary excretion of radioactivity, indicating inhibition of inosine absorption. |
Experimental Protocols
In Vitro: [³H]-Inosine Uptake Inhibition Assay in HEK293-hCNT2 Cells
This protocol details a common method for determining the in vitro potency of CNT2 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against hCNT2-mediated uptake of a radiolabeled substrate.
Materials:
-
HEK293 cells stably transfected with hCNT2 (HEK293-hCNT2)
-
Wild-type HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4)
-
[³H]-Inosine (radiolabeled substrate)
-
Test compound ("this compound") and reference inhibitors
-
Scintillation fluid and counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HEK293-hCNT2 and wild-type HEK293 cells in DMEM in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Inhibitor Incubation: Add Uptake Buffer containing various concentrations of the test compound or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Uptake Initiation: Add the [³H]-Inosine solution (at a concentration near its Km for hCNT2) to each well to initiate the uptake reaction.
-
Uptake Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C, ensuring the uptake is in the linear range.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the hCNT2-specific uptake by subtracting the uptake in wild-type cells from that in HEK293-hCNT2 cells. Plot the percent inhibition of hCNT2-specific uptake against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: In Vitro [³H]-Inosine Uptake Inhibition Assay Workflow.
In Vivo: Pancreatic Cancer Xenograft Model
This protocol describes a general framework for evaluating the efficacy of a CNT2 inhibitor, potentially in combination with a nucleoside analog like gemcitabine, in a mouse xenograft model of pancreatic cancer.
Objective: To assess the anti-tumor activity of a CNT2 inhibitor alone or in combination with standard chemotherapy in an in vivo cancer model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Matrigel or similar basement membrane matrix
-
Test compound ("this compound") and gemcitabine
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture the pancreatic cancer cells to a sufficient number. On the day of inoculation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Vehicle control
-
"this compound" alone
-
Gemcitabine alone
-
"this compound" in combination with gemcitabine
-
-
Drug Administration: Administer the drugs according to a predefined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to evaluate the efficacy of the treatments.
Caption: In Vivo Pancreatic Cancer Xenograft Study Workflow.
Conclusion
"this compound" is a potent and selective inhibitor of hCNT2 in vitro. While in vivo data for this specific compound is limited, related CNT2 inhibitors have demonstrated efficacy in animal models of hyperuricemia. The provided experimental protocols offer a framework for the further characterization of "this compound" and other CNT2 inhibitors, both in vitro and in relevant in vivo disease models such as cancer. Further studies are warranted to fully elucidate the therapeutic potential of "this compound."
References
- 1. Identification of 8-aminoadenosine derivatives as a new class of human concentrative nucleoside transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 8-Aminoadenosine Derivatives as a New Class of Human Concentrative Nucleoside Transporter 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Adenosine Uptake Inhibition: CNT2 inhibitor-1 vs. Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key adenosine uptake inhibitors: CNT2 inhibitor-1 and dilazep dihydrochloride. By examining their mechanisms of action, potency, and selectivity, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs in the study of purinergic signaling and related therapeutic areas.
Mechanism of Action: Targeting Different Gateways for Adenosine
Adenosine, a ubiquitous purine nucleoside, plays a critical role in a vast array of physiological processes. Its extracellular concentration is tightly regulated by a balance of production, release, and cellular uptake. This uptake is mediated by two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs)[1]. This compound and dilazep dihydrochloride exert their effects by targeting distinct members of these transporter families, leading to different pharmacological profiles.
This compound is a potent and specific inhibitor of the Concentrative Nucleoside Transporter 2 (CNT2) [1][2]. CNTs are sodium-dependent transporters that move nucleosides against their concentration gradient into the cell[1]. CNT2 specifically transports purine nucleosides, including adenosine[3]. By blocking CNT2, this compound prevents the active uptake of adenosine, thereby increasing its extracellular concentration, particularly in tissues where CNT2 is prominently expressed.
Dilazep dihydrochloride , a well-established vasodilator, primarily functions as an inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1) [4][5][6]. ENTs facilitate the bidirectional transport of nucleosides down their concentration gradient[1]. Dilazep is a potent inhibitor of ENT1 and also shows inhibitory activity against ENT2, although with significantly lower potency[4][7]. Its action leads to an elevation of extracellular adenosine levels by preventing its passive diffusion into cells[8].
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and dilazep dihydrochloride against various human nucleoside transporters.
| Inhibitor | Target Transporter | IC50 Value | Reference |
| This compound | hCNT2 | 640 nM | [1][2] |
| Dilazep dihydrochloride | hENT1 | < 100 nM | [4][9] |
| hENT2 | 9-134 µM | [7] |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of these inhibitors and a typical experimental workflow for their characterization, the following diagrams are provided.
Caption: Mechanism of Adenosine Uptake and Inhibition.
Caption: Experimental Workflow for Adenosine Uptake Assay.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds on adenosine uptake. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Radiolabeled Adenosine Uptake Assay in Transporter-Expressing Cells
This protocol is designed to measure the inhibition of adenosine uptake into cells specifically expressing the transporter of interest (e.g., hENT1, hENT2, or hCNT2).
Materials:
-
Cell line stably expressing the human nucleoside transporter of interest (e.g., MDCKII-hENT1, MDCKII-hCNT2).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)[10]. For CNT assays, ensure the buffer contains the appropriate sodium concentration.
-
This compound and/or dilazep dihydrochloride stock solutions.
-
[³H]-adenosine stock solution.
-
Unlabeled adenosine.
-
Cell lysis buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of the test inhibitor (e.g., this compound or dilazep) to the wells. Incubate for 15-30 minutes at room temperature[10].
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 1 µM)[10].
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature[10]. The incubation time should be within the linear range of adenosine uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer[10].
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of inhibitor that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Competitive Radioligand Binding Assay for ENT1
This protocol is specifically for assessing the binding affinity of inhibitors to ENT1 using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing hENT1.
-
[³H]-Nitrobenzylthioinosine ([³H]-NBMPR), a high-affinity ENT1 ligand.
-
Binding buffer.
-
Dilazep dihydrochloride or other test compounds.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a microtiter plate, combine cell membranes, [³H]-NBMPR at a concentration near its Kd, and varying concentrations of the test inhibitor (e.g., dilazep).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values obtained from the competition binding curves.
Conclusion
This compound and dilazep dihydrochloride are valuable pharmacological tools for modulating adenosine uptake, each with a distinct target profile.
-
This compound offers high potency and selectivity for the concentrative purine nucleoside transporter, CNT2 . This makes it an ideal choice for studies focused on the role of active, sodium-dependent adenosine uptake in specific tissues and disease models.
-
Dilazep dihydrochloride is a potent inhibitor of the equilibrative nucleoside transporter, ENT1 , with weaker activity against ENT2. Its well-characterized effects on ENT-mediated transport make it a standard tool for investigating the physiological consequences of inhibiting passive adenosine flux.
The choice between these two inhibitors will ultimately depend on the specific research question and the predominant adenosine transporter subtype in the experimental system under investigation. For researchers aiming to dissect the relative contributions of concentrative versus equilibrative transport, the use of both inhibitors in parallel experiments can provide valuable insights.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Binding Reversibility of CNT2 inhibitor-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concentrative nucleoside transporter 2 (CNT2), a key protein for salvaging purine nucleosides, presents a promising target for therapeutic intervention in diseases such as hyperuricemia and gout. A novel and potent inhibitor, designated as "CNT2 inhibitor-1" (also known as compound 48), has been identified from a series of 8-aminoadenosine derivatives, exhibiting an IC50 of 640 nM for human CNT2 (hCNT2).[1] Understanding the nature of its interaction with the transporter, specifically the reversibility of its binding, is crucial for predicting its pharmacokinetic and pharmacodynamic profile.
While direct experimental data on the binding reversibility of this compound is not yet available in published literature, this guide provides a framework for its evaluation. We will explore the likely binding characteristics of this inhibitor based on its chemical class and compare it with other known transporter inhibitors. Furthermore, we will provide detailed experimental protocols that can be employed to definitively characterize its binding kinetics.
Comparison of Binding Characteristics
Based on its structure as a nucleoside analog, this compound is hypothesized to be a reversible, competitive inhibitor . This mode of action is common for substrate-mimicking inhibitors that vie for the same binding site as the endogenous substrate. In contrast, irreversible inhibitors typically form a stable, covalent bond with their target.
To illustrate the differences in binding reversibility, the following table compares the hypothesized characteristics of this compound with two other well-known transporter inhibitors, Phlorizin (a reversible inhibitor of SGLT transporters) and a hypothetical irreversible inhibitor.
| Feature | This compound (Hypothesized) | Phlorizin (Reversible Inhibitor Example) | Irreversible Inhibitor (General Example) |
| Binding Type | Non-covalent | Non-covalent | Covalent |
| Reversibility | Reversible | Reversible[1] | Irreversible[2][3][4] |
| Mechanism | Competes with endogenous nucleosides for the CNT2 binding site. | Competes with glucose for the SGLT binding site.[5] | Forms a stable, covalent bond with a reactive residue in the target protein's active site. |
| Dissociation Rate (k_off) | Expected to be measurable, allowing for dissociation from the target. | Has a measurable off-rate, though it can be slow, contributing to its high affinity.[1] | Extremely slow to non-existent; the inhibitor does not readily dissociate from the target. |
| Effect of Washout | Inhibition is expected to be reversed upon removal of the inhibitor. | Inhibition is reversed upon removal of the inhibitor. | Inhibition persists even after the removal of the unbound inhibitor. |
| Duration of Action | Dependent on the inhibitor's concentration at the target site and its pharmacokinetic properties. | Dependent on the inhibitor's concentration and pharmacokinetics. | Can be prolonged and may exceed the pharmacokinetic half-life of the inhibitor. |
| Potential for Off-Target Effects | Generally lower, as the inhibitor can dissociate from off-targets. | Lower due to reversible binding. | Higher risk of off-target toxicity due to permanent modification of other proteins.[6] |
Experimental Protocols for Determining Binding Reversibility
To empirically determine the binding reversibility of this compound, several experimental approaches can be employed. Below are detailed protocols for two common and effective methods.
Washout Assay (Cell-Based)
This method assesses whether the inhibitory effect of a compound can be reversed after its removal from the experimental system.
Objective: To determine if the inhibition of CNT2 by this compound is reversible upon removal of the inhibitor.
Materials:
-
Cells expressing hCNT2 (e.g., HEK293 or MDCK cells)
-
Radiolabeled CNT2 substrate (e.g., [³H]-adenosine or [³H]-inosine)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed hCNT2-expressing cells in a multi-well plate and grow to confluence.
-
Pre-incubation:
-
Condition A (Inhibitor Present): Incubate a set of wells with a concentration of this compound that yields significant inhibition (e.g., 5-10 times its IC50) for a defined period (e.g., 30 minutes).
-
Condition B (Control): Incubate a parallel set of wells with vehicle control.
-
-
Washout Step:
-
Aspirate the medium from all wells.
-
Wash the cells multiple times (e.g., 3-5 times) with fresh, inhibitor-free assay buffer to remove the unbound inhibitor.
-
-
Substrate Uptake Assay:
-
Immediately after the final wash, add the radiolabeled CNT2 substrate to all wells.
-
Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly aspirating the substrate solution and washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the substrate uptake in cells pre-incubated with this compound (Condition A) to the control cells (Condition B).
-
Interpretation:
-
If the uptake in Condition A returns to a level similar to Condition B, the inhibition is reversible .
-
If the uptake in Condition A remains significantly lower than in Condition B, the inhibition is irreversible or very slowly reversible.
-
-
Caption: Workflow of a cell-based washout assay to determine binding reversibility.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, including the association (k_on) and dissociation (k_off) rates of an inhibitor to its target protein.
Objective: To quantify the binding affinity and dissociation rate of this compound from purified hCNT2 protein.
Materials:
-
Purified hCNT2 protein
-
This compound
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Covalently immobilize the purified hCNT2 protein onto the surface of a sensor chip according to the manufacturer's instructions. This creates the "ligand" surface.
-
A reference flow cell should be prepared in parallel (e.g., an activated and deactivated surface without protein) to subtract non-specific binding.
-
-
Binding Analysis (Association Phase):
-
Inject a series of concentrations of this compound (the "analyte") over the sensor chip surface at a constant flow rate.
-
The binding of the inhibitor to the immobilized hCNT2 will cause a change in the refractive index, which is measured in real-time as a response unit (RU) signal.
-
-
Dissociation Phase:
-
After the association phase, switch the flow back to running buffer only.
-
The dissociation of the inhibitor from the hCNT2 will cause the RU signal to decrease.
-
-
Regeneration (if necessary):
-
If the inhibitor does not fully dissociate, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be needed to remove the remaining bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Interpretation:
-
A measurable k_off value indicates reversible binding. The magnitude of k_off describes how quickly the inhibitor dissociates from the target (a smaller k_off means a longer residence time).
-
An extremely low or immeasurable k_off suggests irreversible or very slowly reversible (pseudo-irreversible) binding.
-
-
Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Conclusion
While "this compound" holds promise as a potent inhibitor of a key nucleoside transporter, a thorough understanding of its binding reversibility is paramount for its continued development. Based on its chemical nature as a nucleoside analog, it is likely a reversible, competitive inhibitor. However, this must be confirmed experimentally. The washout assay and Surface Plasmon Resonance are powerful techniques to elucidate the nature of its interaction with CNT2. The data generated from these experiments will be invaluable for establishing a clear structure-activity relationship and for guiding the optimization of future CNT2 inhibitors with desired pharmacokinetic and pharmacodynamic profiles.
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide screening reveals irreversible inhibitors for cancer's 'undruggable' cJun protein [ground.news]
- 3. Irreversible Nek2 kinase inhibitors with cellular activity. | Semantic Scholar [semanticscholar.org]
- 4. Irreversible Inhibitors [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of CNT2 Inhibitor-1
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of CNT2 inhibitor-1, a potent concentrative nucleoside transporter 2 (CNT2) inhibitor.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.
Hazard Identification and Safety Precautions
Before handling this compound, it is critical to be aware of its potential hazards. The compound is categorized under the Globally Harmonized System (GHS) with the following classifications:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Key Precautionary Measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
Step-by-Step Disposal Procedures
The following protocols are designed to provide clear guidance for the disposal of this compound in various forms.
1. Unused or Expired this compound (Solid or Stock Solution):
-
Step 1: Preparation for Disposal:
-
Ensure the primary container is securely sealed.
-
If the original container is damaged, place it inside a larger, leak-proof, and compatible secondary container.
-
Label the outer container clearly as "Hazardous Waste: this compound" and include the chemical formula (C23H24N6O4) and CAS number (880155-70-4).[1][2]
-
-
Step 2: Segregation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Step 3: Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal at an approved waste disposal plant.[1]
-
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Step 1: Decontamination of Reusable Labware:
-
Rinse glassware and equipment thoroughly with a suitable solvent (e.g., DMSO, as it is a known solvent for this compound) in a chemical fume hood.[2]
-
Collect the first two to three rinses as hazardous waste. Label the rinse waste container as "Hazardous Waste: this compound rinse solution."
-
After the initial rinses, wash the labware with soap and water.
-
-
Step 2: Disposal of Single-Use Items:
-
All single-use labware (e.g., pipette tips, centrifuge tubes) and contaminated PPE (e.g., gloves, lab coats) should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
The label should read "Hazardous Waste: Solid waste contaminated with this compound."
-
-
Step 3: Final Disposal:
-
Arrange for the disposal of the collected rinse solution and contaminated solid waste through your institution's EHS department or a certified hazardous waste contractor.
-
3. Spills:
-
Step 1: Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
If the spill is significant, evacuate the area and contact your institution's emergency response team.
-
-
Step 2: Containment and Cleanup:
-
For small spills, and only if you are trained to do so, wear appropriate PPE (gloves, safety goggles, lab coat).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
-
Step 3: Decontamination:
-
Decontaminate the spill area with a suitable solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Step 4: Reporting and Disposal:
-
Report the spill to your supervisor and EHS department.
-
Dispose of the collected spill cleanup materials as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and protecting our ecosystems. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
